Canagliflozin hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1809403-05-1 |
|---|---|
Molecular Formula |
C24H27FO6S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C24H25FO5S.H2O/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t19-,21-,22+,23-,24+;/m1./s1 |
InChI Key |
RCCZPUWDQVUJAB-FVYJGOGTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Canagliflozin Hydrate Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for canagliflozin (B192856) hydrate (B1144303), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. This document details the core synthetic strategies, key reaction protocols, and quantitative data to support research and development in this field.
Introduction to Canagliflozin and its Synthesis
Canagliflozin is a C-glucoside with a thiophene (B33073) ring, a structural feature that imparts metabolic stability compared to O-glucosides.[1] Its synthesis presents several challenges, including the stereoselective formation of the C-glycosidic bond and the construction of the diarylmethane moiety. Various synthetic strategies have been developed to address these challenges, often employing a convergent approach where the glucal or a protected glucose derivative is coupled with a pre-synthesized aglycone fragment.
Overview of a Common Synthetic Pathway
A prevalent synthetic route to canagliflozin involves the preparation of a key thiophene-containing intermediate, followed by its coupling with a protected glucose derivative, and subsequent deprotection and reduction steps. The following diagram illustrates a representative synthesis pathway.
Key Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of canagliflozin.
Synthesis of the Diarylmethane Intermediate (Intermediate 3)
This phase involves a Friedel-Crafts acylation followed by a reduction.
Step 1: Friedel-Crafts Acylation
-
Reaction: 5-Bromo-2-methylbenzoyl chloride (Intermediate 1) is reacted with 2-(4-fluorophenyl)thiophene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the corresponding ketone (Intermediate 2).
-
Protocol: To a solution of 2-(4-fluorophenyl)thiophene in a suitable solvent like dichloromethane (B109758), add aluminum chloride at a controlled temperature. Then, add a solution of 5-bromo-2-methylbenzoyl chloride dropwise. The reaction is typically stirred at room temperature until completion.
Step 2: Reduction of the Ketone
-
Reaction: The ketone (Intermediate 2) is reduced to the diarylmethane (Intermediate 3) using a reducing agent like triethylsilane (TES) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).
-
Protocol: The ketone intermediate is dissolved in a solvent such as acetonitrile (B52724) or dichloromethane. The solution is cooled, and triethylsilane and boron trifluoride etherate are added. The reaction is gradually warmed to room temperature and stirred until the reduction is complete.
C-Glycosidation and Subsequent Reduction
This crucial step forms the carbon-carbon bond between the glucose moiety and the aglycone.
-
Reaction: The diarylmethane intermediate (Intermediate 3) is treated with a strong base, typically n-butyllithium (n-BuLi), to form a lithiated species. This organolithium reagent then reacts with a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone) to yield a hemiketal (Intermediate 4). Subsequent reduction with triethylsilane and boron trifluoride etherate affords protected canagliflozin.
-
Protocol: A solution of the diarylmethane intermediate in a mixture of tetrahydrofuran (B95107) and toluene (B28343) is cooled to a low temperature (e.g., -78°C). n-Butyllithium is added dropwise, and the mixture is stirred. A solution of the protected gluconolactone is then added. After the addition is complete, the reaction is quenched. The resulting hemiketal is then subjected to reductive cyclization using triethylsilane and boron trifluoride etherate in a solvent like dichloromethane at a low temperature, which is then allowed to warm to room temperature.
Deprotection and Hydrate Formation
-
Reaction: The protecting groups on the glucose moiety of the protected canagliflozin are removed, typically under acidic conditions, to yield canagliflozin. The final step involves the crystallization of canagliflozin in the presence of water to form the stable hemihydrate.
-
Protocol: The protected canagliflozin is dissolved in a suitable solvent, and an acid, such as hydrochloric acid in methanol, is added. The reaction is stirred until the deprotection is complete. The crude canagliflozin is then purified and crystallized from a solvent system containing water, such as ethyl acetate (B1210297) and water, to yield this compound.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the canagliflozin synthesis, as reported in various sources.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference(s) |
| Friedel-Crafts Acylation | 5-Bromo-2-methylbenzoyl chloride, 2-(4-Fluorophenyl)thiophene | AlCl₃, Dichloromethane | Ketone Intermediate | 85-95 | >98 | [2] |
| Ketone Reduction | Ketone Intermediate | TES, BF₃·OEt₂, Acetonitrile/Dichloromethane | Diarylmethane Intermediate | 75-85 | >98 | [2] |
| C-Glycosidation/Reduction | Diarylmethane Intermediate, Protected Gluconolactone | n-BuLi, THF/Toluene; then TES, BF₃·OEt₂, Dichloromethane | Protected Canagliflozin | 60-70 | >95 | [3] |
| Deprotection | Protected Canagliflozin | HCl in Methanol | Canagliflozin | 80-90 | >99 | [4] |
| Hydration/Crystallization | Canagliflozin | Ethyl acetate, Water | Canagliflozin Hemihydrate | 90-95 | >99.5 | [5] |
Quality by Design (QbD) in Canagliflozin Synthesis
The principles of Quality by Design (QbD) have been applied to optimize the synthesis of canagliflozin, ensuring a robust and reproducible process.[6][7][8][9] This involves identifying Critical Process Parameters (CPPs) and their impact on Critical Quality Attributes (CQAs) of the intermediates and the final product.
The following diagram illustrates a typical QbD workflow for the optimization of a synthetic step.
By systematically studying the effects of variables such as reagent stoichiometry, temperature, and reaction time, a design space can be established where the process consistently delivers a product with the desired quality attributes.[8]
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The methodologies outlined in this guide, coupled with the application of QbD principles, provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of this important therapeutic agent. Further research and process development can lead to even more efficient and scalable synthetic routes.
References
- 1. Synthesis method of canagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 2. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10174010B2 - Canagliflozin monohydrate and its crystalline forms, preparation methods and uses thereof - Google Patents [patents.google.com]
- 4. WO2016035042A1 - Process for the preparation of canagliflozin - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles | Semantic Scholar [semanticscholar.org]
- 7. Collection - Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles - Organic Process Research & Development - Figshare [figshare.com]
- 8. prezi.com [prezi.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Crystalline Architecture of Canagliflozin Hydrates: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. This in-depth technical guide delves into the crystallographic analysis of canagliflozin (B192856) hydrate (B1144303), a cornerstone in the treatment of type 2 diabetes mellitus. By presenting detailed experimental protocols, structured crystallographic data, and visualized workflows, this document aims to provide a definitive resource on the subject.
Canagliflozin, an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), exists in various crystalline forms, with its hydrated states being of significant interest due to their impact on stability, solubility, and bioavailability. This guide focuses on the two most well-characterized hydrates: canagliflozin hemihydrate and canagliflozin monohydrate.
Crystallographic Data of Canagliflozin Hydrates
The precise three-dimensional arrangement of atoms in the crystalline lattice of canagliflozin hydrates has been elucidated through single-crystal X-ray diffraction (XRD). The key crystallographic parameters for the hemihydrate and monohydrate forms are summarized below. This quantitative data provides a fundamental basis for understanding the solid-state behavior of these compounds.
Table 1: Single-Crystal XRD Data for Canagliflozin Hydrates
| Parameter | Canagliflozin Hemihydrate | Canagliflozin Monohydrate |
| CCDC Number | 1475516 | 2022368 |
| Chemical Formula | 2(C₂₄H₂₅FO₅S)·H₂O | C₂₄H₂₅FO₅S·H₂O |
| Molecular Weight | 907.02 | 462.51 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | 8.4259 (4) | 10.9982 (10) |
| b (Å) | 11.4264 (7) | 8.1134 (7) |
| c (Å) | 45.706 (2) | 12.6042 (12) |
| α (°) | 90 | 90 |
| β (°) | 90 | 103.136 (8) |
| γ (°) | 90 | 90 |
| Volume (ų) | 4400.4 (4) | 1095.38 (18) |
| Z | 4 | 2 |
| Calculated Density (Mg m⁻³) | 1.369 | 1.401 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC).[1][2]
Polymorphism in Canagliflozin Hydrates
Beyond the single-crystal structures, various polymorphic forms of canagliflozin hydrates have been identified, primarily through powder X-ray diffraction (PXRD). Each polymorph exhibits a unique diffraction pattern, which is crucial for identification and quality control in pharmaceutical manufacturing. The characteristic 2θ peaks for several reported polymorphs are presented in Table 2.
Table 2: Powder X-ray Diffraction Peaks (2θ) for Canagliflozin Hydrate Polymorphs
| Polymorph | Characteristic 2θ Peaks (°) |
| Hemihydrate (hH1) | 4.3, 8.6, 12.8, 15.5, 17.0, 19.2, 20.6, 21.2, 23.1 |
| Monohydrate (HI) | 4.3, 8.5, 12.7, 15.4, 16.9, 19.1, 23.0 |
| Monohydrate (HII) | 3.9, 6.6, 9.9, 13.3, 19.5, 22.9, 28.0 |
| Form R1 (Hemihydrate) | 10.0, 19.5, 24.0, 28.5 |
| Form R2 (Monohydrate) | 12.4, 19.6, 24.1, 28.8 |
| Form R3 (Hydrate) | 12.4, 19.6, 21.8, 28.2 |
| Form A | 3.7, 3.9, 7.7, 7.9, 11.5, 13.1, 13.5, 14.3, 15.5, 17.3, 18.8, 19.3, 20.3, 22.5, 22.7, 23.2, 23.4 |
| Form B | 6.3, 9.4, 12.6 |
| Form C | 6.5, 9.8, 16.4 |
| Form D | 6.8, 13.6, 20.5 |
Note: The listed peaks are the most characteristic and are subject to minor variations depending on experimental conditions. The data is compiled from various patent literature.
Experimental Protocols
The acquisition of reliable crystallographic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for the crystallographic analysis of canagliflozin hydrates.
Crystallization of Canagliflozin Hydrates
The formation of high-quality single crystals suitable for XRD analysis and the preparation of specific polymorphic forms are critical first steps.
-
Canagliflozin Hemihydrate: Single crystals of canagliflozin hemihydrate can be obtained by the slow evaporation of a methanol (B129727) solution at ambient temperature.
-
Canagliflozin Monohydrate: This form can be crystallized from a mixed solvent system of methanol and water using a cooling crystallization method.
-
Polymorph Generation: Different polymorphic forms can be accessed through various techniques, including:
-
Anti-solvent crystallization: Dissolving canagliflozin in a good solvent (e.g., ethanol, isopropanol, acetone) and then adding an anti-solvent (e.g., water, heptane) to induce precipitation.
-
Slurry conversion: Stirring a suspension of one crystalline form in a solvent system where it is sparingly soluble to promote its conversion to a more stable form.
-
Cooling crystallization: Cooling a saturated solution of canagliflozin in a specific solvent or solvent mixture (e.g., isopropyl acetate/water) to induce crystallization. The cooling rate and seeding can be controlled to target a specific polymorph.
-
Single-Crystal X-ray Diffraction (SC-XRD)
The definitive determination of the crystal structure is achieved through SC-XRD.
-
Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected. Typical experimental parameters are as follows:
-
Instrument: Rigaku R-AXIS RAPID or similar single-crystal X-ray diffractometer.
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å).
-
Temperature: Data is typically collected at room temperature (296 K) or under cryogenic conditions (e.g., 100 K) to minimize thermal motion.
-
Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using full-matrix least-squares on F².
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Powder X-ray Diffraction (PXRD)
PXRD is an essential technique for the characterization of polycrystalline materials, including the identification of different polymorphic forms and the assessment of sample purity.
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.
-
Data Collection: The sample is analyzed using a powder diffractometer. Representative experimental conditions are:
-
Instrument: Bruker D8 Advance or similar powder X-ray diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): Typically from 2° to 40°.
-
Scan Speed/Step Size: A slow scan speed (e.g., 1°/min) or a small step size (e.g., 0.02°) is used to obtain high-resolution data.
-
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks for the specific crystalline form present in the sample.
Workflow for Crystallographic Analysis
The process of analyzing the crystal structure of this compound, from obtaining the material to final data deposition, can be visualized as a systematic workflow.
This comprehensive guide provides a foundational understanding of the crystallographic landscape of canagliflozin hydrates. The detailed data and protocols herein are intended to support further research and development efforts in the pharmaceutical sciences, ultimately contributing to the improved formulation and delivery of this vital therapeutic agent.
References
The Kinetics of SGLT2 Inhibition by Canagliflozin Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism and kinetics of Sodium-Glucose Cotransporter 2 (SGLT2) inhibition by canagliflozin (B192856) hydrate. Canagliflozin is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the competitive inhibition of SGLT2 in the proximal renal tubules, leading to a reduction in glucose reabsorption and an increase in urinary glucose excretion.[1][2][3] This guide provides a comprehensive overview of the binding kinetics, experimental methodologies used for characterization, and the physiological consequences of SGLT2 inhibition by canagliflozin.
Quantitative Inhibition Kinetics
The efficacy and selectivity of canagliflozin are quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) for SGLT2, as well as the less potently inhibited SGLT1. These parameters are crucial for understanding its therapeutic window and potential off-target effects.
| Parameter | SGLT2 | SGLT1 | Selectivity (SGLT1/SGLT2) | Reference |
| Inhibition Constant (Ki) | 4.0 nM | 770.5 nM | ~193-fold | [4][5] |
| IC50 | 4.2 ± 1.5 nM | 663 ± 180 nM | ~158-fold | [6] |
| IC50 | Not specified | 710 nM | Not applicable | [7] |
| IC50 | Not specified | ~650 ± 150 nM | Not applicable | [8] |
Mechanism of Action and Signaling Pathway
Canagliflozin functions as a competitive inhibitor of SGLT2, acting on the luminal side of the proximal renal tubules.[4][5][9] By binding to the transporter, canagliflozin blocks the reabsorption of filtered glucose from the urine back into the bloodstream.[1][2] This action is independent of insulin (B600854) secretion.[3] The structural basis for the inhibition by a related SGLT2 inhibitor, empagliflozin, reveals that the inhibitor occupies both the sugar-substrate-binding site and the external vestibule, effectively locking the transporter in an outward-open conformation and halting the transport cycle.[10][11][12] This prevents the conformational changes necessary for glucose and sodium translocation across the cell membrane.
The direct consequence of SGLT2 inhibition is an increase in urinary glucose excretion, which in turn leads to a lowering of blood glucose levels.[1][2] This primary effect triggers a cascade of secondary physiological responses, including modest osmotic diuresis and a reduction in body weight due to caloric loss.[2][3]
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 3. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action [jnjmedicalconnect.com]
- 10. Structural basis of inhibition of the human SGLT2-MAP17 glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of inhibition of the human SGLT2–MAP17 glucose transporter | Semantic Scholar [semanticscholar.org]
Canagliflozin Hydrate: A Technical Overview of Binding Affinity and Selectivity for SGLT1 and SGLT2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of canagliflozin (B192856) hydrate (B1144303) to the sodium-glucose cotransporters SGLT1 and SGLT2. Canagliflozin, a member of the gliflozin class of drugs, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to the inhibition of SGLT2 in the renal proximal tubules, which promotes urinary glucose excretion and consequently lowers blood glucose levels. However, its interaction with SGLT1, particularly in the intestine, contributes to its overall pharmacological profile. A thorough understanding of its differential binding affinity is therefore crucial for researchers and drug development professionals.
Quantitative Analysis of Binding Affinity
The binding affinity of canagliflozin to SGLT1 and SGLT2 has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values consistently demonstrate that canagliflozin is a potent and selective inhibitor of SGLT2 over SGLT1.
| Parameter | SGLT1 | SGLT2 | Selectivity (SGLT1/SGLT2) | Species | Reference |
| IC50 | 663 ± 180 nM | 4.2 ± 1.5 nM | ~158-fold | Human | [1] |
| IC50 | 684 ± 159 nM | 4.4 ± 1.2 nM | ~155-fold | Human | [2] |
| IC50 | 910 nM | 2.2 nM | ~414-fold | Human | [3][4] |
| IC50 | 710 nM | - | - | Human | [5] |
| IC50 | >1,000 nM | 2.0 nM | >500-fold | Mouse | [2] |
| IC50 | - | 3.7 nM | - | Rat | [2] |
| Ki | 770.5 nM | 4.0 nM | ~193-fold | Human | [6][7][8] |
Table 1: Summary of reported IC50 and Ki values for canagliflozin against SGLT1 and SGLT2.
The data clearly indicate that canagliflozin possesses a significantly higher affinity for SGLT2, with selectivity ratios ranging from approximately 155- to over 400-fold. This high selectivity underpins its primary mechanism of action in the kidneys.[1][2][3][4][5][6][7][8][9][10]
Experimental Protocols for Determining Binding Affinity
The determination of canagliflozin's binding affinity for SGLT1 and SGLT2 typically involves cellular-based assays using cell lines engineered to express the specific transporter. The most common methods are radioligand uptake assays and electrophysiological recordings.
Radioligand Uptake Assay
This method directly measures the functional consequence of SGLT inhibition – the reduction of glucose transport into the cell.
A. Cell Culture and Transporter Expression:
-
Chinese Hamster Ovary (CHO) cells or similar suitable host cells are stably transfected with a plasmid containing the cDNA for human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Transfected cells are cultured under appropriate conditions to ensure robust expression of the respective transporters on the cell membrane.
B. Inhibition Assay:
-
Cells expressing either hSGLT1 or hSGLT2 are seeded into multi-well plates.
-
The cells are washed with a sodium-containing buffer to ensure the sodium-dependent function of the SGLT transporters.
-
Various concentrations of canagliflozin are pre-incubated with the cells for a defined period.
-
A radiolabeled, non-metabolizable glucose analog, typically 14C-alpha-methylglucoside (14C-AMG), is added to the wells. 14C-AMG is a specific substrate for SGLT transporters.
-
Uptake of 14C-AMG is allowed to proceed for a specific time.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
C. Data Analysis:
-
The amount of 14C-AMG uptake is plotted against the concentration of canagliflozin.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of canagliflozin that inhibits 50% of the maximal 14C-AMG uptake.
Electrophysiological Studies (Whole-Cell Patch-Clamp)
This technique provides insights into the mechanism of inhibition by measuring the transporter-mediated ion currents.
A. Cell Preparation:
-
Similar to the radioligand assay, cells expressing hSGLT1 or hSGLT2 are used.
B. Electrophysiological Recording:
-
A single cell is selected, and a glass micropipette (patch pipette) is sealed onto the cell membrane to achieve a high-resistance "gigaohm" seal.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a specific holding potential.
-
The substrate for the transporter, such as α-methyl-d-glucopyranoside (AMG), is applied to the extracellular side of the cell. The influx of sodium and glucose through the SGLT transporter generates an inward current, which is measured.
-
Canagliflozin is then applied to either the extracellular or intracellular side of the membrane to determine the sidedness of its action.
-
The inhibition of the AMG-induced inward current by canagliflozin is recorded.
C. Data Analysis:
-
The magnitude of the current inhibition is measured at various concentrations of canagliflozin.
-
This data can be used to determine the inhibition constant (Ki) and to understand the nature of the inhibition (e.g., competitive). Studies have shown that canagliflozin acts as a competitive inhibitor, binding preferentially to the extracellular side of both SGLT1 and SGLT2.[6][7]
Mechanism of Action and Signaling
The primary mechanism of action of canagliflozin is the competitive inhibition of SGLT2 in the S1 and S2 segments of the renal proximal tubule.[10] This prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion. The modest inhibition of SGLT1 in the intestine can also contribute to glycemic control by delaying glucose absorption after meals.[6][11]
The interaction of canagliflozin with SGLT transporters is a direct binding event and does not involve complex intracellular signaling pathways for its primary inhibitory effect. The "signaling" is the direct consequence of blocking glucose and sodium transport.
Conclusion
Canagliflozin is a potent inhibitor of SGLT2 with a high degree of selectivity over SGLT1. This selectivity is the foundation of its primary therapeutic effect of lowering blood glucose through increased urinary glucose excretion. The modest inhibitory effect on intestinal SGLT1 may offer additional benefits in controlling postprandial glucose excursions. The binding affinities and mechanisms of action have been well-characterized through robust in vitro experimental protocols, providing a solid basis for its clinical application and for the development of future SGLT inhibitors.
References
- 1. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy, safety and regulatory status of SGLT2 inhibitors: focus on canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiating the Sodium‐Glucose Cotransporter 1 Inhibition Capacity of Canagliflozin vs. Dapagliflozin and Empagliflozin Using Quantitative Systems Pharmacology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Canagliflozin Hydrate
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of canagliflozin (B192856) hydrate (B1144303), a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2).[1][2][3] Canagliflozin is utilized in the management of type 2 diabetes mellitus.[1][4]
Chemical Structure
Canagliflozin is a C-glycosyl compound, meaning a glucose moiety is attached to an aglycone through a carbon-carbon bond rather than a more typical carbon-oxygen bond found in O-glycosides.[1][4] This C-glycosidic linkage confers resistance to enzymatic cleavage by glycosidases in the gastrointestinal tract, enhancing its oral bioavailability.
The core structure consists of:
-
A β-D-glucopyranose ring : This is the glucose-derived portion of the molecule.
-
An aglycone moiety : This non-sugar part is comprised of a central phenyl ring substituted with a methyl group and a thiophene (B33073) ring system.
-
A fluorophenyl group : A 4-fluorophenyl group is attached to the thiophene ring.
The International Union of Pure and Applied Chemistry (IUPAC) name for canagliflozin is (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.[2] The commercially available and stable form of the drug is canagliflozin hemihydrate, which contains one water molecule for every two molecules of canagliflozin.[2][5]
Stereochemistry
The stereochemistry of canagliflozin is critical for its selective binding to and inhibition of the SGLT2 protein. The glucose moiety possesses five chiral centers, and their specific spatial arrangement is essential for its biological activity. The absolute configuration of these chiral centers in the pyranose ring is defined as:
-
C-2: S
-
C-3: R
-
C-4: R
-
C-5: S
-
C-6: R
This specific stereoisomer ensures the correct three-dimensional orientation of the hydroxyl groups and the aglycone for optimal interaction with the SGLT2 transporter.
Physicochemical Properties of Canagliflozin and its Hemihydrate
A summary of the key physicochemical properties of canagliflozin is presented in the table below. These properties are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula (Anhydrous) | C24H25FO5S | [6] |
| Molecular Weight (Anhydrous) | 444.5 g/mol | [4][6] |
| Molecular Formula (Hemihydrate) | 2(C24H25FO5S)·H2O or C48H52F2O11S2 | [2][5] |
| Molecular Weight (Hemihydrate) | 907.05 g/mol | [5][7] |
| Melting Point (Hemihydrate) | 94-96°C | [2] |
| Solubility (Hemihydrate in water) | 46.4 μg/mL | [8] |
| Solubility (Hemihydrate in HCl, pH 1.0) | 47.0 μg/mL | [8] |
| XLogP3 | 3.2 | [4][6] |
| Hydrogen Bond Donor Count | 4 | [6] |
| Hydrogen Bond Acceptor Count | 7 | [6] |
| IC50 (human SGLT2) | 4.4 nM | [9] |
| IC50 (human SGLT1) | 684 nM | [9] |
Experimental Protocols
4.1. Synthesis of Canagliflozin
The synthesis of canagliflozin has been approached through various routes, with a key challenge being the stereoselective formation of the C-glycosidic bond. A common synthetic strategy involves the following key steps:
-
Synthesis of the Aglycone : The aglycone portion is typically synthesized first. One reported method involves a Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene (B192845) with 5-bromo-2-methylbenzoyl chloride to form a ketone intermediate.[2] This ketone is then reduced, for instance with triethylsilyl hydride, to yield the diarylmethane aglycone bromide.[2]
-
C-Glycosylation : This is a critical step where the aglycone is coupled with a protected glucose derivative. One approach involves a lithium-halogen exchange on the aryl bromide aglycone using n-butyllithium (n-BuLi) at low temperatures.[10][11] The resulting aryllithium species then attacks a protected gluconolactone.
-
Reduction and Deprotection : The intermediate lactol is then stereoselectively reduced, often using a reducing agent like triethylsilane in the presence of a Lewis acid (e.g., BF3·OEt2), to afford the desired β-anomer.[10] Finally, the protecting groups on the glucose moiety are removed to yield canagliflozin.
4.2. Characterization and Stereochemical Analysis
-
Powder X-ray Diffraction (PXRD) : This technique is used to characterize the crystalline form of canagliflozin hydrate. The hemihydrate form exhibits characteristic peaks at diffraction angles (2θ) of 3.87, 7.96, 8.64, 9.66, 10.94, 15.48, 17.34, 18.74, 19.14, and 20.30.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for confirming the chemical structure and stereochemistry of the final compound and intermediates. Isotope-labeled canagliflozin ([13C6] and [14C]) has also been synthesized for use in metabolic studies, with NMR being a key analytical tool.[12]
-
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC methods are employed to determine the enantiomeric and diastereomeric purity of canagliflozin, ensuring the correct stereoisomer is isolated.
Mechanism of Action: SGLT2 Inhibition
Canagliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal renal tubules.[1][13] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1][5] By blocking this transporter, canagliflozin reduces the reabsorption of glucose, lowers the renal threshold for glucose, and consequently increases urinary glucose excretion.[14][15] This process helps to lower blood glucose levels in patients with type 2 diabetes.[14]
Caption: Mechanism of action of canagliflozin via SGLT2 inhibition.
References
- 1. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Canagliflozin heMihydrate | 928672-86-0 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Investigation of Solubility Behavior of this compound Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles | Semantic Scholar [semanticscholar.org]
- 12. Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 14. uspharmacist.com [uspharmacist.com]
- 15. Mechanism of Action [jnjmedicalconnect.com]
A Comprehensive Biophysical Profile of Canagliflozin Hydrate
This technical guide provides an in-depth analysis of the biophysical characteristics of canagliflozin (B192856) hydrate (B1144303), a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). A thorough understanding of its solid-state properties, thermal behavior, solubility, and target interaction is crucial for its development, formulation, and manufacturing. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Solid-State Properties
Canagliflozin, with the chemical name (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol, is a C-glucoside. In its solid form, it can exist in various crystalline and amorphous states, with the hydrate form being of significant interest for pharmaceutical development due to its stability. The crystalline form of canagliflozin is a white to off-white powder.
Table 1: Summary of Physicochemical and Thermal Properties of Canagliflozin Crystalline Forms
| Property | Canagliflozin Hemihydrate | Crystalline Form A | Amorphous Canagliflozin |
| Melting Point (°C) | 95.5–98.0 | 157.0–158.5 | Not Applicable |
| Water Content (%) | Approximately 2.4 | Not Specified | Not Specified |
| Key XRPD Peaks (2θ) | 4.36, 8.72, 13.10, 15.48, 17.46 | 6.9, 13.8, 15.2, 16.2, 18.9, 20.8 | Broad halo |
| Thermal Analysis (DSC) | Endotherm peak around 100°C (dehydration) | Endotherm peak around 158°C | Not Applicable |
| Appearance | White to off-white crystalline powder | Crystalline solid | Solid |
Experimental Protocols
A precise understanding of the biophysical properties of canagliflozin hydrate requires specific analytical techniques. The following are detailed methodologies for key experiments.
2.1. X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for identifying the crystalline phase of a drug substance.
-
Objective: To identify the crystalline form of canagliflozin and differentiate between its polymorphs (e.g., hemihydrate vs. anhydrous forms).
-
Instrumentation: A diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å) is typically used.
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder to ensure a flat, uniform surface.
-
Data Collection: The sample is scanned over a 2θ range, typically from 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for characteristic peaks. The position and relative intensities of these peaks serve as a fingerprint for a specific crystalline form.
2.2. Differential Scanning Calorimetry (DSC)
DSC is employed to measure the thermal transitions of a material as a function of temperature.
-
Objective: To determine the melting point and dehydration temperature of this compound.
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Data Collection: The sample and reference are heated at a constant rate, typically 10°C/min, under a nitrogen purge. The temperature range usually spans from ambient to well above the expected melting point (e.g., 25°C to 200°C).
-
Data Analysis: The heat flow into the sample is plotted against temperature. Endothermic events, such as dehydration and melting, appear as peaks. The onset and peak temperatures are determined. For canagliflozin hemihydrate, a broad endotherm corresponding to the loss of water is observed around 100°C, followed by the melt of the resulting anhydrous form.
2.3. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing quantitative information on its water content.
-
Objective: To quantify the amount of water in this compound.
-
Instrumentation: A TGA instrument with a sensitive microbalance.
-
Sample Preparation: 5-10 mg of the sample is placed in a tared pan (typically platinum or aluminum).
-
Data Collection: The sample is heated at a controlled rate, such as 10°C/min, under a nitrogen atmosphere. The mass of the sample is continuously recorded.
-
Data Analysis: The TGA curve plots mass percentage versus temperature. A step-wise loss in mass indicates a thermal event, such as dehydration. For canagliflozin hemihydrate, a weight loss corresponding to approximately 2.4% of the total mass is expected, which aligns with the theoretical water content for a hemihydrate.
Visualizations of Experimental Workflows and Signaling Pathways
3.1. Experimental Workflows
The following diagrams illustrate the logical flow of the key analytical techniques used in the biophysical characterization of this compound.
Caption: Workflow for Crystalline Phase Identification using XRPD.
Caption: Workflow for Thermal Analysis using DSC.
Caption: Workflow for Water Content Quantification using TGA.
3.2. Mechanism of Action: SGLT2 Inhibition
Canagliflozin exerts its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the kidney. This mechanism is depicted below.
Caption: Mechanism of SGLT2 Inhibition by Canagliflozin.
The Discovery and Development of Canagliflozin Hydrate: A Technical Overview
Canagliflozin (B192856), a member of the gliflozin class, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Its development journey, from a natural product derivative to a globally approved therapeutic agent, offers valuable insights into modern drug discovery and clinical evaluation. This technical guide provides an in-depth analysis of the discovery, preclinical and clinical development, mechanism of action, and regulatory milestones of canagliflozin hydrate.
Discovery and Preclinical Development
The discovery of canagliflozin is rooted in the exploration of phlorizin, a natural O-glucoside found in the bark of apple trees, which was known to induce glycosuria. However, its poor stability and lack of selectivity limited its therapeutic potential. The research impetus was to create a more stable and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).
Scientists at Mitsubishi Tanabe Pharma focused on developing C-glucosides, which are metabolically more stable than O-glucosides like T-1095, an earlier SGLT2 inhibitor candidate.[1] This led to the discovery of canagliflozin (initially coded as TA-7284), a novel C-glucoside with a thiophene (B33073) ring, which demonstrated high potency and selectivity for SGLT2.[1][2]
Chemical Synthesis
The synthesis of canagliflozin has been approached through various routes since its initial discovery. A common strategy involves the C-arylation of a protected glucose derivative. One reported synthesis involves a multi-step process that can be telescoped for commercial viability, starting from simpler chemical intermediates and building the C-glucoside structure.[3][4] Key steps often include Friedel-Crafts acylation, Lewis acid-mediated reduction, and C-arylation mediated by reagents like n-butyllithium.[4] The overall yield and purity of the final product have been optimized using Quality by Design (QbD) principles to ensure a robust manufacturing process.[3][4]
Preclinical Pharmacology and Toxicology
Preclinical studies were crucial in establishing the initial efficacy and safety profile of canagliflozin.
Experimental Protocol: In Vivo Efficacy in Animal Models
-
Animal Model: High-fat diet-fed KK (HF-KK) mice, a model for obese type 2 diabetes.[1]
-
Dosage and Administration: Canagliflozin administered orally.
-
Endpoints Measured: Blood glucose levels, urinary glucose excretion.
-
Results: Canagliflozin demonstrated pronounced anti-hyperglycemic effects in these animal models.[1]
Experimental Protocol: In Vitro SGLT2 Inhibition Assay
-
System: Cell lines expressing human SGLT2.
-
Methodology: Measurement of the inhibition of radiolabeled glucose analogue uptake in the presence of varying concentrations of canagliflozin.
-
Endpoints: IC50 value to determine the potency of SGLT2 inhibition.
-
Results: Canagliflozin was identified as a highly potent and selective SGLT2 inhibitor.[1]
Recent preclinical research has also explored the neuroprotective effects of canagliflozin in mouse models of Alzheimer's disease, showing potential for reducing acetylcholinesterase (AChE) activity and improving cognitive markers.[5][6][7]
Mechanism of Action
Canagliflozin's therapeutic effects stem from its selective inhibition of the SGLT2 protein, which is predominantly located in the proximal convoluted tubules of the nephron.[8][9] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[8][10][11]
By inhibiting SGLT2, canagliflozin reduces the renal threshold for glucose, leading to increased urinary glucose excretion (glucosuria).[8][12] This mechanism is independent of insulin (B600854) secretion or action, providing a novel pathway for glycemic control.[8] The resulting caloric loss also contributes to reductions in body weight and systolic blood pressure.[8][13]
Figure 1: Mechanism of Action of Canagliflozin via SGLT2 Inhibition.
Clinical Development
The clinical development of canagliflozin was extensive, involving a global Phase 3 program that enrolled over 10,285 patients across nine studies to establish its efficacy and safety profile.[14]
Phase I and II Studies
Phase I studies focused on the pharmacokinetics and pharmacodynamics of canagliflozin, establishing its rapid absorption, with peak plasma concentrations reached within 1-2 hours, and a half-life of approximately 12 hours.[9][15] Phase II trials demonstrated dose-dependent improvements in glycemic control and provided initial evidence of its beneficial effects on body weight and blood pressure.[16]
Phase III Program and Pivotal Trials
The Phase III program was designed to evaluate canagliflozin as monotherapy, in combination with metformin, and as an add-on to other glucose-lowering agents, including insulin.[14]
Table 1: Summary of Key Efficacy Data from Pooled Phase III Studies (26 Weeks) [13][17][18]
| Parameter | Placebo | Canagliflozin 100 mg | Canagliflozin 300 mg |
| Change in HbA1c (%) | - | -0.77% to -0.91% (vs. Placebo) | -0.94% to -1.16% (vs. Placebo) |
| Change in Body Weight (%) | - | -2.2% to -2.8% (vs. Placebo) | -3.0% to -3.9% (vs. Placebo) |
| Change in Systolic BP (mmHg) | - | -3.7 mmHg (vs. Placebo) | -5.4 mmHg (vs. Placebo) |
| Data represents placebo-subtracted mean changes from baseline. |
A post-hoc analysis of four 26-week Phase 3 studies (N=2,313) showed that a significantly greater proportion of patients treated with canagliflozin 100 mg (21.1%) and 300 mg (25.3%) achieved a composite endpoint of HbA1c reduction ≥0.5%, body weight reduction ≥3%, and systolic BP reduction ≥4 mmHg compared to placebo (5.7%).[18]
Cardiovascular and Renal Outcomes: The CANVAS Program
A landmark in the development of canagliflozin was the CANVAS (Canagliflozin Cardiovascular Assessment Study) Program, which integrated data from two large trials, CANVAS and CANVAS-R, involving a total of 10,142 patients with T2DM and high cardiovascular risk.[19][20][21][22]
Experimental Protocol: CANVAS Program
-
Study Design: Two multicenter, double-blind, placebo-controlled, randomized trials.[23][24]
-
Participants: 10,142 patients with type 2 diabetes and a history of, or at high risk for, cardiovascular disease.[19][20]
-
Intervention: Canagliflozin (100 mg or 300 mg daily) or placebo, in addition to standard of care.[23]
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (Major Adverse Cardiovascular Events - MACE).[24]
-
Key Secondary Endpoints: Hospitalization for heart failure, and a renal composite outcome (40% reduction in eGFR, need for renal-replacement therapy, or renal death).[21][24]
Table 2: Key Cardiovascular and Renal Outcomes from the CANVAS Program [19][21][22][23]
| Outcome | Canagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| Primary MACE Endpoint | 26.9 per 1000 patient-years | 31.5 per 1000 patient-years | 0.86 (0.75 - 0.97) | 0.02 (for superiority) |
| Hospitalization for Heart Failure | - | - | 0.67 (0.52 - 0.87) | - |
| Progression of Albuminuria | - | - | 0.73 (0.67 - 0.79) | - |
| Renal Composite Outcome | - | - | 0.60 (0.47 - 0.77) | - |
The CANVAS Program demonstrated that canagliflozin significantly reduced the risk of major adverse cardiovascular events compared to placebo.[19][23][25] It also showed a significant reduction in the risk of hospitalization for heart failure and a benefit on renal outcomes.[19][21][22] However, an increased risk of lower limb amputation was observed with canagliflozin treatment (6.3 vs 3.4 participants per 1,000 patient-years), a finding that has been subject to further investigation and regulatory warnings.[23][26]
Regulatory and Post-Marketing History
The journey of canagliflozin from clinical trials to patient use is marked by key regulatory milestones and ongoing safety monitoring.
Figure 2: Key Milestones in the Development and Approval of Canagliflozin.
-
May 2012: A new drug application for canagliflozin was submitted to the U.S. Food and Drug Administration (FDA).[27]
-
March 29, 2013: The FDA approved canagliflozin (brand name Invokana), making it the first SGLT2 inhibitor approved in the United States for the treatment of adults with type 2 diabetes.[10][12][27][28][29]
-
May 2017: Following the results of the CANVAS trial, the FDA issued a warning regarding an increased risk of lower limb amputations.[27]
-
October 2018: The FDA approved a new indication for Invokana to reduce the risk of major adverse cardiovascular events in adults with type 2 diabetes and established cardiovascular disease.[27]
Post-marketing surveillance and subsequent clinical trials continue to refine the understanding of canagliflozin's risk-benefit profile, including its cardiorenal protective effects and identified safety concerns.
References
- 1. Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical Studies of Canagliflozin, a Sodium-Glucose Co-Transporter 2 Inhibitor, and Donepezil Combined Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Studies of Canagliflozin, a Sodium-Glucose Co-Transporter 2 Inhibitor, and Donepezil Combined Therapy in Alzheimer’s Disease [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Canagliflozin: A Comprehensive Review of Advances in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 12. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]
- 13. Effects of canagliflozin on body weight and relationship to HbA1c and blood pressure changes in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. U.S. FDA Approves INVOKANA™ (Canagliflozin) for the Treatment of Adults with Type 2 Diabetes [jnj.com]
- 15. researchgate.net [researchgate.net]
- 16. Canagliflozin review - safety and efficacy profile in patients with T2DM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Achieving the composite endpoint of HbA1c, body weight, and systolic blood pressure reduction with canagliflozin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Canagliflozin and Cardiovascular disease- results of the CANVAS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical outcomes with canagliflozin according to baseline body mass index: results from post hoc analyses of the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Janssen reports positive results from CANVAS programme of canagliflozin - Clinical Trials Arena [clinicaltrialsarena.com]
- 23. Canagliflozin Cardiovascular Assessment Study - American College of Cardiology [acc.org]
- 24. Cardiovascular and Renal Outcomes With Canagliflozin According to Baseline Kidney Function: Data From the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ajmc.com [ajmc.com]
- 26. pmlive.com [pmlive.com]
- 27. Invokana FDA Approval History: What Patients Need to Know | San Antonio Product Liability Lawyers [carabinshaw.com]
- 28. drugs.com [drugs.com]
- 29. Invokana (Canagliflozin): First-in-Class SGLT2 Inhibitor Approved for the Treatment of Type 2 Diabetes [ahdbonline.com]
In Vitro Off-Target Effects of Canagliflozin Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro off-target effects of canagliflozin (B192856) hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. By summarizing key quantitative data, detailing experimental protocols, and visualizing affected signaling pathways, this document serves as a critical resource for understanding the broader pharmacological profile of canagliflozin beyond its primary therapeutic action.
Quantitative Off-Target Activity of Canagliflozin
The following tables summarize the in vitro inhibitory activities of canagliflozin against various molecular targets. These data have been compiled from multiple studies to provide a comparative view of its off-target profile.
Table 1: Inhibition of Drug Metabolizing Enzymes and Transporters
| Target | Assay Type | Substrate | System | IC50 (μM) | Ki (μM) | Reference |
| Cytochrome P450 Enzymes | ||||||
| CYP2B6 | Inhibition Assay | 16 | [1][2] | |||
| CYP2C8 | Inhibition Assay | 75 | [1][2] | |||
| CYP2C9 | Inhibition Assay | 80 | [1][2] | |||
| CYP3A4 | Inhibition Assay | Testosterone | 27 | [1][2] | ||
| UDP-Glucuronosyltransferase (UGT) Enzymes | ||||||
| UGT1A1 | Inhibition Assay | β-estradiol | Recombinant | 7 | ~5.9 - 9.0 | [3][4] |
| UGT1A4 | Inhibition Assay | Recombinant | 48 | [3] | ||
| UGT1A6 | Inhibition Assay | Human Liver Microsomes | >100 | [3] | ||
| UGT1A9 | Inhibition Assay | Propofol / 4-Methylumbelliferone | Recombinant / HLM | 7 | 1.4 - 3.0 | [3][4] |
| UGT1A10 | Inhibition Assay | Recombinant | 7 | [3] | ||
| UGT2B7 | Inhibition Assay | Human Liver Microsomes | >100 | [3] | ||
| Efflux Transporters | ||||||
| P-glycoprotein (P-gp) | Inhibition Assay | 19.3 | [1][2] | |||
| MRP2 | Inhibition Assay | 21.5 | [1][2] |
Table 2: Activity at Other Off-Target Proteins
| Target | Assay Type | System | IC50 | KD | Reference |
| Primary Target & Selectivity | |||||
| hSGLT2 | Cell-free Inhibition | 2.2 nM | [5] | ||
| hSGLT2 | [14C]AMG Uptake | CHO-K1 cells | 6.7 nM | [5] | |
| hSGLT1 | [14C]AMG Uptake | CHO-K1 cells | 700 nM | [5] | |
| Other Off-Targets | |||||
| HDAC6 | Inhibition Assay | 0.5698 μM | 0.8591 μM | [6] | |
| Mitochondrial Complex I | Functional Assay | RPTEC/TERT1 cells | Inhibition at clinically relevant concentrations | [7][8] | |
| Glutamate Dehydrogenase | Functional Assay | RPTEC/TERT1 cells | Inhibition at clinically relevant concentrations | [7][8] | |
| Glucose Uptake | Functional Assay | HUVECs | 14 µM | [9] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the off-target screening of canagliflozin.
Enzyme Inhibition Assays (CYP and UGT Enzymes)
These assays are designed to determine the concentration of canagliflozin required to inhibit the activity of a specific drug-metabolizing enzyme by 50% (IC50).
-
Objective: To quantify the inhibitory potential of canagliflozin against various CYP and UGT isoforms.
-
General Procedure:
-
Enzyme Source: Recombinant human enzymes or human liver microsomes (HLM) are used as the source of the target enzyme.[3][4]
-
Incubation: A reaction mixture is prepared containing the enzyme source, a specific probe substrate for the enzyme, and a range of concentrations of canagliflozin.
-
Reaction Initiation: The reaction is initiated by the addition of a cofactor, such as NADPH for CYP enzymes or UDPGA for UGT enzymes.
-
Incubation Period: The mixture is incubated at 37°C for a specified period to allow for enzymatic conversion of the substrate.
-
Reaction Termination: The reaction is stopped, typically by the addition of a solvent like acetonitrile.
-
Analysis: The amount of metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation at each canagliflozin concentration is compared to the control (no inhibitor), and the IC50 value is calculated by fitting the data to a dose-response curve. For Ki determination, experiments are repeated with varying substrate concentrations to perform Dixon plot analysis.[4]
-
Cell-Based Glucose Uptake Assay
This assay measures the ability of canagliflozin to inhibit the transport of glucose into cells, typically mediated by transporters like SGLT1 and SGLT2.
-
Objective: To determine the functional inhibition of glucose transporters by canagliflozin in a cellular context.
-
General Procedure:
-
Cell Culture: A cell line expressing the target glucose transporter (e.g., CHO-K1 cells stably expressing hSGLT2) is cultured in multi-well plates.[5]
-
Pre-incubation: Cells are washed and pre-incubated with a buffer solution containing various concentrations of canagliflozin.
-
Glucose Uptake: A radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[14C]glucopyranoside ([14C]AMG), is added to the wells, and the cells are incubated for a defined period to allow for uptake.[5]
-
Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled glucose.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of glucose uptake at each canagliflozin concentration is compared to the control, and the IC50 value is determined.
-
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
-
Objective: To evaluate the anti-proliferative effects of canagliflozin on various cell lines.
-
General Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing a range of concentrations of canagliflozin, and the cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values for cell growth inhibition can be calculated.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by canagliflozin's off-target activities and a typical experimental workflow.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: Canagliflozin activates AMPK by inhibiting mitochondrial complex I.
Caption: Canagliflozin induces HO-1 expression via the ROS/Nrf2 pathway.
Caption: Canagliflozin impairs T cell function by inhibiting TCR signaling.
References
- 1. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Canagliflozin impairs T cell effector function via metabolic suppression in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Canagliflozin, characterized as a HDAC6 inhibitor, inhibits gastric cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ISRCTN [isrctn.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Canagliflozin Hydrate: A Technical Guide to Its Interactions with Core Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canagliflozin (B192856), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action, the inhibition of renal glucose reabsorption, is well-established. However, a growing body of evidence reveals that canagliflozin's therapeutic effects extend beyond glycemic control, directly and indirectly modulating a network of crucial metabolic pathways. This technical guide provides an in-depth analysis of these interactions, focusing on mitochondrial function, the AMP-activated protein kinase (AMPK) signaling cascade, lipid and amino acid metabolism, and the gut microbiome. We present collated quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visual representations of the underlying molecular pathways to offer a comprehensive resource for the scientific community.
Interaction with Mitochondrial Function and AMPK Signaling
A significant aspect of canagliflozin's metabolic influence, distinct from other SGLT2 inhibitors, is its direct interaction with the mitochondrial electron transport chain.[1] This interaction initiates a cascade of events that culminate in the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
Inhibition of Mitochondrial Complex I
Canagliflozin has been shown to directly inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] This action is not a class effect, with other gliflozins like dapagliflozin (B1669812) and empagliflozin (B1684318) demonstrating minimal to no inhibition at comparable concentrations.[1] The inhibition of Complex I by canagliflozin leads to a decrease in mitochondrial respiration and oxygen consumption, resulting in reduced ATP synthesis and an increased AMP/ATP ratio.[1][2][3][4] This shift in cellular energy status is a primary trigger for the activation of AMPK.[1]
Activation of the AMPK-SIRT1-PGC-1α Axis
The canagliflozin-induced increase in the cellular AMP/ATP ratio leads to the robust activation of AMPK.[1][4] Activated AMPK, in turn, can increase cellular NAD+ levels, which activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] SIRT1 then deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), the master regulator of mitochondrial biogenesis.[1] This signaling cascade promotes the generation of new mitochondria, a compensatory mechanism that enhances the cell's long-term energy production capacity.[1]
Quantitative Data: Mitochondrial Function
| Parameter Measured | Cell/Tissue Type | Canagliflozin Concentration | Observed Effect | Reference |
| Basal Respiration | Proximal Tubular Epithelial Cells (PTECs) | In vivo treatment | Increased | [5] |
| Maximal Respiration | Proximal Tubular Epithelial Cells (PTECs) | In vivo treatment | Increased | [5] |
| ATP Production | Proximal Tubular Epithelial Cells (PTECs) | In vivo treatment | Augmented | [5] |
| PGC-1α Expression | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased | [1] |
| TFAM Expression | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased | [1] |
| Mitochondrial DNA Content | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased | [1] |
Experimental Protocols
This protocol measures mitochondrial respiration in real-time.[1]
-
Cell Seeding: Plate relevant cells (e.g., C2C12 myotubes, primary adipocytes) in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of canagliflozin (e.g., 10-100 µM) or a vehicle control for a specified duration (e.g., 24-48 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator.
-
Instrument Calibration: Calibrate the Seahorse XF sensor cartridge according to the manufacturer's instructions.
-
Mitochondrial Stress Test: Load the calibrated sensor cartridge with compounds that modulate mitochondrial function for sequential injection:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Data Acquisition: Place the cell culture plate into the Seahorse XF Analyzer to initiate the assay protocol for OCR measurement.
-
Data Analysis: Normalize OCR data to cell number or protein content. Calculate key parameters such as basal respiration, ATP-linked respiration, and maximal respiration.
This protocol quantifies the expression levels of key proteins in the signaling pathway.
-
Cell Lysis: Following canagliflozin treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-AMPK (Thr172), anti-AMPK, anti-PGC-1α, anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry is used for quantification relative to a loading control.
Interaction with Lipid Metabolism
Canagliflozin exerts significant effects on lipid metabolism, which are partly mediated by AMPK activation and partly through other mechanisms. These effects contribute to a complex, and at times seemingly contradictory, impact on the overall lipid profile.
Regulation of Fatty Acid Oxidation and Lipogenesis
Through the activation of AMPK, canagliflozin promotes fatty acid oxidation while inhibiting lipogenesis.[6] Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing the production of malonyl-CoA and decreasing lipogenesis.[6][7] Concurrently, canagliflozin has been shown to upregulate the expression of key genes involved in fatty acid oxidation, such as CPT1a, ACOX1, and ACADM.[8] It also suppresses the expression of lipogenic transcription factors like Sterol Response Element-Binding Protein 1c (SREBP-1c) and its target, Fatty Acid Synthase (FASN).[8][9]
Effects on Plasma Lipoproteins
Clinical studies have reported varied effects of canagliflozin on plasma lipoprotein levels. A meta-analysis indicated that canagliflozin treatment can lead to increases in both low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C), alongside a decrease in triglycerides.[10][11] The increase in LDL-C may be attributable to increased lipoprotein lipase (B570770) (LpL) activity and a delayed turnover of LDL in circulation.[6] Conversely, some studies in animal models have shown a reduction in circulating cholesterol due to the inhibition of genes involved in its synthesis and uptake.[6]
Quantitative Data: Lipid Metabolism
| Parameter | Population/Model | Canagliflozin Dose | Duration | Result | Reference |
| Triglycerides | T2DM Patients | 100 & 300 mg | 26 or 52 weeks | Decreased (WMD: -0.10 mmol/L) | [11] |
| LDL-Cholesterol | T2DM Patients | 100 & 300 mg | 26 or 52 weeks | Increased (WMD: 0.10 mmol/L) | [11] |
| HDL-Cholesterol | T2DM Patients | 100 & 300 mg | 26 or 52 weeks | Increased (WMD: 0.06 mmol/L) | [11] |
| ANGPTL3 (plasma) | T2DM Patients | 100 mg | 12 weeks | Significantly decreased | [12] |
| SREBP-1c Protein | HFD-fed Mice Liver | In vivo treatment | 14 weeks | Significantly decreased vs HFD | [9] |
| FASN Protein | HFD-fed Mice Liver | In vivo treatment | 14 weeks | Significantly decreased vs HFD | [9] |
| CPT1a Protein | HFD-fed Mice Liver | In vivo treatment | 14 weeks | Significantly increased vs HFD | [9] |
WMD: Weighted Mean Difference
Experimental Protocols
This protocol is adapted for use with a Seahorse XF Analyzer to measure the oxidation of exogenous fatty acids.
-
Cell Culture: Seed cells in a Seahorse XF microplate and culture overnight. The following day, replace the growth medium with a substrate-limited medium (low glucose, low serum) for 24 hours to prime cells for FAO.
-
Substrate Addition: On the day of the assay, wash cells and incubate in FAO assay medium containing L-carnitine, glucose, and the fatty acid substrate (e.g., palmitate conjugated to BSA).
-
Inhibitor Preparation: Prepare a stock solution of etomoxir (B15894), a CPT1a inhibitor, to be injected to confirm that the measured OCR is due to fatty acid oxidation.
-
Mito Stress Test: Load the Seahorse cartridge with etomoxir, oligomycin, FCCP, and rotenone/antimycin A for sequential injection.
-
Data Analysis: Measure OCR before and after the injection of etomoxir. The decrease in OCR after etomoxir injection represents the rate of fatty acid oxidation.
This protocol is used to measure the mRNA expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, CPT1a).
-
RNA Extraction: Extract total RNA from treated cells or tissues using TRIzol reagent or a commercial kit.
-
RNA Quantification: Measure RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and specific forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Run the reaction in a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Interaction with Amino Acid Metabolism
Canagliflozin has also been shown to influence amino acid metabolism, an effect that may contribute to its broader cardiovascular benefits.
Modulation of Hepatic Amino Acid Profile
In a study using atherosclerotic mice models (ApoE-/-), canagliflozin treatment was found to alter the hepatic amino acid profile.[13] Specifically, it reduced the levels of several glucogenic amino acids while increasing the level of L-arginine.[13]
Arginine Synthesis and Nitric Oxide Production
The increase in hepatic L-arginine is particularly noteworthy. L-arginine is the substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule in the cardiovascular system with vasodilatory and anti-atherosclerotic properties. The same study observed that canagliflozin treatment led to higher serum arginine and nitric oxide levels, as well as increased NOS mRNA expression in aortic tissues.[13]
Quantitative Data: Amino Acid Metabolism
| Metabolite | Tissue/Fluid | Animal Model | Observation | Reference |
| L-serine | Liver | ApoE-/- Mice | Reduced | [13] |
| L-aspartic acid | Liver | ApoE-/- Mice | Reduced | [13] |
| Tyrosine | Liver | ApoE-/- Mice | Reduced | [13] |
| L-hydroxyproline | Liver | ApoE-/- Mice | Reduced | [13] |
| L-citrulline | Liver | ApoE-/- Mice | Reduced | [13] |
| L-arginine | Liver | ApoE-/- Mice | Increased | [13] |
| L-arginine | Serum | ApoE-/- Mice | Increased | [13] |
| Nitric Oxide | Serum | ApoE-/- Mice | Increased | [13] |
Experimental Protocols
This protocol is for the quantification of specific amino acids in biological samples.
-
Sample Preparation: Homogenize tissue samples (e.g., liver) and extract metabolites using a solvent mixture (e.g., methanol/water). Centrifuge to pellet proteins and debris. Collect the supernatant.
-
Derivatization (if required): Some methods may require derivatization of amino acids to improve chromatographic separation and mass spectrometric detection.
-
LC-MS Analysis:
-
Inject the extracted sample into a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS), typically a triple quadrupole instrument.
-
Separate the amino acids using a suitable chromatography column (e.g., HILIC or reversed-phase).
-
Detect and quantify the amino acids using the MS in Multiple Reaction Monitoring (MRM) mode, with specific precursor-product ion transitions for each amino acid and its stable isotope-labeled internal standard.
-
-
Data Analysis: Generate a standard curve for each amino acid using known concentrations. Quantify the amino acid levels in the samples by comparing their peak areas to the standard curves.
Interaction with the Gut Microbiota
Canagliflozin can modulate the composition and function of the gut microbiota, representing an indirect mechanism through which it influences host metabolism.
Inhibition of Intestinal SGLT1
While highly selective for SGLT2, canagliflozin also exhibits some inhibitory activity against SGLT1, which is the primary glucose transporter in the intestine.[14][15] Inhibition of intestinal SGLT1 leads to an increased concentration of glucose in the distal gut, making it available as a substrate for microbial fermentation.[14]
Alterations in Microbiota Composition
The increased availability of glucose in the colon promotes the growth of saccharolytic (sugar-fermenting) bacteria. Studies in animal models have consistently shown that canagliflozin treatment alters the gut microbiota composition.[14] A common finding is a reduction in the Firmicutes/Bacteroidetes ratio, which is often elevated in metabolic disease states.[14] Canagliflozin has been observed to increase the abundance of beneficial bacteria, including those that produce short-chain fatty acids (SCFAs), such as Lachnospiraceae and Bacteroides.[16]
Downstream Metabolic Effects
The canagliflozin-induced shift in microbiota composition has several beneficial downstream effects:
-
Increased SCFA Production: Fermentation of glucose by gut bacteria produces SCFAs (e.g., butyrate, propionate, acetate), which have numerous positive effects on host metabolism and gut health.
-
Reduced Uremic Toxins: In the context of chronic kidney disease, canagliflozin has been shown to reduce plasma levels of gut-derived uremic toxins like p-cresyl sulfate (B86663) and indoxyl sulfate.[14][15]
Quantitative Data: Gut Microbiota Composition
| Bacterial Group | Model | Observation | Reference |
| Firmicutes/Bacteroidetes Ratio | HFD-Induced Diabetic Mice | Reduced | [14] |
| Muribaculum | Diabetic Mice | Increased | [16] |
| Ruminococcaceae_UCG_014 | Diabetic Mice | Increased | [16] |
| Lachnospiraceae-UCG-001 | Diabetic Mice | Increased | [16] |
Experimental Protocols
This protocol is used to determine the taxonomic composition of the gut microbial community.
-
Sample Collection: Collect fecal samples from animal models or human subjects at baseline and post-treatment. Immediately freeze and store samples at -80°C.
-
DNA Extraction: Extract total microbial DNA from fecal samples using a commercial DNA extraction kit with a bead-beating step to ensure lysis of gram-positive bacteria.
-
PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.
-
Library Preparation and Sequencing: Purify the PCR products, quantify the DNA library, and pool samples. Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.
-
Assign taxonomy to each OTU/ASV by comparing sequences to a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) and perform statistical tests to identify differentially abundant taxa between treatment groups.
-
Conclusion
The metabolic effects of canagliflozin hydrate (B1144303) are multifaceted, extending well beyond its primary role as an SGLT2 inhibitor. Through direct inhibition of mitochondrial Complex I, canagliflozin activates the AMPK signaling pathway, leading to profound effects on mitochondrial biogenesis, fatty acid oxidation, and lipogenesis. Furthermore, it modulates hepatic amino acid metabolism, promoting the synthesis of L-arginine, a precursor to the vasculoprotective molecule nitric oxide. Finally, by partially inhibiting intestinal SGLT1, canagliflozin reshapes the gut microbiota, favoring the growth of beneficial bacteria and leading to favorable shifts in microbial metabolites. This intricate network of interactions likely underpins the observed cardiovascular and renal protective benefits of canagliflozin, highlighting its role as a broad-spectrum metabolic regulator. A thorough understanding of these SGLT2-independent pathways is critical for the continued development and targeted application of this important therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Canagliflozin ameliorates obesity by improving mitochondrial function and fatty acid oxidation via PPARα in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canagliflozin Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Lipid Metabolism and Inhibiting Inflammation through Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Canagliflozin on High-Density Lipoprotein Cholesterol and Angiopoietin-Like Protein 3 in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Effects of canagliflozin on amino acid metabolism in atherosclerotic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The impact of sodium-glucose cotransporter inhibitors on gut microbiota: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of canagliflozin on gut microbiota and metabolites in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Canagliflozin Hydrate Analogs: A Technical Guide for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Evaluation, and Structure-Activity Relationship of Canagliflozin (B192856) Analogs for Preclinical Research.
Canagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a cornerstone in the management of type 2 diabetes mellitus. Its mechanism of action, which promotes urinary glucose excretion independent of insulin (B600854) pathways, has garnered significant interest in the development of novel analogs with improved pharmacokinetic profiles and potentially enhanced therapeutic benefits. This technical guide provides a comprehensive overview of the development of canagliflozin hydrate (B1144303) analogs for research purposes, detailing synthetic methodologies, biological evaluation protocols, and key structure-activity relationships (SAR).
Core Concepts in Canagliflozin Analog Development
The development of canagliflozin analogs is primarily driven by the desire to optimize its therapeutic index. Key areas of molecular modification include the thiophene (B33073) ring, the distal phenyl ring, and the glucose moiety. Researchers aim to enhance SGLT2 inhibitory potency and selectivity over SGLT1, while also improving metabolic stability and oral bioavailability.
Signaling Pathway of SGLT2 Inhibition
The therapeutic effect of canagliflozin and its analogs is rooted in the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys. This inhibition blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels.
An In-depth Technical Guide to the Physicochemical Properties and Stability of Canagliflozin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856), a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its physicochemical properties and stability, which influence its formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the core physicochemical characteristics and stability profile of canagliflozin hydrate (B1144303), with a focus on data relevant to researchers and drug development professionals.
Physicochemical Properties
Canagliflozin is a C-glycosyl compound that exists in hydrated forms, primarily as a hemihydrate or a monohydrate.[1][2] These forms exhibit distinct physical properties, particularly in terms of solubility and stability.
General Properties
A summary of the key physicochemical properties of canagliflozin and its hydrated forms is presented in Table 1. It is important to note that variations in reported values, such as melting point, may be attributable to the analysis of different polymorphic forms or the use of different experimental methodologies.
Table 1: Summary of Physicochemical Properties of Canagliflozin Hydrate
| Property | Value | Reference(s) |
| Chemical Name | (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol | |
| Molecular Formula | C24H25FO5S · 0.5H2O (Hemihydrate)C24H27FO6S (Monohydrate) | [2] |
| Molecular Weight | 453.53 g/mol (Hemihydrate)462.5 g/mol (Monohydrate) | [2][] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point (°C) | 94-96 (Hemihydrate)68-72175-180 | [1][4][5] |
| pKa | ~13.34 | [1][6] |
| LogP | 3.44 | [1] |
Solubility
Canagliflozin is characterized as a poorly soluble drug.[7] Its solubility is pH-independent in the physiological range and is influenced by its polymorphic form, with the hemihydrate generally exhibiting higher solubility than the monohydrate.[7]
Table 2: Aqueous Solubility of this compound Forms
| Form | Medium | Solubility (µg/mL) | Reference(s) |
| Hemihydrate | Water | 46.4 | [7] |
| Hemihydrate | HCl Solution (pH 1.0) | 47.0 | [7] |
| Monohydrate | Water | 33.9 | [7] |
| Monohydrate | HCl Solution (pH 1.0) | 33.2 | [7] |
In organic solvents, canagliflozin shows good solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4][6]
Polymorphism
Canagliflozin is known to exist in different crystalline forms, including a hemihydrate and a monohydrate.[1][2] The monohydrate form has been reported to be more stable under conditions of high humidity.[8] The crystal structure of the hemihydrate has been characterized as belonging to the orthorhombic space group P212121.[9] Different polymorphic forms can impact key pharmaceutical properties such as dissolution rate and bioavailability.
Stability Profile
The stability of this compound has been investigated under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradation pathways and establishing appropriate storage conditions.
Forced Degradation Studies
Forced degradation studies indicate that canagliflozin is susceptible to degradation under oxidative and, to a lesser extent, acidic and alkaline conditions. It is relatively stable to thermal and photolytic stress.[10][11]
Table 3: Summary of Forced Degradation Studies on Canagliflozin
| Stress Condition | Observations | Reference(s) |
| Acid Hydrolysis | Degradation observed, with the formation of pseudo-degradation products in the presence of co-solvents. | [12] |
| Alkaline Hydrolysis | Some degradation observed. | [11] |
| Oxidative | Significant degradation occurs, primarily through the S-oxidation of the thiophene (B33073) ring. | [12][13] |
| Thermal | Generally stable. | [13] |
| Photolytic | Generally stable, though some studies report degradation under UV light. | [11][13] |
Degradation Pathways
The primary degradation pathway identified for canagliflozin is the oxidation of the sulfur atom in the thiophene ring, leading to the formation of a thiophene oxide derivative.[13] Under acidic conditions, reactions with co-solvents like acetonitrile (B52724) and methanol (B129727) can lead to the formation of pseudo-degradation products.[12]
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical and stability properties of this compound.
Melting Point Determination (Capillary Method)
-
Principle: This method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance melts.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack the sample into a sealed-end capillary tube to a height of 2-4 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range.
-
pKa Determination (Potentiometric Titration)
-
Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.
-
Apparatus: Potentiometer with a pH electrode, burette, stirrer.
-
Procedure:
-
Calibrate the pH meter using standard buffers.
-
Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve.
-
The pH at the half-equivalence point is equal to the pKa.
-
Solubility Determination (Shake-Flask Method)
-
Principle: An excess amount of the solid drug is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.
-
Apparatus: Shaking incubator or water bath, flasks, filtration or centrifugation equipment, analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a flask.
-
Seal the flask and place it in a shaking incubator or water bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter or centrifuge it to remove any undissolved particles.
-
Quantify the concentration of canagliflozin in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Forced Degradation Studies
The following are representative protocols for stress testing of this compound. The extent of degradation should ideally be in the range of 5-20%. Analytical monitoring is typically performed using a stability-indicating HPLC method.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N to 1 N HCl.
-
Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours).
-
Withdraw samples at appropriate time intervals, neutralize with a base, and dilute for analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N to 1 N NaOH.
-
Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours).
-
Withdraw samples at appropriate time intervals, neutralize with an acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store the solution at room temperature or a slightly elevated temperature for a specified period (e.g., 24-72 hours).
-
Withdraw samples at appropriate time intervals and dilute for analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat in an oven at a high temperature (e.g., 70-105°C) for a specified period (e.g., 24-48 hours).
-
Dissolve the stressed solid sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound or the solid powder to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare solutions of the stressed and control samples for analysis.
-
Visualizations
SGLT2 Inhibition Signaling Pathway
The primary mechanism of action of canagliflozin is the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys. This prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.
Caption: Mechanism of SGLT2 inhibition by canagliflozin in the renal proximal tubule.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies of a drug substance like this compound.
Caption: General workflow for conducting forced degradation studies of this compound.
Conclusion
This technical guide has summarized the essential physicochemical properties and stability characteristics of this compound. Understanding these parameters, including its polymorphic forms, solubility profile, and degradation pathways, is critical for the successful development of robust and effective pharmaceutical formulations. The provided experimental protocols offer a foundation for researchers to conduct their own characterization and stability studies. Further investigation into the properties of different crystal forms and their impact on in vivo performance remains an area of interest for continued research.
References
- 1. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Canagliflozin monohydrate | C24H27FO6S | CID 66653479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Canagliflozin Hemihydrate BP EP USP CAS 928672-86-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Canagliflozin heMihydrate | 928672-86-0 [chemicalbook.com]
- 6. Canagliflozin CAS#: 842133-18-0 [m.chemicalbook.com]
- 7. Investigation of Solubility Behavior of this compound Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canagliflozin monohydrate and its crystal forms, their preparation method and use - Eureka | Patsnap [eureka.patsnap.com]
- 9. Crystal structure of canagliflozin hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hrpub.org [hrpub.org]
Methodological & Application
Canagliflozin Hydrate: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856), a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), is a well-established therapeutic agent for type 2 diabetes mellitus.[1] Beyond its glucose-lowering effects, a growing body of preclinical research highlights its direct cellular actions, demonstrating significant anti-neoplastic, anti-inflammatory, and metabolic regulatory properties in various in vitro models.[2][3][4] These effects are often independent of SGLT2 inhibition and extend to a range of cell types, including cancer cells, hepatocytes, and renal cells.[5][6]
This document provides detailed application notes and experimental protocols for studying the in vitro effects of canagliflozin hydrate (B1144303) in cell culture. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to investigate its multifaceted mechanisms of action. The protocols outlined herein cover key assays for assessing cell viability, metabolic function, and signaling pathway modulation.
Data Presentation: Quantitative Effects of Canagliflozin In Vitro
The following tables summarize the quantitative data on the inhibitory and modulatory effects of canagliflozin across various cell lines and experimental conditions.
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| H1299 | Lung Cancer | Proliferation | Clinically achievable (20-65 µM) | [3] |
| PC3 | Prostate Cancer | Proliferation | Clinically achievable (20-65 µM) | [3] |
| PC3 | Prostate Cancer | Colony Formation | 8-13 | [3] |
| H1299 | Lung Cancer | Colony Formation | 8-13 | [3] |
| A549 | Lung Adenocarcinoma | Growth | Dose-dependent inhibition (1-50 µM) | [7] |
| Multiple | Colon, Liver, Breast, Ovarian Cancer | Proliferation | Clinically achievable (20-65 µM) | [3] |
| CHO-hSGLT2 | Chinese Hamster Ovary (SGLT2 expressing) | ¹⁴C-AMG Uptake | 0.0022 | [8] |
| CHO-hSGLT1 | Chinese Hamster Ovary (SGLT1 expressing) | ¹⁴C-AMG Uptake | 0.265 | [8] |
| Various | CYP Enzymes | Inhibition | See Table 2 | [9][10] |
Table 1: Canagliflozin IC50 Values for Cell Growth and Transporter Inhibition. This table provides the half-maximal inhibitory concentrations (IC50) of canagliflozin in various cancer cell lines and for its primary molecular targets, SGLT1 and SGLT2.
| Enzyme/Transporter | Substrate | IC50 (µM) | Reference |
| CYP3A4 | Testosterone hydroxylation | 27 | [9][10] |
| CYP2C9 | - | 80 | [9][10] |
| CYP2B6 | - | 16 | [9][10] |
| CYP2C8 | - | 75 | [9][10] |
| P-glycoprotein | - | 19.3 | [9][10] |
| MRP2 | - | 21.5 | [9][10] |
Table 2: In Vitro Inhibitory Activity of Canagliflozin on CYP Enzymes and Efflux Transporters. This table details the IC50 values of canagliflozin for various cytochrome P450 enzymes and drug efflux transporters.
Experimental Protocols
Preparation of Canagliflozin Stock and Working Solutions
This protocol details the preparation of canagliflozin solutions for in vitro experiments.[1]
Materials:
-
Canagliflozin hydrate powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile syringe filter (0.22 µm)
-
Complete cell culture medium
Protocol:
-
Stock Solution Preparation (10 mM):
-
Weigh the appropriate amount of canagliflozin powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[1]
-
For long-term storage, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.[1]
-
Note: The final DMSO concentration in the culture medium should be kept below 0.1% to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same DMSO concentration) in your experiments.[1]
-
Caption: Workflow for canagliflozin solution preparation.
Cell Viability and Proliferation Assays
These protocols are used to determine the effect of canagliflozin on cell viability and proliferation.
a. Cell Viability (MTT/CCK-8 Assay) [5]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Canagliflozin working solutions
-
MTT or CCK-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of canagliflozin. Include a vehicle control (DMSO).[5]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[5]
-
Assay:
-
For MTT assay, add MTT reagent to each well and incubate for 1-4 hours. Then, add solubilization solution.
-
For CCK-8 assay, add CCK-8 reagent to each well and incubate for 1-4 hours.[5]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of canagliflozin concentration to determine the IC50 value using a sigmoidal dose-response curve.[5]
b. Cell Proliferation (BrdU Assay) [7]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Canagliflozin working solutions
-
BrdU labeling reagent
-
BrdU detection kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell viability protocol.
-
BrdU Labeling: During the final hours of the incubation period, add BrdU labeling reagent to each well.
-
Detection: Follow the manufacturer's instructions for the BrdU detection kit, which typically involves fixing the cells, denaturing the DNA, and adding an anti-BrdU antibody conjugated to an enzyme, followed by a substrate.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the proliferation rate relative to the vehicle control.
Cell Cycle Analysis
This protocol is used to assess the effect of canagliflozin on cell cycle progression.[11]
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Canagliflozin working solutions
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with canagliflozin for 24 hours.[11]
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.[11]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at 4°C.[11]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30-60 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[11]
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for cell-based assays.
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze changes in protein expression and phosphorylation in key signaling pathways affected by canagliflozin.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Canagliflozin working solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AMPKα, anti-phospho-AMPKα, anti-mTOR, anti-HIF-1α, anti-β-actin)[5][12]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with canagliflozin, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways Modulated by Canagliflozin
Canagliflozin has been shown to modulate several key signaling pathways involved in cell metabolism, growth, and inflammation.
AMPK/mTOR Signaling Pathway
Canagliflozin potently activates AMP-activated protein kinase (AMPK) by inhibiting mitochondrial complex I, which leads to a decrease in cellular ATP levels.[3][13] Activated AMPK then inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a critical regulator of protein synthesis and cell growth.[3][6][12] This inhibition leads to reduced phosphorylation of downstream targets like S6 kinase.[3]
Caption: Canagliflozin-mediated AMPK/mTOR signaling.
HIF-1α Signaling Pathway
The inhibition of mTORC1 by canagliflozin also leads to the suppression of hypoxia-inducible factor-1α (HIF-1α) signaling.[6][12] HIF-1α is a key transcription factor that promotes glycolysis and cell survival, particularly in the tumor microenvironment.[12] Canagliflozin has been shown to downregulate genes that mediate HIF-1α stability.[12]
Caption: Canagliflozin's effect on HIF-1α signaling.
Lipid Metabolism and Inflammation in Hepatocytes
In hepatocytes, canagliflozin has been shown to ameliorate nonalcoholic fatty liver disease (NAFLD) by regulating lipid metabolism and inflammation, partly through the induction of autophagy.[2][14][15] It upregulates markers of lipolysis (CPT1a, ACOX1, ACADM) and downregulates markers of lipogenesis (SREBP-1c, FASN).[2][14] It also suppresses the production of pro-inflammatory cytokines such as TNFα, MCP1, IL-1β, and IL-6.[2][14]
Caption: Canagliflozin's role in hepatocyte metabolism.
Conclusion
The provided protocols and data offer a comprehensive resource for investigating the in vitro effects of this compound. The diverse cellular activities of canagliflozin, extending beyond its primary role as an SGLT2 inhibitor, present numerous avenues for further research in oncology, metabolic diseases, and inflammation. These application notes serve as a foundational guide for researchers to explore the therapeutic potential of canagliflozin in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. Canagliflozin Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Lipid Metabolism and Inhibiting Inflammation through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The SGLT2 inhibitor canagliflozin suppresses growth and enhances prostate cancer response to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium-glucose cotransporter 2 inhibitor canagliflozin attenuates lung cancer cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. In vitro and physiologically‐based pharmacokinetic based assessment of drug–drug interaction potential of canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and physiologically-based pharmacokinetic based assessment of drug-drug interaction potential of canagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Canagliflozin Inhibits Human Endothelial Cell Proliferation and Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canagliflozin mediates tumor suppression alone and in combination with radiotherapy in non‐small cell lung cancer (NSCLC) through inhibition of HIF‐1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Canagliflozin Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Lipid Metabolism and Inhibiting Inflammation through Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Canagliflozin Hydrate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the dosage and administration of canagliflozin (B192856) hydrate (B1144303) in mouse models. The information is compiled from various preclinical studies to ensure robust and reproducible experimental design.
Overview and Mechanism of Action
Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is responsible for the majority of glucose reabsorption in the kidneys.[1][2] By inhibiting SGLT2, canagliflozin reduces the reabsorption of filtered glucose from the renal tubules, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of blood glucose levels.[3][4] This mechanism is independent of insulin, making it an effective treatment for type 2 diabetes mellitus.[5] In addition to its primary function, studies suggest that canagliflozin may have pleiotropic effects, including reducing body weight, improving beta-cell function, and modulating cellular signaling pathways such as AMPK and AKT/mTOR.[3][4][6][7]
Quantitative Data Summary: Dosage and Administration
The following table summarizes canagliflozin dosages used in various mouse models. Dosing strategies can vary significantly based on the research question, mouse strain, and disease model.
| Mouse Model | Strain | Dosage | Administration Route | Duration | Key Findings & Effects | Reference |
| Type 2 Diabetes | db/db | 0.1, 1, 10 mg/kg | Oral Gavage | Single Dose | Dose-dependent reduction in blood glucose.[3][4] | [3][4] |
| Type 2 Diabetes | db/db | 7.5, 30 mg/kg/day | Oral Gavage | 4 weeks | Reduced fasting plasma glucose and HbA1c levels.[8] | [8] |
| Diet-Induced Obesity | C57BL/6J | 30 mg/kg | Oral Gavage | 4 weeks | Reduced body weight gain and blood glucose.[3] | [3] |
| Diet-Induced Obesity | C57BL/6N | 30 mg/kg/day | Oral Gavage or Medicated Diet | 9 weeks | Both methods suppressed body weight gain and fat mass.[9] | [9] |
| Type 2 Diabetes | TallyHO (TH) | ~20 mg/kg/day (100 ppm) | Medicated Diet | 10-12 weeks | Normalized glucose control.[10] | [10] |
| Diabetic Atherosclerosis | ApoE-/- (STZ-induced) | 30 mg/kg/day | Oral Gavage | 8-12 weeks | Reduced atherosclerotic lesions and blood glucose.[11] | [11] |
| Longevity Study | Genetically Heterogeneous | ~6 mg/kg/day (180 ppm) | Medicated Diet | From 7 months of age until death | Extended median survival in male mice.[12] | [12] |
| Diabetic Nephropathy | Diet-Induced T2DM | 10 mg/kg/day | Oral Gavage | 5 days | Rapidly reduced and stabilized blood glucose levels.[13] | [13] |
Experimental Protocols
Protocol 1: Preparation of Canagliflozin for Oral Gavage
This protocol details the preparation of a canagliflozin suspension for oral gavage administration.
Materials:
-
Canagliflozin hydrate powder
-
Vehicle: 0.5% w/v Carboxymethyl cellulose (B213188) (CMC) in sterile water[9][14]
-
Sterile water
-
Weighing scale
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the dosing volume (typically 5-10 mL/kg).[15] For a 25g mouse receiving a 10 mg/kg dose at a volume of 10 mL/kg, the required concentration is 1 mg/mL.
-
Prepare Vehicle: To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC powder to 100 mL of sterile water while vortexing or stirring continuously to prevent clumping and ensure complete dissolution.
-
Weigh Canagliflozin: Accurately weigh the required amount of canagliflozin powder.
-
Prepare Suspension:
-
Add the weighed canagliflozin powder to a sterile conical tube.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the tube up to the final desired volume.
-
-
Homogenize: Vortex the suspension thoroughly for several minutes until a uniform, homogenous mixture is achieved.
-
Storage and Use: Prepare the dosing solution fresh on the day of the experiment.[16] If brief storage is necessary, keep at 4°C and re-vortex thoroughly before administration to ensure uniform suspension.
Protocol 2: Oral Gavage Administration in Mice
This procedure must be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared canagliflozin suspension
-
Appropriately sized syringes (e.g., 1 mL)
-
Oral gavage needles (18-20 gauge, flexible, with a rounded tip for mice)[15]
-
Animal scale
Procedure:
-
Animal Handling:
-
Weigh the mouse to calculate the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[15]
-
Securely restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head. Hold the body in a vertical position to straighten the path to the esophagus.[16]
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by placing the gavage needle alongside the mouse, from the corner of the mouth to the last rib.[16]
-
Gently insert the rounded tip of the needle into the diastema (the gap between the incisors and molars) and advance it smoothly along the roof of the mouth.[16]
-
The mouse should swallow as the needle enters the esophagus. The tube should pass easily without resistance. If resistance is met, do not force it. Withdraw and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to administer the suspension.
-
Do not rotate the needle during administration.[15]
-
-
Post-Procedure:
-
After administration, gently withdraw the needle along the same path it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress or labored breathing for 5-10 minutes.[15]
-
Protocol 3: Administration via Medicated Chow
This method is suitable for long-term studies and can reduce handling-associated stress.
Materials:
-
This compound powder
-
Powdered rodent chow (e.g., high-fat diet powder)[9]
-
Scale
-
Mixer (e.g., planetary mixer or manual blending)
Procedure:
-
Dose Calculation:
-
Determine the target dose (e.g., 30 mg/kg/day).[9]
-
Based on the average body weight and daily food consumption from the previous week, calculate the amount of canagliflozin needed per gram of chow.
-
Example Calculation: For a 30g mouse eating 4g of food per day, the total daily drug intake should be 0.9 mg (30g * 30 mg/kg). The required chow concentration is 0.225 mg of canagliflozin per gram of food (0.9 mg / 4 g).
-
-
Preparation:
-
Accurately weigh the canagliflozin powder and the powdered chow.
-
Thoroughly mix the canagliflozin with the chow to ensure uniform distribution. Start by mixing the drug with a small portion of the chow, then gradually add the rest of the chow in geometric proportions.
-
-
Administration and Monitoring:
-
Provide the medicated chow ad libitum.
-
Prepare fresh medicated chow weekly to ensure drug stability and adjust the concentration based on the updated average body weight and food intake of the cohort.[9]
-
Measure food intake regularly to monitor the actual dose consumed.
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo studies using canagliflozin in mouse models.
Simplified Signaling Pathway of Canagliflozin
References
- 1. Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]
- 4. Effect of canagliflozin on renal threshold for glucose, glycemia, and body weight in normal and diabetic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SGLT2 inhibitor canagliflozin suppresses growth and enhances prostate cancer response to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Canagliflozin Modulates Hypoxia-Induced Metastasis, Angiogenesis and Glycolysis by Decreasing HIF-1α Protein Synthesis via AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of the Preventive Effects of Canagliflozin, a Sodium-Glucose Co-Transporter-2 Inhibitor, on Body Weight Gain Between Oral Gavage and Dietary Administration by Focusing on Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Canagliflozin, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Canagliflozin Prevents Diabetes-Induced Vascular Dysfunction in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canagliflozin extends life span in genetically heterogeneous male but not female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Enhanced oral bioavailability and anti-diabetic activity of canagliflozin through a spray dried lipid based oral delivery: a novel paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. benchchem.com [benchchem.com]
Application Note and Protocol for the Quantification of Canagliflozin Hydrate in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Canagliflozin (B192856) is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1][2] It lowers blood glucose by inhibiting its reabsorption in the kidneys.[2] Accurate and reliable quantification of canagliflozin in biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3] This application note provides a detailed protocol for the quantification of canagliflozin in human plasma using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is validated according to regulatory guidelines and is suitable for high-throughput analysis in a clinical or research setting.[4][5]
Experimental Protocols
Materials and Reagents
-
Canagliflozin reference standard (≥99% purity)
-
Canagliflozin-d4 or Empagliflozin (B1684318) as Internal Standard (IS) (≥99% purity)[1][6][7]
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water[1][2][6]
-
Formic acid (≥98%) and Ammonium (B1175870) acetate (B1210297) (≥98%)[6]
-
All other chemicals and solvents should be of analytical or HPLC grade.[2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of canagliflozin and the internal standard (IS) in methanol.[1][8]
-
Working Standard Solutions: Prepare serial dilutions of the canagliflozin stock solution with a suitable solvent mixture (e.g., 70% methanol or methanol:water 40:60, v/v) to create working standard solutions at various concentrations.[1][6]
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 5000 ng/mL.[8]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions of canagliflozin to obtain calibration standards at concentrations ranging from 5 ng/mL to 6000 ng/mL.[1][6] A typical calibration curve may consist of 8-10 non-zero concentration levels.[1][6]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of four concentration levels:
Sample Preparation
Two primary methods for plasma sample preparation are protein precipitation (PP) and liquid-liquid extraction (LLE).
Method 1: Protein Precipitation (PP) [6]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard.
-
Add 1 mL of chilled acetonitrile to precipitate the plasma proteins.[2][9]
-
Vortex the mixture for approximately 4 minutes.[9]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 10°C.[9]
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 45-60°C.[8][9]
-
Reconstitute the residue with the mobile phase and inject it into the LC-MS/MS system.[9]
Method 2: Liquid-Liquid Extraction (LLE) [1][10]
-
To 100 µL of the plasma sample, add 10 µL of the IS and vortex for 20 seconds.[8]
-
Add 500 µL of tert-butyl methyl ether as the extraction solvent.[8]
-
Vortex the mixture for 1 minute and then centrifuge at 15,000 rpm for 12 minutes.[8]
-
Transfer the supernatant to a fresh tube.
-
Repeat the extraction step once more.[8]
-
Evaporate the combined supernatant to dryness under a nitrogen stream at 45°C.[8]
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters; however, optimization may be required for different instrument setups.
Liquid Chromatography:
-
Column: C18 analytical column (e.g., Inertsil ODS 5 µm, 50x4.6 mm or Waters ACQUITY UPLC HSS T3 1.8 µm, 2.1x50 mm).[1][4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and/or methanol with an aqueous solution containing an additive like 0.1% formic acid or 5-20 mM ammonium acetate.[4][5][6][10]
-
Column Temperature: Maintained at 30°C.[8]
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[8][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
Data Presentation: Quantitative Summary
The performance of the LC-MS/MS method for canagliflozin quantification is summarized in the following tables, compiled from various validated methods.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Canagliflozin | 10 - 1000 | >0.99 | [9] |
| Canagliflozin | 5 - 600 | 0.999 | [1] |
| Canagliflozin | 10 - 5000 (µg/L) | Not specified | [4] |
| Canagliflozin | 10.27 - 6028.07 | Not specified | [6] |
| Canagliflozin | 100 - 10,000 | Not specified | [8] |
| Canagliflozin | 10 - 7505 | 0.9970 | [3] |
| Canagliflozin | 10.253 - 6019.311 | Not specified |[7] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
|---|---|---|---|---|---|
| LLOQ | 10 | 9.64 | 10.68 | Not specified | [8] |
| LQC | 25 | 1.95 | 1.65 | Not specified | [8] |
| MQC | 500 | Not specified | Not specified | Not specified | [8] |
| HQC | 800 | Not specified | Not specified | Not specified | [8] |
| LQC | 10 | 3.72 (mean) | 0.77 (mean) | Not specified | [1] |
| MQC | 300 | 3.72 (mean) | 0.77 (mean) | Not specified | [1] |
| HQC | 500 | 3.72 (mean) | 0.77 (mean) | Not specified | [1] |
| Overall | Not specified | <10.0 | <10.0 | 88.14 - 113.05 |[9] |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Reference |
|---|---|---|---|
| LQC | 10 | 95.83 | [1] |
| MQC | 300 | 103.97 | [1] |
| HQC | 500 | 106.35 | [1] |
| Overall | Not specified | >90.0 | [9] |
| Overall | Not specified | 89.79 | [2] |
| Canagliflozin | Not specified | 79.77 | [3] |
| Internal Standard | Not specified | 76.66 | [3] |
| Overall | Not specified | 98.07 |[7] |
Note: The acceptance criteria for precision are typically within 15% RSD (20% for LLOQ), and for accuracy, the mean value should be within ±15% of the nominal concentration (±20% for LLOQ).[2]
Visualizations
Experimental Workflow
Caption: Workflow for Canagliflozin Quantification in Plasma.
Bioanalytical Method Validation Parameters
Caption: Key Parameters of Bioanalytical Method Validation.
Conclusion
The LC-MS/MS method detailed in this application note is a robust, sensitive, and specific approach for the quantification of canagliflozin in human plasma. The straightforward sample preparation procedures, combined with the speed and selectivity of the LC-MS/MS analysis, make this method highly suitable for pharmacokinetic and bioequivalence studies. The validation data demonstrates that the method meets the stringent requirements of regulatory agencies for bioanalytical method validation.
References
- 1. scispace.com [scispace.com]
- 2. irjms.com [irjms.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel LC-MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Canagliflozin Hydrate for Studying Glucose Transport in Renal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856), a member of the gliflozin class, is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2] SGLT2 is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, canagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a lowering of blood glucose levels.[2][3] This mechanism of action makes canagliflozin a valuable tool for studying glucose transport pathways in renal cells and for the development of novel anti-diabetic therapies. These application notes provide detailed protocols and data for utilizing canagliflozin hydrate (B1144303) in in vitro studies of renal glucose transport.
Mechanism of Action
Canagliflozin competitively and reversibly inhibits SGLT2, thereby reducing the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[2] This action is independent of insulin (B600854) secretion.[1] In addition to its primary effect on SGLT2, canagliflozin has been shown to have a weaker inhibitory effect on SGLT1.[2] Recent studies also suggest that canagliflozin can modulate intracellular signaling pathways, including the AMPK/mTOR and Akt/eNOS pathways, which may contribute to its broader renal protective effects.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Canagliflozin
| Target | Species | IC50 Value (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| SGLT1 | Human | 663 ± 180 | ~158-fold | [2] |
| SGLT2 | Human | 4.2 ± 1.5 | [2] |
Table 2: Pharmacodynamic Effects of Canagliflozin in Animal Models
| Animal Model | Dose | Effect on Renal Threshold for Glucose (RTg) | Effect on Urinary Glucose Excretion (UGE) | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 1 mg/kg | Lowered from 415±12 mg/dL to 94±10 mg/dL | Increased | [3] |
| Healthy Subjects | 50-300 mg daily | Dose-dependent reduction | Increased by 35.4-61.6 mg/mg creatinine | [5] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in HK-2 Cells
This protocol describes a non-radioactive method for measuring SGLT2-mediated glucose uptake in the human renal proximal tubule cell line, HK-2, which endogenously expresses SGLT2. The assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
HK-2 cells (human kidney proximal tubule cell line)
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
96-well black, clear-bottom microplates
-
Canagliflozin hydrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological salt solution)
-
2-NBDG
-
D-glucose
-
Phlorizin (positive control)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture HK-2 cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to grow to confluence (typically 24-48 hours).[1]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the canagliflozin stock solution in KRH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.
-
-
Glucose Uptake Assay:
-
On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer.
-
Prepare the following control and experimental wells:
-
Total Uptake: Wells containing only vehicle (e.g., 0.5% DMSO in KRH buffer).
-
Non-specific Uptake: Wells containing a high concentration of D-glucose (e.g., 30 mM) to outcompete 2-NBDG for transport, or wells with sodium-free KRH buffer.
-
Positive Control: Wells containing a known SGLT2 inhibitor, such as Phlorizin (e.g., 100 µM).
-
Test Compound: Wells containing the various concentrations of canagliflozin.
-
-
Add the prepared compound dilutions and controls to the respective wells and pre-incubate the plate at 37°C for 15-30 minutes.
-
To initiate glucose uptake, add 2-NBDG solution (final concentration of 100-200 µM) to all wells.[1][6]
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
-
Fluorescence Measurement:
-
Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells).
-
Calculate the SGLT2-specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each canagliflozin concentration relative to the SGLT2-specific uptake.
-
Plot the percentage of inhibition against the canagliflozin concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canagliflozin inhibits SGLT2 and modulates key signaling pathways in renal cells.
Caption: Step-by-step workflow for the in vitro glucose uptake assay using HK-2 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canagliflozin ameliorates renal oxidative stress and inflammation by stimulating AMPK–Akt–eNOS pathway in the isoprenaline-induced oxidative stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of canagliflozin, a sodium glucose co-transporter 2 (SGLT2) inhibitor, on bacteriuria and urinary tract infection in subjects with type 2 diabetes enrolled in a 12-week, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Canagliflozin Hydrate in Mitochondrial Respiration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily utilized in the management of type 2 diabetes mellitus. Emerging evidence has revealed significant "off-target" effects on mitochondrial function, independent of its SGLT2 inhibitory activity, at clinically relevant concentrations.[1] These effects are primarily mediated through the direct inhibition of mitochondrial complex I of the electron transport chain (ETC).[1][2] This action disrupts the flow of electrons, leading to a decrease in mitochondrial respiration and oxygen consumption.[1] The subsequent alteration in cellular bioenergetics, specifically an increase in the AMP/ATP ratio, triggers the activation of AMP-activated protein kinase (AMPK).[1][2] Activated AMPK initiates a signaling cascade involving SIRT1 and PGC-1α, key regulators of mitochondrial biogenesis, ultimately enhancing the cell's capacity for energy production.[1]
This document provides detailed protocols for utilizing canagliflozin hydrate (B1144303) in mitochondrial respiration assays, with a focus on the widely used Seahorse XF Cell Mito Stress Test. It also includes data on effective concentrations and expected outcomes to guide experimental design.
Data Presentation
Table 1: Effects of Canagliflozin on Mitochondrial Respiration Parameters
| Parameter | Model System | Canagliflozin Concentration | Observed Effect | Reference |
| Basal Respiration | Human Renal Proximal Tubule Epithelial Cells (RPTEC/TERT1) | 50 µM | Decreased | [3] |
| Maximal Respiration | Human Renal Proximal Tubule Epithelial Cells (RPTEC/TERT1) | 50 µM | Decreased | [3] |
| ATP Production | Human Renal Proximal Tubule Epithelial Cells (RPTEC/TERT1) | 50 µM | Decreased | [3] |
| Spare Respiratory Capacity | Human Renal Proximal Tubule Epithelial Cells (RPTEC/TERT1) | 50 µM | Decreased | [3] |
| Basal Respiratory Capacity | Primary Subcutaneous Adipocytes | 10 µM | Increased | [4] |
| Maximal Respiratory Capacity | Primary Subcutaneous Adipocytes | 10 µM | Increased | [4] |
| Complex I-supported Respiration | Permeabilized Primary Mouse Hepatocytes | 18 ± 1 µM (IC50) | Inhibition | [2] |
| Mitochondrial ROS | Human Cardiac Fibroblasts | 100 nM | Attenuated high-glucose induced production | [5] |
Table 2: Effects of Canagliflozin on Mitochondrial Biogenesis and Signaling
| Gene/Protein | Model System | Canagliflozin Concentration | Observed Effect (mRNA/Protein Level) | Reference |
| p-AMPK | Mouse Liver (in vivo) | 100 mg/kg | Activation | [1] |
| p-AMPK | White Adipose Tissue (in vivo) | 8 weeks treatment | Upregulation | [1] |
| SIRT1 | White Adipose Tissue (in vivo) | 8 weeks treatment | Increased expression | [1] |
| PGC-1α | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased expression | [1] |
| NRF-1 | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased expression | [1] |
| TFAM | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased expression | [1] |
| mtDNA Content | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased | [1] |
Signaling Pathway
Caption: Canagliflozin's mitochondrial signaling pathway.
Experimental Protocols
Preparation of Canagliflozin Hydrate Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
To prepare a 10 mM stock solution, weigh out 4.625 mg of this compound (MW: 462.5 g/mol for hemihydrate) and dissolve it in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[6]
Note: The final DMSO concentration in the cell culture medium should be kept below 0.1% to prevent solvent-induced cytotoxicity. Always include a vehicle control (DMSO) in your experiments.[6]
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted for a Seahorse XFp/XFe Analyzer to measure mitochondrial respiration in real-time.[1]
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate (B1213749), Glutamine
-
This compound working solution
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
Experimental Workflow Diagram:
Caption: Workflow for Seahorse XF mitochondrial respiration assay.
Protocol:
-
Day 1: Cell Seeding
-
Day 2: Assay Preparation and Execution
-
Hydrate Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top. Incubate overnight in a non-CO₂ incubator at 37°C.[7]
-
Treatment: Treat cells with the desired concentration of canagliflozin (e.g., 10-100 µM) or vehicle control for a specified duration (e.g., 1-24 hours) in a CO₂ incubator.[1]
-
Assay Medium Preparation: Warm Seahorse XF Base Medium to 37°C and supplement with substrates such as glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Adjust pH to 7.4.
-
Cell Plate Preparation: One hour before the assay, remove the culture medium from the cell plate. Wash the cells with the prepared assay medium. Finally, add 180 µL of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for at least 1 hour to allow temperature and pH to equilibrate.[7]
-
Load Sensor Cartridge: Prepare working solutions of the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. Load the appropriate volume of each inhibitor into the designated ports of the hydrated sensor cartridge.
-
Run Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure baseline OCR before sequentially injecting the inhibitors to determine key mitochondrial parameters.
-
Gene Expression Analysis by qRT-PCR
This protocol is used to measure the mRNA expression levels of genes involved in mitochondrial biogenesis.[1]
Materials:
-
TRIzol reagent or commercial RNA extraction kit
-
Spectrophotometer (e.g., NanoDrop)
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for PGC-1α, NRF-1, TFAM)
Protocol:
-
RNA Extraction: Following canagliflozin treatment, lyse cells and extract total RNA using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
Conclusion
Canagliflozin directly impacts mitochondrial function by inhibiting complex I of the electron transport chain. This acute inhibition of respiration triggers a compensatory signaling cascade through AMPK, leading to enhanced mitochondrial biogenesis. The provided protocols offer a framework for researchers to investigate these SGLT2-independent effects of canagliflozin on cellular metabolism. The Seahorse XF Cell Mito Stress Test is a powerful tool for real-time assessment of these changes in mitochondrial respiration.
References
- 1. benchchem.com [benchchem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Canagliflozin mediated dual inhibition of mitochondrial glutamate dehydrogenase and complex I: an off-target adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SGLT2 inhibitor canagliflozin attenuates mitochondrial oxidative stress and alterations of calcium handling induced by high glucose in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Canagliflozin Hydrate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856), a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), is a critical tool in the study of glucose transport and the development of therapeutics for type 2 diabetes.[1][2] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the blood back into circulation.[2] By inhibiting SGLT2, canagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[2][3] Its mechanism of action is independent of insulin, providing a distinct therapeutic approach.[2] These application notes provide detailed protocols for the preparation and use of canagliflozin hydrate (B1144303) stock solutions in in vitro cell-based assays to investigate its effects on cellular glucose uptake and related signaling pathways.
Data Presentation
Canagliflozin Hydrate Properties and Storage
| Parameter | Value | Source(s) |
| Molecular Weight | 444.52 g/mol | [1] |
| Form | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| Storage of Powder | -20°C for up to 3 years | [1][5] |
This compound Solubility and Stock Solution Recommendations
| Parameter | Value | Source(s) |
| Solubility in DMSO | ≥ 50 mg/mL (112.48 mM) | [1] |
| Solubility in Ethanol | ~30 mg/mL | [1][4] |
| Recommended Stock Solution Solvent | Cell culture grade DMSO | [1] |
| Recommended Stock Solution Concentration | 10 mM - 50 mM | [1] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [1][5] |
| Aqueous Solution Stability | Not recommended for storage for more than one day | [1][4] |
| Typical Working Concentration Range | 1 µM - 50 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Canagliflozin Stock Solution
Materials:
-
This compound powder (MW: 444.52 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, but recommended)
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature to ensure it is completely thawed and homogenous.[1]
-
Weigh Canagliflozin: On an analytical balance, carefully weigh out 4.45 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of room temperature DMSO to the tube containing the canagliflozin powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the canagliflozin is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1] Visually inspect the solution to confirm the absence of any undissolved particles.
-
Sterilization (Optional): For long-term storage and to minimize the risk of contamination in cell cultures, the stock solution can be sterilized by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.[1]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5]
Protocol 2: Preparation of Working Solutions from Stock
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the canagliflozin stock solution at room temperature.[1]
-
Dilute in Cell Culture Medium: Dilute the stock solution directly into pre-warmed cell culture medium to the desired final working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to prevent solvent-induced cytotoxicity.[1]
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the canagliflozin-treated samples.[1]
-
Protocol 3: Cell-Based Glucose Uptake Assay
This protocol is adapted for canagliflozin based on a general method for SGLT2 inhibitors and utilizes a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Cells expressing SGLT2 (e.g., HK-2 human kidney proximal tubule cells)
-
Complete cell culture medium (e.g., DMEM/F-12)
-
96-well black, clear-bottom cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Canagliflozin working solutions
-
2-NBDG
-
Phlorizin (as a positive control inhibitor)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture the SGLT2-expressing cells in complete medium in a humidified incubator at 37°C with 5% CO2. Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to grow to confluence.[6]
-
Compound Preparation: Prepare serial dilutions of canagliflozin working solutions in KRH buffer. Also, prepare a solution of a known SGLT2 inhibitor like Phlorizin as a positive control.[6]
-
Assay Procedure: a. On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer.[6] b. Add 100 µL of KRH buffer containing the desired concentration of canagliflozin or vehicle (DMSO) to each well.[6] Include the following controls:
- Total Uptake: Vehicle only.
- Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) to compete with 2-NBDG uptake.
- Positive Control Inhibitor: A known SGLT2 inhibitor like Phlorizin.[6] c. Pre-incubate the plate at 37°C for 15-30 minutes.[6] d. To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to achieve a final concentration of 100-200 µM.[6] e. Incubate the plate at 37°C for 30-60 minutes.[6] f. Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.[6] g. Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.[6] h. Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[6]
Visualizations
Caption: Workflow for canagliflozin solution preparation.
Caption: Canagliflozin's mechanism of action.
References
Application Notes and Protocols for the Analytical Detection of Canagliflozin Hydrate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856) is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the management of type 2 diabetes mellitus.[1] It effectively lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion.[2] Canagliflozin is primarily metabolized in the liver via O-glucuronidation to form two main inactive metabolites, M5 and M7. A minor metabolic pathway involves oxidation, mediated by CYP3A4.[3] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of canagliflozin and its metabolites.
This document provides detailed application notes and protocols for the analytical detection of canagliflozin and its primary metabolites using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS).
Metabolic Pathway of Canagliflozin
Canagliflozin undergoes extensive metabolism, primarily through glucuronidation and to a lesser extent, oxidation. The major metabolites are M5 and M7 (O-glucuronide metabolites), with M9 being an oxidative metabolite.[3]
Caption: Metabolic pathway of Canagliflozin.
Analytical Methods for Canagliflozin
A variety of analytical methods have been developed and validated for the determination of canagliflozin in pharmaceutical formulations and biological matrices.[4] The most common techniques are HPLC-UV and LC-MS/MS.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of canagliflozin in bulk drug and tablet dosage forms.
Experimental Protocol: RP-HPLC for Canagliflozin in Tablets
This protocol is based on a validated method for the estimation of Canagliflozin in pharmaceutical dosage forms.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.
-
Column: ODS C18 column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and acetonitrile (B52724) (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Canagliflozin reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 6 to 36 µg/mL.
-
Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Canagliflozin into a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Further dilute the filtrate to obtain a final concentration within the calibration range.
-
3. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
The retention time for Canagliflozin is approximately 2.8 minutes.
-
Quantify the amount of Canagliflozin in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Data Presentation: HPLC-UV Method for Canagliflozin
| Parameter | Result |
| Linearity Range | 6 - 36 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for the determination of canagliflozin in biological matrices such as human plasma.[5][6]
Experimental Protocol: LC-MS/MS for Canagliflozin in Human Plasma
This protocol is a representative method for the bioanalysis of Canagliflozin.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with a TurboIonSpray interface.
-
Column: Zorbax XDB phenyl (75 x 4.6 mm, 3.5 µm).[5]
-
Mobile Phase: Methanol:Acetate buffer (80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Internal Standard (IS): Canagliflozin-d4.[5]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Data Presentation: LC-MS/MS Method for Canagliflozin in Human Plasma
| Parameter | Result |
| Linearity Range | 10 - 7505 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.997[5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[5] |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Mean Recovery | Canagliflozin: 79.77%; IS: 76.66%[5][6] |
Analytical Methods for Canagliflozin Metabolites
The simultaneous quantification of canagliflozin and its metabolites is essential for comprehensive pharmacokinetic profiling. UPLC-MS/MS is the preferred technique for this purpose due to its high sensitivity and ability to differentiate between structurally similar compounds.[3]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Experimental Protocol: UPLC-MS/MS for Canagliflozin and its Metabolites in Rat Plasma
This protocol is based on a validated method for the simultaneous determination of canagliflozin and its metabolites (M5, M7, M9, and M17) in a rat model.[3]
1. Instrumentation and Chromatographic Conditions:
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Waters XBridge BEH C18 (100 × 2.1 mm, 2.5 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 5 µL.
-
Internal Standard (IS): Empagliflozin.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Canagliflozin: m/z 462.00 → 191.10
-
O-glucuronide metabolites (M5, M7, M17): m/z 638.10 → 191.10
-
Oxidation metabolite (M9): m/z 478.00 → 267.00
-
Empagliflozin (IS): m/z 451.20 → 153.10
-
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of rat plasma, add the internal standard.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.
Data Presentation: UPLC-MS/MS Method for Canagliflozin and Metabolites in Rat Plasma
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Canagliflozin | 10 - 1000 | 10 | Within ±15% | < 15% |
| O-glucuronide metabolites (M5, M7, M17) | Semi-quantitative | - | - | - |
| Oxidation metabolite (M9) | Semi-quantitative | - | - | - |
Note: The referenced study provided a fully validated quantitative method for canagliflozin and a semi-quantitative method for its metabolites.
Experimental Workflow Visualization
Caption: General workflow for bioanalytical sample preparation and analysis.
References
- 1. Developing Validated Method to Analyze Canagliflozin and Determine its Metabolites in Rat Plasma by LC-UV/MS [aiu.edu.sy]
- 2. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of canagliflozin on growth and metabolic reprograming in hepatocellular carcinoma cells: Multi-omics analysis of metabolomics and absolute quantification proteomics (iMPAQT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Canagliflozin Hydrate in Cardiac Hypertrophy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of canagliflozin (B192856) hydrate (B1144303) in preclinical research models of cardiac hypertrophy. This document details the experimental protocols for both in vivo and in vitro studies, summarizes key quantitative findings, and illustrates the molecular pathways implicated in canagliflozin's cardioprotective effects.
Introduction
Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular benefits beyond its glucose-lowering effects. Its role in mitigating cardiac hypertrophy, a key pathological feature of many cardiovascular diseases, is an active area of investigation. Canagliflozin has been shown to attenuate cardiac hypertrophy through various mechanisms, including the modulation of key signaling pathways such as AMP-activated protein kinase (AMPK), mammalian target of rapamycin (B549165) (mTOR), and Sirtuin 3 (SIRT3).[1][2][3] These application notes are designed to equip researchers with the necessary information to effectively utilize canagliflozin hydrate in their cardiac hypertrophy research models.
Data Presentation: Quantitative Summary of Canagliflozin's Effects
The following tables summarize the key quantitative outcomes from various studies investigating the effects of canagliflozin on cardiac hypertrophy.
In Vivo Models
| Model | Species/Strain | Hypertrophy Induction | Canagliflozin Dose & Route | Key Findings | Reference(s) |
| Salt-Induced Hypertrophy | Dahl Salt-Sensitive Rats | 8% high-salt diet for 12 weeks | 20 mg/kg/day in drinking water | - Reduced heart weight-to-body weight ratio- Alleviated cardiac dysfunction- Improved mitochondrial function | [1][4] |
| Spontaneously Hypertensive | Spontaneously Hypertensive Rats (SHRs) | Genetic hypertension | 20 mg/kg/day in drinking water for 12 weeks | - Significantly reduced cardiac hypertrophy | [1] |
| Isoprenaline-Induced Cardiac Remodeling | Mice | Isoprenaline (ISO) administration | Not specified | - Attenuated myocardial hypertrophy and fibrosis- Enhanced cardiac ejection function | [2] |
| Diabetic Cardiomyopathy | C57BL/6J Mice | High-fat diet and streptozotocin (B1681764) (HFD/STZ) | 20 mg/kg/day for 6 weeks (oral gavage) | - Ameliorated heart function- Reduced inflammatory responses | [3][5] |
| Chronic Myocardial Ischemia | Yorkshire Swine | Ameroid constrictor on left circumflex artery | 300 mg/day orally for 5 weeks | - Increased stroke volume and stroke work- Decreased left ventricular stiffness | [6] |
In Vitro Models
| Cell Line | Species | Hypertrophy Induction | Canagliflozin Concentration | Key Findings | Reference(s) |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Rat | High salt (20 mM NaCl) for 48 hours | Not specified | - Attenuated pro-hypertrophic responses | [1] |
| HL-1 Cardiomyocytes | Mouse | Palmitic Acid (PA) (0.1 mM) for 24 hours | 5 µg/mL | - Inhibited cell hypertrophy- Attenuated inflammatory responses | [3][7] |
| H9C2 Cardiomyocytes | Rat | High Glucose (25-35 mM) + Palmitic Acid (500 µM) or Hypoxia/Reoxygenation | 10 µM | - Attenuated oxidative stress and apoptosis- Improved cell viability and mitochondrial function | [5][8][9] |
| Human Cardiomyocytes (hCM) | Human | Ex vivo studies on atrial tissue | 10 µmol/L for 24 hours | - Suppressed apoptotic and inflammatory pathways | [10] |
Experimental Protocols
In Vivo Model: Salt-Induced Cardiac Hypertrophy in Dahl Salt-Sensitive Rats
-
Animal Model: Male Dahl salt-sensitive rats (6-8 weeks old).
-
Acclimatization: House rats in a temperature-controlled facility with a 12-hour light/dark cycle for one week with free access to standard chow and water.
-
Induction of Hypertrophy:
-
Divide rats into a normal diet (ND) group and a high-salt (HS) diet group.
-
Feed the HS group a diet containing 8% NaCl for 12 weeks.
-
-
Canagliflozin Treatment:
-
Divide the HS group into a vehicle control group and a canagliflozin-treated group.
-
Administer canagliflozin at a dose of 20 mg/kg/day in the drinking water for the 12-week duration of the high-salt diet.
-
-
Assessment of Cardiac Hypertrophy:
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions.
-
At the end of the 12-week period, euthanize the animals and harvest the hearts.
-
Measure the heart weight and body weight to calculate the heart weight-to-body weight ratio.
-
Perform histological analysis (e.g., Hematoxylin and Eosin, Wheat Germ Agglutinin staining) on heart sections to assess cardiomyocyte size and fibrosis.
-
Conduct molecular analysis (e.g., qRT-PCR, Western blot) to measure the expression of hypertrophic markers (ANP, BNP, β-MHC) and signaling proteins.[1][4]
-
In Vitro Model: Palmitic Acid-Induced Hypertrophy in HL-1 Cardiomyocytes
-
Cell Culture:
-
Culture HL-1 mouse cardiomyocytes in Claycomb Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 0.1 mM norepinephrine, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Induction of Hypertrophy:
-
Prepare a stock solution of palmitic acid (PA) complexed to bovine serum albumin (BSA).
-
Treat HL-1 cells with 0.1 mM PA for 24 hours to induce a hypertrophic response.
-
-
Canagliflozin Treatment:
-
Co-treat cells with 5 µg/mL canagliflozin and 0.1 mM PA for 24 hours.
-
Include a vehicle control group (treated with BSA) and a PA-only group.
-
-
Assessment of Hypertrophy:
-
Measure cell size using immunofluorescence staining with an antibody against α-actinin or phalloidin (B8060827) staining for F-actin.
-
Quantify the expression of hypertrophic markers (e.g., Nppa, Nppb) using qRT-PCR.
-
Analyze the protein levels of key signaling molecules (e.g., p-AMPK, p-mTOR) via Western blotting.[3][7][11]
-
Signaling Pathways and Mechanisms of Action
Canagliflozin's anti-hypertrophic effects are mediated through the modulation of several interconnected signaling pathways.
Canagliflozin Experimental Workflow
Caption: General experimental workflow for studying canagliflozin in cardiac hypertrophy.
AMPK Signaling Pathway
Canagliflozin activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK can inhibit hypertrophic signaling through multiple downstream targets.
Caption: Canagliflozin activates AMPK and preserves SIRT3, inhibiting mTOR and cardiac hypertrophy.
mTOR Signaling Pathway
The mTOR pathway is a key promoter of cell growth and proliferation, and its inhibition is a critical aspect of canagliflozin's anti-hypertrophic action.[3][12]
Caption: Canagliflozin inhibits the mTORC1 pathway, reducing protein synthesis and hypertrophy.
SIRT3 Signaling Pathway
Canagliflozin has been shown to preserve the expression and activity of SIRT3, a mitochondrial deacetylase with protective roles against cardiac stress.[1][4]
Caption: Canagliflozin prevents high salt-induced SIRT3 repression and mitochondrial dysfunction.
Conclusion
This compound is a valuable pharmacological tool for investigating the molecular mechanisms of cardiac hypertrophy. The protocols and data presented herein provide a foundation for researchers to design and execute robust preclinical studies. The multifaceted mechanism of action, involving key metabolic and stress-response pathways, underscores the therapeutic potential of canagliflozin in cardiovascular diseases characterized by pathological cardiac remodeling. Further research is warranted to fully elucidate its cardioprotective effects and translate these findings into clinical applications.
References
- 1. Sodium-glucose exchanger 2 inhibitor canagliflozin promotes mitochondrial metabolism and alleviates salt-induced cardiac hypertrophy via preserving SIRT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canagliflozin Mediates Mitophagy Through the AMPK/PINK1/Parkin Pathway to Alleviate ISO-induced Cardiac Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium-glucose exchanger 2 inhibitor canagliflozin promotes mitochondrial metabolism and alleviates salt-induced cardiac hypertrophy via preserving SIRT3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canagliflozin mitigates ferroptosis and improves myocardial oxidative stress in mice with diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Canagliflozin Attenuates Lipotoxicity in Cardiomyocytes by Inhibiting Inflammation and Ferroptosis through Activating AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canagliflozin and Dapagliflozin Attenuate Glucolipotoxicity-Induced Oxidative Stress and Apoptosis in Cardiomyocytes via Inhibition of Sodium-Glucose Cotransporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canagliflozin attenuates post-resuscitation myocardial dysfunction in diabetic rats by inhibiting autophagy through the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of canagliflozin on human myocardial redox signalling: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Canagliflozin attenuates lipotoxicity in cardiomyocytes and protects diabetic mouse hearts by inhibiting the mTOR/HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Canagliflozin Hydrate in Non-Diabetic Obesity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856), a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), is primarily utilized for glycemic control in patients with type 2 diabetes mellitus.[1][2] However, a growing body of evidence highlights its therapeutic potential in managing obesity in non-diabetic individuals.[1][3][4] The mechanism of action, which induces weight loss through caloric loss via urinary glucose excretion, presents a promising avenue for anti-obesity drug development.[1][3][4] These application notes provide a comprehensive overview of the use of canagliflozin in non-diabetic obesity research, including detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
Canagliflozin's primary effect in the context of weight management is the induction of a net caloric deficit.[5] By inhibiting SGLT2 in the proximal renal tubules, canagliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion (UGE).[1][2][5] This loss of glucose in the urine translates to a significant caloric loss, estimated to be around 300 to 400 kcal/day.[4] This sustained negative energy balance contributes to a reduction in body weight and fat mass.[3][4]
Quantitative Data Summary
Multiple clinical studies have investigated the efficacy of canagliflozin in promoting weight loss in non-diabetic individuals with overweight or obesity. The following tables summarize the key findings from these studies.
Table 1: Efficacy of Canagliflozin Monotherapy in Non-Diabetic Obesity
| Study / Analysis | Treatment Arms | Duration | Mean Body Weight Change from Baseline | Mean BMI Change from Baseline ( kg/m ²) | Reference |
| Phase 2b Study | Canagliflozin 50 mg | 12 weeks | -2.2% | Not Reported | [5] |
| Canagliflozin 100 mg | 12 weeks | -2.9% | Not Reported | [5] | |
| Canagliflozin 300 mg | 12 weeks | -2.7% | Not Reported | [5] | |
| Placebo | 12 weeks | -1.3% | Not Reported | [5] | |
| Meta-Analysis | Canagliflozin (all doses) vs. Placebo | Varied | -1.26 kg (Mean Difference) | -0.47 (Mean Difference) | [6][7] |
Table 2: Efficacy of Canagliflozin in Combination Therapy for Non-Diabetic Obesity
| Study | Treatment Arms | Duration | Mean Body Weight Change from Baseline | % of Patients with ≥5% Weight Loss | Reference |
| Phase 2 Trial | Canagliflozin 300 mg + Phentermine 15 mg | 26 weeks | -7.5% | 66.7% | [8][9] |
| Phentermine 15 mg | 26 weeks | -4.1% | Not Reported | [8][9] | |
| Canagliflozin 300 mg | 26 weeks | -1.9% | Not Reported | [8][9] | |
| Placebo | 26 weeks | -0.6% | 17.5% | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in studies on canagliflozin for non-diabetic obesity.
Protocol 1: Assessment of Body Weight and Composition
Objective: To determine the effect of canagliflozin on body weight and composition.
Materials:
-
Calibrated digital scale
-
Stadiometer
-
Dual-energy X-ray absorptiometry (DXA) scanner (for body composition)
-
Computed tomography (CT) scanner (for visceral and subcutaneous fat assessment)
Procedure:
-
Body Weight Measurement:
-
Measure body weight at baseline and at specified follow-up intervals (e.g., weekly, bi-weekly).
-
Ensure subjects are weighed in the morning, after voiding, and before breakfast, wearing light clothing and no shoes.
-
-
Body Mass Index (BMI) Calculation:
-
Measure height at baseline using a stadiometer.
-
Calculate BMI as weight (kg) / height (m)².
-
-
Waist and Hip Circumference:
-
Measure waist and hip circumference at baseline and follow-up visits using a non-stretchable tape measure.
-
-
Body Composition Analysis (DXA):
-
Conduct whole-body DXA scans at baseline and the end of the study to assess total fat mass, lean mass, and bone mineral density. This provides a more detailed understanding of the composition of weight loss.[5]
-
-
Visceral and Subcutaneous Fat Assessment (CT):
-
For a more in-depth analysis of fat distribution, perform abdominal CT scans at baseline and at the end of the study. This allows for the quantification of changes in visceral and subcutaneous adipose tissue.[5]
-
Protocol 2: Measurement of Urinary Glucose Excretion (UGE)
Objective: To quantify the amount of glucose excreted in the urine following canagliflozin administration.
Materials:
-
24-hour urine collection containers
-
Apparatus for measuring urine volume
-
Glucose oxidase or hexokinase-based enzymatic assay for glucose quantification
Procedure:
-
Urine Collection:
-
Instruct subjects to perform a 24-hour urine collection at baseline and at specified time points during the treatment period.
-
The collection starts with the subject emptying their bladder and discarding the first void. All subsequent urine is collected for the next 24 hours, including the final void at the end of the 24-hour period.
-
-
Sample Processing:
-
Measure the total volume of the 24-hour urine collection.
-
Take an aliquot of the mixed urine sample for glucose analysis.
-
-
Glucose Quantification:
-
Analyze the urine sample for glucose concentration using a validated enzymatic assay.
-
-
Calculation of UGE:
-
Calculate the total 24-hour UGE using the following formula:
-
UGE ( g/24h ) = Urine Glucose Concentration (g/L) x Total Urine Volume (L/24h)
-
-
Protocol 3: Assessment of Cardiometabolic Risk Factors
Objective: To evaluate the effects of canagliflozin on key cardiometabolic parameters.
Materials:
-
Automated blood pressure monitor
-
Centrifuge and sample collection tubes for blood draws
-
Clinical laboratory analyzers for lipid and glycemic parameter measurements
Procedure:
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at baseline and follow-up visits after the subject has been resting in a seated position for at least 5 minutes.
-
-
Blood Sampling:
-
Collect fasting blood samples at baseline and at specified intervals.
-
Subjects should fast for at least 8-12 hours prior to the blood draw.
-
-
Lipid Profile Analysis:
-
Analyze plasma or serum for total cholesterol, high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides.[5]
-
-
Glycemic Parameter Analysis:
-
Measure fasting plasma glucose and hemoglobin A1c (HbA1c) to assess any changes in glucose metabolism, even in a non-diabetic population.[5]
-
Safety and Tolerability
In studies involving non-diabetic individuals, canagliflozin has been generally well-tolerated.[5] The most common adverse events are consistent with its mechanism of action and include an increased incidence of genital mycotic infections, particularly in women.[5] Events related to osmotic diuresis, such as increased urination, are also observed.[5] Importantly, the risk of hypoglycemia with canagliflozin monotherapy in non-diabetic populations is low.[1][5]
Future Directions
Further well-designed clinical trials are necessary to establish the optimal dosing, long-term safety, and efficacy of canagliflozin for weight management in non-diabetic individuals.[1][3][4] Studies of longer duration are also needed to comprehensively assess changes in body composition.[5] The potential of combination therapies, such as with phentermine, warrants further investigation to enhance weight loss outcomes.[8][9]
Conclusion
Canagliflozin hydrate (B1144303) demonstrates significant potential as a therapeutic agent for weight loss in non-diabetic individuals with obesity. Its mechanism of inducing caloric loss through urinary glucose excretion is a unique and effective approach to weight management. The provided protocols and data summaries offer a valuable resource for researchers and drug development professionals exploring the application of SGLT2 inhibitors in the field of obesity.
References
- 1. researchgate.net [researchgate.net]
- 2. msjonline.org [msjonline.org]
- 3. msjonline.org [msjonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Canagliflozin: Effects in overweight and obese subjects without diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium-Glucose Co-Transporter-2 Inhibitors in Non-Diabetic Adults With Overweight or Obesity: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sodium-Glucose Co-Transporter-2 Inhibitors in Non-Diabetic Adults With Overweight or Obesity: A Systematic Review and Meta-Analysis [frontiersin.org]
- 8. New Phase 2 Proof-of-Concept Study Shows Canagliflozin Combination Therapy May Support Chronic Weight Management [jnj.com]
- 9. New Phase 2 Proof-of-Concept Study Shows Canagliflozin Combination Therapy May Support Chronic Weight Management [prnewswire.com]
Application Notes and Protocols: Investigating the In Vitro Neuroprotective Effects of Canagliflozin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is an established anti-diabetic medication.[1] Emerging preclinical evidence suggests that canagliflozin may also exert significant neuroprotective effects, making it a compelling candidate for repurposing in the context of neurodegenerative diseases and acute neuronal injury like ischemic stroke.[1][2][3] These effects appear to be mediated through multiple mechanisms, including the inhibition of SGLT1, activation of AMP-activated protein kinase (AMPK), and modulation of neuroinflammation and oxidative stress.[1][4][5]
This document provides detailed protocols for utilizing canagliflozin hydrate (B1144303) in in vitro models to investigate its neuroprotective properties. The human neuroblastoma SH-SY5Y line and the mouse hippocampal HT-22 line are highlighted as suitable models for studying neuroprotection against various insults, such as oxygen-glucose deprivation/reoxygenation (OGD/R), a common model for ischemic injury.[1][6]
Data Presentation: Representative In Vitro Neuroprotective Effects
The following tables summarize representative quantitative data illustrating the neuroprotective efficacy of canagliflozin in various in vitro assays. This data is intended to serve as an example of expected outcomes.
Table 1: Effect of Canagliflozin on Neuronal Viability and Cytotoxicity in an OGD/R Model
| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control (Normoxia) | - | 100 ± 5.0 | 5 ± 1.2 |
| OGD/R Model | - | 55 ± 4.8 | 85 ± 6.5 |
| Canagliflozin + OGD/R | 5 µM | 68 ± 5.1 | 62 ± 5.3 |
| Canagliflozin + OGD/R | 10 µM | 79 ± 6.2 | 45 ± 4.9 |
| Canagliflozin + OGD/R | 20 µM | 88 ± 5.9 | 30 ± 3.8 |
| (Data is illustrative, based on findings that canagliflozin promotes cell viability in a dose-dependent manner and attenuates LDH release in OGD/R-treated HT-22 cells.[1]) |
Table 2: Modulation of Key Signaling and Apoptotic Proteins by Canagliflozin
| Treatment Group | Analyte | Relative Expression Level (Fold Change vs. OGD/R) |
| OGD/R Model | p-AMPK/AMPK | 1.0 |
| Canagliflozin (10 µM) + OGD/R | p-AMPK/AMPK | 2.5 ± 0.3 |
| OGD/R Model | Cleaved Caspase-3 | 1.0 |
| Canagliflozin (10 µM) + OGD/R | Cleaved Caspase-3 | 0.4 ± 0.1 |
| OGD/R Model | SGLT1 | 1.0 |
| Canagliflozin (10 µM) + OGD/R | SGLT1 | 0.6 ± 0.08 |
| (This table represents typical results from Western blot analyses, demonstrating canagliflozin's ability to activate the pro-survival AMPK pathway and inhibit apoptosis.[1][7]) |
Signaling Pathways
Canagliflozin's neuroprotective effects are attributed to its influence on several key cellular pathways. A primary mechanism involves the inhibition of SGLT1, which is upregulated in neurons during ischemic conditions.[1] This inhibition leads to an increased cellular ADP/ATP ratio, which in turn activates AMPK, a critical energy sensor. Activated AMPK helps restore cellular energy homeostasis and inhibits apoptotic pathways, thereby promoting neuronal survival.[1][8] Additionally, canagliflozin has been shown to suppress neuroinflammatory pathways, such as those mediated by NFκB, JNK, and p38, in microglia.[4][5]
Experimental Workflow
The general workflow for assessing the neuroprotective effects of canagliflozin involves cell culture, induction of a neurotoxic insult, treatment with canagliflozin, and subsequent analysis of cell health and molecular endpoints.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance (SH-SY5Y Example)
-
Media Preparation : Prepare complete growth medium consisting of Dulbecco's Minimum Essential Medium (DMEM/F12), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Cell Thawing : Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation : Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[10]
-
Resuspension and Plating : Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintenance : Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA to detach the cells.[10]
Protocol 2: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This protocol is adapted for use with HT-22 hippocampal neurons to mimic ischemic conditions.[1]
-
Cell Seeding : Seed HT-22 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere for 24 hours.
-
Pre-treatment : Replace the culture medium with fresh medium containing various concentrations of canagliflozin (e.g., 5, 10, 20 µM) or vehicle control. Incubate for a specified pre-treatment time (e.g., 2 hours).
-
Oxygen-Glucose Deprivation (OGD) : Wash the cells twice with glucose-free DMEM. Place the cells in an anaerobic chamber (95% N₂, 5% CO₂) with glucose-free DMEM for a duration determined by cell sensitivity (e.g., 2-4 hours).
-
Reoxygenation : Remove the plates from the chamber, replace the glucose-free medium with the original complete growth medium (containing canagliflozin or vehicle), and return the cells to the standard incubator (37°C, 5% CO₂) for 24 hours.
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.[11]
-
Plate Setup : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and perform the neurotoxicity and treatment protocol (e.g., OGD/R).[10]
-
MTT Addition : After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.
-
Incubation : Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Calculation : Express cell viability as a percentage relative to the untreated control group.[6]
Protocol 4: LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the medium.[1][11]
-
Sample Collection : After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction : Transfer 50 µL of supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture from a commercial kit according to the manufacturer's instructions.
-
Incubation : Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement : Measure the absorbance at 490 nm using a microplate reader.
-
Calculation : Determine cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Protocol 5: Western Blot for Protein Expression
This protocol allows for the quantification of specific proteins, such as p-AMPK, total AMPK, and cleaved caspase-3.[6]
-
Cell Lysis : After treatment, wash cells in 6-well plates with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band density using image analysis software and normalize to a loading control like β-actin or GAPDH.
References
- 1. Canagliflozin ameliorates neuronal injury after cerebral ischemia reperfusion by targeting SGLT1 and AMPK-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Repurposing Canagliflozin to target brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGLT2 Inhibitor Canagliflozin Alleviates High Glucose-Induced Inflammatory Toxicity in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT2 Inhibitor Canagliflozin Alleviates High Glucose-Induced Inflammatory Toxicity in BV-2 Microglia [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Canagliflozin ameliorates high glucose-induced apoptosis in NRK-52E cells via inhibiting oxidative stress and activating AMPK/mTOR-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing a Canagliflozin Hydrate-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856), an inhibitor of sodium-glucose cotransporter 2 (SGLT2), is primarily utilized in the management of type 2 diabetes.[1][2] Emerging evidence has highlighted its anti-neoplastic properties in various cancer models, attributed to mechanisms beyond SGLT2 inhibition, such as the activation of AMP-activated protein kinase (AMPK) and suppression of mitochondrial complex-I.[1][3][4] The development of therapeutic resistance is a significant hurdle in cancer treatment. Therefore, establishing canagliflozin-resistant cancer cell lines is crucial for elucidating potential resistance mechanisms and devising strategies to counteract them.[5][6]
This document provides a comprehensive protocol for generating a canagliflozin-resistant cancer cell line via a gradual dose-escalation method.[1][5] It also details key experimental procedures for the characterization of the resistant phenotype, with a focus on the known mechanisms of canagliflozin's action.
Data Presentation
Table 1: Hypothetical IC50 Values of Canagliflozin in Parental and Resistant Cell Lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A significant increase in the IC50 value for the resistant cell line compared to the parental line indicates the successful development of resistance.[5]
| Cell Line | Canagliflozin IC50 (µM) | Fold Resistance |
| Parental (e.g., A549) | 15 | 1 |
| Canagliflozin-Resistant | 150 | 10 |
Table 2: Characterization of Parental vs. Canagliflozin-Resistant Cell Lines. This table summarizes the expected outcomes from various characterization assays, highlighting the phenotypic differences between the parental and the newly established resistant cell line.
| Assay | Parental Cell Line | Canagliflozin-Resistant Cell Line | Expected Outcome for Resistant Line |
| Cell Viability (CCK-8/MTT) | High sensitivity to canagliflozin | Reduced sensitivity to canagliflozin | Increased cell survival at higher canagliflozin concentrations |
| Glucose Uptake (2-NBDG) | Inhibition of uptake by canagliflozin | Potentially altered uptake | May show compensatory changes in glucose transport |
| Mitochondrial Respiration | Inhibition of Complex-I by canagliflozin | Possible altered mitochondrial function | May exhibit adaptations to overcome Complex-I inhibition |
| AMPK Activation (Western Blot) | Increased p-AMPKα upon treatment | Potentially blunted or altered response | May have downstream adaptations to chronic AMPK activation |
Experimental Protocols
Determination of Initial Canagliflozin IC50 in the Parental Cell Line
This protocol is foundational for establishing the starting concentration for developing resistance.
Materials:
-
Human cancer cell line of interest (e.g., A549 for lung cancer, PC-3 for prostate cancer)[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)[1]
-
Canagliflozin hydrate
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Drug Preparation: Prepare a 10 mM stock solution of canagliflozin in DMSO.[2] Further dilute this stock solution in complete culture medium to create a series of desired concentrations.
-
Drug Treatment: Replace the medium in the wells with 100 µL of the medium containing serial dilutions of canagliflozin. Include a vehicle control with the same final concentration of DMSO (typically <0.1%).[1][2]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Cell Viability Assay: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[1]
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[5]
Establishment of the Canagliflozin-Resistant Cell Line
This protocol employs a stepwise increase in canagliflozin concentration to select for a resistant population.[5]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks/dishes
Procedure:
-
Initial Exposure: Culture the parental cells in their complete medium containing canagliflozin at a concentration equal to the determined IC50.
-
Monitoring and Passaging: Closely monitor the cells for signs of cell death. When the majority of cells have died but some surviving colonies are visible, replace the medium with fresh canagliflozin-containing medium. Once the surviving cells reach 70-80% confluency, passage them as usual, maintaining the same drug concentration.[6]
-
Dose Escalation: Once the cells demonstrate stable growth at the current canagliflozin concentration, gradually increase the drug concentration (e.g., by 1.5 to 2-fold).[5]
-
Adaptation and Repetition: If significant cell death occurs after increasing the concentration, maintain the cells at that concentration until they adapt and resume stable proliferation before the next dose escalation.[1]
-
Establishing a Stable Line: Continue this process of gradual dose escalation for several months. The goal is to establish a cell line that can proliferate in a canagliflozin concentration that is at least 10-fold higher than the initial IC50 of the parental cells.[1]
-
Verification of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the developing resistant cell line to monitor the progression of resistance.[1] Once a stable resistant line is established, perform a final IC50 determination to confirm the resistance phenotype compared to the parental line.
Characterization of the Resistant Phenotype
a. Glucose Uptake Assay
Canagliflozin's anti-cancer effects can be independent of SGLT2, but alterations in glucose uptake might contribute to resistance.[1]
Materials:
-
Parental and resistant cell lines
-
24-well plates
-
Glucose-free medium
-
2-NBDG (a fluorescent glucose analog)[1]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in a 24-well plate and allow them to adhere.
-
Glucose Starvation: Incubate the cells in a glucose-free medium for 1 hour.[1]
-
2-NBDG Incubation: Add 2-NBDG to the medium at a final concentration of 100 µM and incubate for 30 minutes.[1]
-
Flow Cytometry: Harvest the cells, wash them with PBS, and analyze the fluorescence intensity using a flow cytometer to quantify 2-NBDG uptake.[1]
b. Analysis of Mitochondrial Function
Canagliflozin is known to inhibit mitochondrial complex-I; therefore, resistance may involve alterations in mitochondrial function.[1][3][4]
Materials:
-
Parental and resistant cell lines
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit
Procedure:
-
Cell Seeding: Seed parental and resistant cells in a Seahorse XF cell culture microplate.
-
Mito Stress Test: Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This assay measures key parameters of mitochondrial function, including basal respiration, ATP production, and maximal respiration.
-
Data Analysis: Compare the mitochondrial function profiles of the parental and resistant cell lines to identify any adaptive changes in the resistant cells.
c. Western Blot Analysis of AMPK Signaling
Canagliflozin activates AMPK, and resistance might involve alterations in this pathway.[1][7]
Materials:
-
Parental and resistant cell lines
-
Lysis buffer
-
Primary antibodies: anti-AMPKα, anti-phospho-AMPKα (Thr172), anti-β-actin[1]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate[1]
Procedure:
-
Protein Extraction: Lyse the parental and resistant cells (both treated and untreated with canagliflozin) to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total AMPKα and phosphorylated AMPKα. Use β-actin as a loading control.
-
Detection: Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the levels of AMPK activation.[1]
Visualizations
Caption: Experimental workflow for generating and characterizing a canagliflozin-resistant cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Canagliflozin Hydrate Solubility and Handling for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of canagliflozin (B192856) hydrate (B1144303) in in vitro assays. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the successful preparation and application of canagliflozin hydrate solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[4]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of canagliflozin can vary slightly based on its hydrate form (hemihydrate vs. monohydrate). The hemihydrate form has been shown to be more soluble than the monohydrate form.[5][6][7] Quantitative solubility data is summarized in the table below.
Q3: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A3: this compound has very low solubility in aqueous solutions.[4][8] To dissolve it in an aqueous buffer, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[4] This stock solution can then be diluted into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is low (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity.[2]
Q4: I observed precipitation after diluting my DMSO stock solution into my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of canagliflozin.[8] Here are a few troubleshooting steps:
-
Ensure your stock solution is fully dissolved: Visually inspect your DMSO stock solution to confirm there are no undissolved particles before diluting.[2] Gentle warming in a 37°C water bath can aid dissolution.[2]
-
Check your final concentration: The final concentration of canagliflozin in your aqueous medium should not exceed its solubility limit, which is approximately 10 µg/mL.[8][9]
-
Method of dilution: Add the stock solution to the pre-warmed cell culture medium while vortexing or mixing to ensure rapid and even dispersion.
Q5: How should I store my this compound powder and stock solutions?
A5: Proper storage is crucial for maintaining the stability of this compound.
-
Powder: Store the solid powder at -20°C for long-term storage (up to 3 years).[2]
-
Stock Solutions (in DMSO): For long-term storage, aliquots of the stock solution should be stored at -80°C (up to 1 year).[2] For short-term storage, -20°C is suitable for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of canagliflozin for more than one day due to instability.[2][4]
Q6: Is this compound stable in solution?
A6: Canagliflovin is susceptible to degradation under certain conditions. It is particularly unstable in acidic, alkaline, and oxidative environments.[8][10][11] It is relatively more stable under thermal and photolytic stress.[8] For this reason, freshly prepared aqueous solutions are recommended for experiments.
Data Presentation: Solubility of Canagliflozin
| Solvent/Solution | Form | Temperature | Solubility | Citation |
| DMSO | Not Specified | Room Temp | ≥ 50 mg/mL (112.48 mM) | [2][3] |
| DMSO | Hemihydrate | Room Temp | ≥ 100 mg/mL (220.50 mM) | [12] |
| Ethanol | Not Specified | Room Temp | ~30 mg/mL | [2][4] |
| Ethanol:PBS (pH 7.2) (1:7) | Not Specified | Room Temp | ~0.125 mg/mL | [4] |
| Water | Hemihydrate | 37°C | 46.4 µg/mL | [5] |
| Water | Monohydrate | 37°C | 33.9 µg/mL | [5] |
| HCl Solution (pH 1.0) | Hemihydrate | 37°C | 47.0 µg/mL | [5] |
| HCl Solution (pH 1.0) | Monohydrate | 37°C | 33.2 µg/mL | [5] |
| Aqueous Solutions (pH 1.2, 4.0, 6.8) | Not Specified | Not Specified | ~10 µg/mL | [8][9] |
| Water containing 0.75% SLS | Not Specified | 25°C | 9.3 ± 1.14 mg/mL | [13] |
Experimental Protocols
Protocol for Preparation of a 10 mM Canagliflozin Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 444.52 g/mol for anhydrous, adjust for hydrate form if necessary)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional)
Procedure:
-
Pre-warm DMSO: Bring the DMSO to room temperature to ensure it is completely thawed and homogenous.[2]
-
Weigh Canagliflozin: Accurately weigh the desired amount of canagliflozin powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.445 mg of canagliflozin.[2]
-
Calculation: 444.52 g/mol * 0.010 mol/L * 0.001 L = 0.004445 g = 4.445 mg
-
-
Dissolve in DMSO: Add the weighed canagliflozin to a sterile microcentrifuge tube. Add the appropriate volume of DMSO (e.g., 1 mL for a 10 mM solution).[2]
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the canagliflozin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no undissolved particles.[2]
-
Sterilization (Optional but Recommended): For long-term storage and to prevent contamination of cell cultures, the stock solution can be sterilized by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.[2]
Protocol for Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM Canagliflozin stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the canagliflozin stock solution at room temperature.[2]
-
Dilute in Cell Culture Medium: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.[2]
-
Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogenous.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the canagliflozin-treated samples.[2] The final DMSO concentration should typically be less than 0.1%.[2]
Visualizations
Caption: Workflow for Canagliflozin Solution Preparation.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Solubility Behavior of this compound Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Solubility Behavior of this compound Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Canagliflozin stability study and ecofriendly chromatographic determination of its degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phmethods.net [phmethods.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Canagliflozin Hydrate Stability & Degradation Analysis
Welcome to the technical support center for canagliflozin (B192856) hydrate (B1144303). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of stability testing and degradation product analysis for canagliflozin hydrate.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing for this compound crucial?
A1: Stability testing is a critical regulatory requirement that provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For canagliflozin, these studies are essential to determine its shelf-life, recommend storage conditions, and ensure that no toxic degradation products are formed, thereby guaranteeing the safety and efficacy of the final pharmaceutical product.[1][2]
Q2: What are the primary degradation pathways for canagliflozin?
A2: Canagliflozin is susceptible to degradation under several stress conditions. The most significant pathways are:
-
Oxidative Degradation: This is a primary degradation pathway where the thiophene (B33073) ring of the canagliflozin molecule undergoes S-oxidation to form a thiophene oxide.[1][3]
-
Hydrolytic Degradation: The drug shows degradation under both acidic and alkaline conditions.[2][4] Some studies note that it can be particularly sensitive to alkaline hydrolysis.[5]
-
Photolytic Degradation: Some studies have reported susceptibility to degradation under photolytic stress conditions.[6]
It is comparatively more stable under thermal stress.[2][5]
Q3: What are "pseudo-degradation products" and how are they relevant to canagliflozin studies?
A3: Pseudo-degradation products are impurities formed by the reaction of the drug substance with solvents or other components used during the analysis, rather than by the degradation of the drug itself under stress conditions. In the case of canagliflozin, it has been reported that under acidic hydrolysis conditions, co-solvents like acetonitrile (B52724) and methanol (B129727) can react with the drug to form these pseudo-DPs.[7] It is crucial to differentiate these from true degradants.
Q4: What are the typical regulatory guidelines to follow for forced degradation studies?
A4: Forced degradation, or stress testing, should be carried out according to the International Conference on Harmonisation (ICH) guidelines. Specifically, ICH Q1A (R2) provides guidance on stability testing of new drug substances and products, while ICH Q1B covers photostability testing.[1] These guidelines outline the stress conditions (acid/base hydrolysis, oxidation, thermal, and photolytic) that should be applied to establish the stability-indicating nature of analytical methods.[1]
Troubleshooting Guides
Issue 1: HPLC Analysis Problems
Q: My chromatogram shows poor peak shape (e.g., fronting, tailing, or splitting) for the main canagliflozin peak. What could be the cause?
A: Poor peak shape in HPLC can stem from several factors. Here is a logical approach to troubleshooting:
Q: I am observing unexpected peaks in my chromatogram after storing my canagliflozin solution. What are they?
A: Unexpected peaks are most likely degradation products.[4] The identity of these peaks depends on the storage conditions:
-
Acidic/Basic Conditions: Peaks are likely due to hydrolysis.[4]
-
Presence of Oxidizing Agents (e.g., H₂O₂): Peaks are probably oxidative degradants, such as the thiophene oxide of canagliflozin.[1][3]
-
Use of Acetonitrile/Methanol in Acid: Be aware of potential pseudo-degradation products formed from the reaction of the drug with the solvent.[7] To confirm, you must use a mass spectrometer (LC-MS) to analyze the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures.
Issue 2: Experimental Reproducibility
Q: I am seeing significant variability in the percentage of degradation in my oxidative stress studies. Why?
A: Oxidative degradation can be highly sensitive to experimental parameters.
-
Reagent Concentration: Ensure the concentration of the oxidizing agent (e.g., H₂O₂) is precise for every experiment.
-
Temperature: The rate of degradation can be temperature-dependent. Conduct experiments in a temperature-controlled environment.
-
Solvent Composition: The water content in the sample solvent can affect the rate of degradation. Use consistent and well-defined solvent systems.
-
Presence of Catalysts: Trace metal ions can catalyze oxidation. Using high-purity water and solvents, or adding a chelating agent like EDTA, can improve reproducibility.[4]
Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study for this compound as per ICH guidelines.
Protocol 2: Stability-Indicating HPLC Method
This is an example of a validated RP-HPLC method suitable for separating canagliflozin from its degradation products.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (pH 3.0, adj. with 0.1% formic acid) (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][8][9] |
| Detection Wavelength | 290 nm[2][9] |
| Injection Volume | 10 - 20 µL[5][9] |
| Column Temperature | 30 °C[9] |
| Retention Time (Approx.) | ~4-7 minutes[8][9] |
Data Presentation: Summary of Degradation
The following table summarizes typical results from forced degradation studies, indicating the conditions under which canagliflozin degrades and the major products formed.
| Stress Condition | Reagent/Parameters | % Degradation (Approx.) | Major Degradation Products (DPs) Observed |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 18h | ~7.6%[10] | Hydrolytic degradants; potential for pseudo-DPs with co-solvents[7] |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 18h | ~6.6%[10] | Hydrolytic degradants |
| Oxidative | 15% H₂O₂, RT, 72h | ~9.4%[1] | Oxidative DP (m/z 461, [M+H]⁺), S-oxidation of thiophene ring[1] |
| Thermal | Solid, 105°C, 24h | < 5%[10] | Minimal degradation |
| Photolytic | ICH Q1B exposure | < 1%[10] | Minimal degradation |
References
- 1. hrpub.org [hrpub.org]
- 2. ijcrt.org [ijcrt.org]
- 3. hrpub.org [hrpub.org]
- 4. benchchem.com [benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phmethods.net [phmethods.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rjpbcs.com [rjpbcs.com]
Canagliflozin Hydrate Crystallization Technical Support Center
Welcome to the technical support center for canagliflozin (B192856) hydrate (B1144303) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the crystallization of canagliflozin and its hydrated forms.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your crystallization experiments.
Issue 1: Obtaining the Wrong Polymorphic Form (e.g., Monohydrate instead of Hemihydrate)
-
Question: My analysis shows I have crystallized canagliflozin monohydrate, but my goal was the hemihydrate form. What could be the cause, and how can I fix it?
-
Answer: The formation of different canagliflozin hydrates, such as the hemihydrate and monohydrate, is highly sensitive to the amount of water in the crystallization system. The monohydrate form may be favored under conditions of higher humidity or water content.[1][2] Canagliflozin hemihydrate can convert to the monohydrate form under high humidity conditions.[1]
Possible Solutions:
-
Control Water Content: Precisely control the water content in your solvent system. For crystallization of the hemihydrate form in isopropyl acetate (B1210297), the water content is typically adjusted to a range of 0.37 wt% to 1.50 wt%.[3]
-
Solvent Selection: The choice of solvent is critical. Isopropyl acetate is commonly used for the crystallization of canagliflozin hemihydrate.[3] For the monohydrate, mixtures of water with organic solvents like isopropanol, acetone, or acetonitrile (B52724) can be used.[4]
-
Seeding: Use seed crystals of the desired polymorphic form (hemihydrate) to direct the crystallization.[3]
-
Drying Conditions: Ensure appropriate drying conditions (temperature and vacuum) to remove excess water without causing a polymorphic transition.
-
Issue 2: Poor Crystal Yield
-
Question: I am experiencing a low yield of canagliflozin crystals. What factors might be contributing to this?
-
Answer: Low crystal yield can result from several factors, including the solubility of canagliflozin in the chosen solvent system, incomplete crystallization, or loss of material during isolation.
Possible Solutions:
-
Optimize Solvent/Anti-solvent Ratio: If using an anti-solvent crystallization method, the ratio of solvent to anti-solvent is crucial. A higher proportion of anti-solvent generally leads to lower solubility and higher yield.
-
Cooling Profile: For cooling crystallization, a slow and controlled cooling rate can promote crystal growth over nucleation, leading to larger crystals and potentially higher recovery.[3]
-
Sufficient Crystallization Time: Allow adequate time for the crystallization to complete at the final temperature before filtration.
-
Solubility Data: Consult solubility data to ensure you are operating in a supersaturated region that favors crystallization but avoids excessive nucleation, which can lead to fine particles that are difficult to filter.
-
Issue 3: Undesirable Crystal Size or Morphology
-
Question: The canagliflozin crystals I've produced are too small, agglomerated, or have an undesirable needle-like shape. How can I control the crystal size and morphology?
-
Answer: Crystal size and morphology are influenced by nucleation and growth kinetics, which are in turn affected by factors like supersaturation, temperature, agitation, and the presence of impurities.
Possible Solutions:
-
Control Supersaturation: A lower level of supersaturation generally favors crystal growth over nucleation, leading to larger crystals. This can be achieved by slower cooling or a slower addition of anti-solvent.
-
Agitation: The stirring rate can impact crystal size. Moderate agitation can promote crystal growth and prevent agglomeration, while very high shear may lead to crystal breakage and smaller particles.
-
Temperature: Higher temperatures can lead to the formation of smaller, more regular, and denser agglomerates.[5]
-
Seeding: Introducing seed crystals of the desired size and morphology can help control the final product characteristics.
-
Particle Size Reduction Techniques: In some processes, in-situ particle size reduction methods like high-shear milling or sonication are employed to control the crystal size distribution.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphic forms of canagliflozin hydrate?
A1: The most commonly cited polymorphic forms are canagliflozin hemihydrate and canagliflozin monohydrate.[1][2] Other crystalline forms and solvates have also been reported in patent literature.[6][7] The hemihydrate and monohydrate forms have different crystal structures, which can affect their physical properties like solubility and dissolution rate.[1][2][8]
Q2: How do the solubilities of canagliflozin hemihydrate and monohydrate compare?
A2: Canagliflozin hemihydrate has been reported to have a higher solubility and dissolution rate compared to the monohydrate form.[1][2][8] One study found the solubility of the hemihydrate to be 1.4 times higher than the monohydrate in water and hydrochloric acid solution, with a dissolution rate more than 3 times higher.[1][2]
Q3: What solvents and anti-solvents are typically used for canagliflozin crystallization?
A3: A range of solvents and anti-solvents can be used depending on the desired crystal form.
| Solvent/Anti-solvent | Type | Commonly Used For | Reference |
| Isopropyl Acetate | Solvent | Hemihydrate | [3] |
| Ethanol | Solvent | Form I | [9][10] |
| Methanol | Solvent | Hemihydrate, Monohydrate | [1][3] |
| Isopropanol | Solvent | Form I | [9][10] |
| Acetonitrile | Solvent | Hemihydrate, Monohydrate | [4][11] |
| Water | Anti-solvent/Solvent | Hemihydrate, Monohydrate, Form I | [4][9][10][12] |
| Heptane | Anti-solvent | - | [11][12] |
| Hexane | Anti-solvent | - | [12] |
| Cyclohexane | Anti-solvent | - | [12] |
Q4: What analytical techniques are used to characterize canagliflozin crystal forms?
A4: Several analytical techniques are essential for characterizing the different polymorphic forms of canagliflozin:
-
Powder X-ray Diffraction (PXRD): This is a primary technique to identify the crystal form based on its unique diffraction pattern.[13][14]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect thermal events like desolvation or polymorphic transitions.[13]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature and is used to determine the water content in hydrates.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to differentiate between polymorphs based on their vibrational spectra.[15][16]
-
Single Crystal X-ray Diffraction: This technique provides the definitive crystal structure of a polymorph.[1][17]
Experimental Protocols
Protocol 1: Cooling Crystallization of Canagliflozin Hemihydrate in Isopropyl Acetate
This protocol is adapted from a patented procedure.[3]
-
Dissolution: Dissolve canagliflozin (e.g., 1 mole) in isopropyl acetate (e.g., 1.0 litre) in a crystallization vessel. Heat the solution to approximately 70-72°C to ensure complete dissolution.
-
Filtration: Filter the hot solution, for example, over a charcoal filter, to remove any particulate matter.
-
Water Content Adjustment: Adjust the water content of the solution to between 1.05 wt% and 1.15 wt%.
-
Cooling and Seeding: Cool the solution to 54-58°C with stirring. Add seed crystals of canagliflozin hemihydrate (e.g., 0.25 w/w%) and stir for about 15 minutes to allow for crystal nucleation.
-
Controlled Cooling: Cool the resulting suspension to 42°C using a linear cooling profile.
-
Maturation: Hold the suspension at 42°C for a period to allow for crystal growth and stabilization.
-
Isolation: Isolate the crystals by filtration.
-
Drying: Dry the isolated crystals under appropriate conditions (e.g., vacuum at a specified temperature) to obtain crystalline canagliflozin hemihydrate.
Protocol 2: Anti-solvent Crystallization of Canagliflozin
This is a general protocol based on described methods.[4][11]
-
Dissolution: Dissolve canagliflozin in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water) at an elevated temperature (e.g., 65-80°C).[9][10]
-
Cooling (Optional): Cool the solution to a temperature where the product remains in solution but is closer to the point of saturation (e.g., 35-50°C).[9][10]
-
Anti-solvent Addition: Slowly add an anti-solvent (e.g., water, heptane) to the stirred solution. The addition rate should be controlled to manage the level of supersaturation.
-
Precipitation: As the anti-solvent is added, the solubility of canagliflozin will decrease, leading to the precipitation of crystals.
-
Maturation: Continue stirring the suspension at room temperature or a cooled temperature for a defined period to ensure complete crystallization.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Visualizations
Caption: General workflow for cooling crystallization of this compound.
Caption: Troubleshooting decision tree for canagliflozin crystallization issues.
References
- 1. Investigation of Solubility Behavior of this compound Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Solubility Behavior of this compound Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US10174010B2 - Canagliflozin monohydrate and its crystalline forms, preparation methods and uses thereof - Google Patents [patents.google.com]
- 5. Effect of temperature on wet agglomeration of crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016016774A1 - Crystalline forms of canagliflozin - Google Patents [patents.google.com]
- 7. WO2016055945A1 - Polymorphs of canagliflozin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CA2971752A1 - Crystal form i of canagliflozin and preparation method thereof - Google Patents [patents.google.com]
- 10. WO2016101432A1 - Crystal form i of canagliflozin and preparation method thereof - Google Patents [patents.google.com]
- 11. Canagliflozin monohydrate and its crystal forms, their preparation method and use - Eureka | Patsnap [eureka.patsnap.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. AU2015372234A1 - Crystal form l of Canagliflozin and preparation method thereof - Google Patents [patents.google.com]
- 17. Crystal structure of canagliflozin hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
minimizing canagliflozin hydrate off-target effects in experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize and control for the off-target effects of canagliflozin (B192856) hydrate (B1144303) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for canagliflozin, and what are its principal off-target effects?
Canagliflozin's primary, or "on-target," effect is the inhibition of the Sodium-Glucose Co-transporter 2 (SGLT2), which is predominantly found in the kidneys and is responsible for glucose reabsorption.[1] By inhibiting SGLT2, canagliflozin promotes the excretion of glucose in the urine.[2]
However, canagliflozin is also known to exhibit several off-target effects, especially at concentrations used in in-vitro research. These include:
-
Inhibition of SGLT1: Canagliflozin has a lower selectivity for SGLT2 over SGLT1 compared to other SGLT2 inhibitors like empagliflozin (B1684318) and dapagliflozin (B1669812).[1][3] SGLT1 is the main glucose transporter in the small intestine but is also present in other tissues like the heart and kidneys.[1][4]
-
Mitochondrial Interference: At clinically relevant concentrations, canagliflozin has been shown to inhibit mitochondrial electron transport chain (ETC) complex I and glutamate (B1630785) dehydrogenase (GDH).[5] This can disrupt cellular metabolism independently of SGLT2 inhibition.
-
Inhibition of Cell Proliferation and Angiogenesis: Studies have shown that canagliflozin can inhibit the proliferation and migration of various cell types, including human endothelial cells and vascular smooth muscle cells, an effect not observed with more selective SGLT2 inhibitors.[6][7]
-
AMPK Activation: Canagliflozin has been reported to activate AMP-activated protein kinase (AMPK), though this effect may be independent of its impact on glucose uptake.[8]
-
Impact on T-cell Function: Canagliflozin can impair T-cell activation, proliferation, and effector functions by impacting mTORC1 signaling and cellular metabolism.[9][10]
Q2: How does the selectivity of canagliflozin for SGLT2 compare to other inhibitors?
The selectivity of an SGLT2 inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) for SGLT2 versus SGLT1. A higher SGLT1/SGLT2 IC50 ratio signifies greater selectivity for SGLT2. Canagliflozin has a notably lower selectivity ratio compared to other commonly used SGLT2 inhibitors.
Table 1: Comparative Selectivity of SGLT2 Inhibitors [1]
| Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Canagliflozin | 4.2 | 663 | ~158 |
| Empagliflozin | 3.1 | 8300 | ~2677 |
| Dapagliflozin | 1.1 | 1390 | ~1264 |
| Ertugliflozin | 0.877 | 1960 | >2000 |
| Tofogliflozin | 2.9 | 8444 | ~2912 |
Note: IC50 values may vary slightly across different studies and experimental conditions.
Q3: My cells do not express SGLT2, but I am observing a significant effect with canagliflozin. What could be the cause?
This is a strong indication that you are observing an SGLT2-independent, off-target effect. Given that many cell lines used in research do not express SGLT2, any observed effects are likely due to canagliflozin's other known activities, such as inhibition of mitochondrial complex I, GDH, or general glucose transporters (GLUTs).[5][11][12] It is crucial to run appropriate controls to identify the responsible mechanism.
Q4: At what concentrations are the off-target effects of canagliflozin observed?
Off-target effects can occur at concentrations that are achievable in clinical settings and are commonly used in in-vitro experiments (typically in the 10-50 μM range). For example, a significant inhibition of endothelial cell proliferation was seen at 10 μM canagliflozin.[7] Inhibition of mitochondrial function has also been reported at clinically relevant concentrations.[5]
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability or Proliferation
-
Question: My experiment shows a significant decrease in cell proliferation after treatment with canagliflozin, which was not the intended outcome. How can I determine if this is an off-target effect?
-
Answer: Canagliflozin has been shown to inhibit the proliferation of human endothelial and aortic smooth muscle cells, arresting them in the G0/G1 phase of the cell cycle.[6][7] This is considered an off-target effect as it is not observed with highly selective SGLT2 inhibitors like empagliflozin or dapagliflozin at similar concentrations.[7]
Troubleshooting Steps:
-
Run a Comparative Control: Repeat the experiment using a highly selective SGLT2 inhibitor (e.g., empagliflozin or tofogliflozin) at the same concentration. If the anti-proliferative effect is absent with the selective inhibitor, it strongly suggests the effect from canagliflozin is off-target.
-
Perform a Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G0/G1 phase would be consistent with previous findings on canagliflozin's off-target effects.[6]
-
Assess Mitochondrial Health: Since canagliflozin can inhibit mitochondrial complex I, the observed cytotoxicity could be due to metabolic disruption.[5] Use a mitochondrial function assay (see Protocol 2) to test this hypothesis.
-
Issue 2: Altered Cellular Metabolism Unrelated to SGLT2
-
Question: I am seeing changes in my cells' oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) after canagliflozin treatment, even though SGLT2 is not expressed. What is the likely mechanism?
-
Answer: This is almost certainly an off-target effect related to mitochondrial interference. Canagliflozin is a known dual inhibitor of mitochondrial glutamate dehydrogenase (GDH) and complex I of the electron transport chain.[5] This dual inhibition disrupts the TCA cycle and oxidative phosphorylation, leading to changes in OCR and ECAR.[5]
Troubleshooting Steps:
-
Confirm with Selective Inhibitors: Test whether dapagliflozin or empagliflozin produce the same effect. These analogs do not share canagliflozin's inhibitory action on GDH and complex I.[5]
-
Measure Mitochondrial Respiration Directly: Use a metabolic analyzer to directly assess mitochondrial function. A decrease in basal and maximal respiration after canagliflozin treatment would confirm complex I inhibition. (See Protocol 2).
-
Metabolomics Analysis: A targeted metabolomics approach can reveal characteristic signs of GDH and complex I inhibition, such as the intracellular accumulation of glutamine, glutamate, and alanine.[5]
-
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects with a Comparative Inhibitor
This protocol allows for the direct comparison of canagliflozin to a highly selective SGLT2 inhibitor to distinguish between SGLT2-dependent and independent effects.
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle Control (e.g., 0.1% DMSO)
-
Canagliflozin (e.g., 10 µM)
-
Highly Selective SGLT2 Inhibitor (e.g., Empagliflozin at 10 µM)
-
-
Incubation: Treat the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform your primary assay (e.g., cell proliferation, protein expression, etc.).
-
Analysis: Compare the results. An effect seen with canagliflozin but not with the selective inhibitor is likely an off-target effect.
Protocol 2: Assay for Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol provides a method to assess if canagliflozin is affecting mitochondrial function in your experimental model.
-
Cell Plating: Seed cells in a Seahorse XF or similar microplate and culture overnight.
-
Drug Treatment: Pre-treat cells with canagliflozin (e.g., 10-25 µM) or a vehicle control for the desired duration (e.g., 6 hours).
-
Assay Preparation: Replace the culture medium with an assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Mitochondrial Stress Test: Load the sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to be injected sequentially.
-
Data Acquisition: Place the microplate in the metabolic analyzer and run the mitochondrial stress test protocol to measure OCR.
-
Analysis: A significant reduction in basal respiration, ATP production, and maximal respiration in canagliflozin-treated cells compared to the vehicle control would indicate mitochondrial dysfunction, likely via complex I inhibition.
Visual Guides
Caption: On-target and off-target pathways of canagliflozin.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logic for designing experiments to account for off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cardiovascular risks of canagliflozin and selective SGLT2 inhibitors in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Canagliflozin inhibits vascular smooth muscle cell proliferation and migration: Role of heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canagliflozin Inhibits Human Endothelial Cell Proliferation and Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Canagliflozin impairs T cell effector function via metabolic suppression in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Canagliflozin Hydrate Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with canagliflozin (B192856) hydrate (B1144303) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for canagliflozin in cell viability assays?
A typical starting concentration range for canagliflozin in in vitro cell culture experiments is between 1 µM and 50 µM.[1] However, the optimal concentration is highly cell-type dependent. For some cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be around 40-50 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: I am observing inconsistent results in my cell proliferation assays with canagliflozin. What are the potential causes?
Inconsistent results can stem from several factors:
-
Cell Line-Specific Effects: The anti-proliferative effects of canagliflozin can vary significantly between different cell lines. This can be due to varying expression levels of its primary target, SGLT2, as well as other potential targets.[2][3] The genetic background of the cell line, including the mutational status of oncogenes and tumor suppressor genes, can also influence the response.[3]
-
Inconsistent AMPK Activation: Activation of AMP-activated protein kinase (AMPK) is a key downstream effect of canagliflozin, but its activation can be transient and dose-dependent.[3] The timing of cell lysis after treatment is critical for observing peak AMPK phosphorylation.[3]
-
Solubility Issues: Canagliflozin hydrate is practically insoluble in aqueous media.[4] If not properly dissolved, it can lead to inaccurate concentrations and variable results.
Q3: My canagliflozin solution appears cloudy. How can I ensure it is properly dissolved?
Canagliflozin is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO and ethanol.[1][5] To prepare a stock solution, dissolve canagliflozin powder in cell culture grade DMSO to a recommended concentration of 10 mM - 50 mM.[1] Gentle warming in a 37°C water bath can help with dissolution.[1] Always visually inspect the solution to ensure no particles are present.[1] For working solutions, dilute the DMSO stock directly into your pre-warmed cell culture medium. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q4: At low concentrations, I see an increase in cell viability. Is this expected?
In some cell lines, such as the cholangiocarcinoma cell line TFK-1, low concentrations of canagliflozin have been observed to increase cell viability, while higher concentrations lead to a decrease.[2] This biphasic effect highlights the importance of a comprehensive dose-response study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, inconsistent drug concentration due to poor mixing, or edge effects in the microplate. | Ensure a single-cell suspension before seeding. Mix the drug solution thoroughly in the media before adding to the wells. Avoid using the outer wells of the plate if edge effects are suspected. |
| No significant effect on cell viability even at high concentrations | The cell line may be resistant to canagliflozin. The drug may have degraded. | Test a panel of different cell lines to find a sensitive model.[3] Prepare fresh stock solutions of canagliflozin and store them properly (-80°C for long-term storage).[1] |
| Inconsistent activation of downstream signaling pathways (e.g., AMPK) | The timing of sample collection is not optimal for detecting the transient activation. Sub-optimal antibody or Western blotting technique. | Perform a time-course experiment with different canagliflozin concentrations to identify the optimal time point for cell lysis.[3] Optimize your Western blotting protocol, including using a validated antibody for the phosphorylated target.[3] |
| Unexpected cytotoxicity in vehicle control wells | The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically less than 0.1%.[1] Always include a vehicle-only control in your experiments. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[3]
-
Treatment: The next day, treat the cells with a serial dilution of canagliflozin (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired duration (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (media with the same concentration of DMSO as the highest canagliflozin concentration).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for AMPK Activation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow them to 70-80% confluency. Treat the cells with the desired concentrations of canagliflozin for the optimal time determined from a time-course experiment.[3]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against phosphorylated AMPK (Thr172) followed by an appropriate HRP-conjugated secondary antibody.[3]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3]
Visualizations
Caption: Experimental workflow for determining the IC50 of canagliflozin.
Caption: Simplified signaling pathways affected by canagliflozin.
References
Technical Support Center: LC-MS/MS Method Development for Canagliflozin Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and application of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of canagliflozin (B192856) hydrate (B1144303) in complex biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of canagliflozin hydrate.
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My canagliflozin peak is showing significant tailing. What are the possible causes and solutions?
-
Answer: Peak tailing for canagliflozin is a common issue and can arise from several factors:
-
Secondary Interactions: Canagliflozin, with its multiple hydroxyl groups and a thiophene (B33073) ring, can exhibit secondary interactions with active sites on the stationary phase (e.g., residual silanols on a C18 column).
-
Solution:
-
Mobile Phase Modification: The use of a mobile phase with a suitable pH and organic modifier can help mitigate these interactions. For instance, a mobile phase composed of 0.1% formic acid in acetonitrile (B52724) and water (e.g., 40:60 v/v) has been shown to provide good peak shape.[1]
-
Column Choice: Employing a column with end-capping or a different stationary phase (e.g., a phenyl column) can reduce silanol (B1196071) interactions.
-
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.
-
Solution: Dilute the sample to fall within the linear range of the method.
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
-
Question: I am observing a split peak for canagliflozin. What could be the reason?
-
Answer: A split peak can be indicative of:
-
Injection Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase can cause peak splitting.
-
Solution: Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase.
-
-
Clogged Frit or Column Inlet: Particulates from the sample or system can partially block the column inlet.
-
Solution: Use an in-line filter or guard column and ensure samples are free of particulates.
-
-
Isomeric Separation: While less common for the parent drug, ensure that you are not inadvertently separating isomers. Canagliflozin has alpha and beta isomers, though the active form is the beta isomer.[4]
-
Issue: Low Sensitivity or Poor Signal Intensity
-
Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for canagliflozin. How can I improve the sensitivity?
-
Answer: Low sensitivity can be addressed by optimizing several aspects of the method:
-
Mass Spectrometry Parameters:
-
Solution: Ensure that the mass spectrometer is properly tuned for canagliflozin. Optimize the cone voltage and collision energy to maximize the signal for the chosen MRM transitions. The transition m/z 462.3 → 191.0 is a commonly used and sensitive transition for canagliflozin in positive ion mode.[5]
-
-
Ionization Efficiency:
-
Solution: Canagliflozin ionizes well in both positive and negative electrospray ionization (ESI) modes. While positive mode is common, forming the [M+NH₄]⁺ adduct, negative mode detecting the acetate (B1210297) adduct has also been successfully used.[2][5] Experiment with both polarities and different mobile phase additives (e.g., ammonium (B1175870) formate (B1220265), ammonium acetate) to enhance ionization.
-
-
Sample Preparation:
-
Chromatography:
-
Solution: Sharper peaks lead to better sensitivity. Optimize the gradient and flow rate to achieve narrow, symmetrical peaks.
-
-
Issue: Matrix Effects
-
Question: I suspect matrix effects are impacting the accuracy and precision of my results. How can I identify and mitigate them?
-
Answer: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of canagliflozin, are a significant challenge in complex matrices.
-
Identification:
-
Solution: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. Also, compare the peak area of canagliflozin in a neat solution to that in an extracted blank matrix spiked post-extraction.
-
-
Mitigation:
-
Chromatographic Separation: Adjust the chromatographic conditions to separate the canagliflozin peak from the regions of significant matrix effects.
-
Sample Preparation: As with improving sensitivity, a more selective sample preparation technique like LLE or SPE is highly effective at removing interfering matrix components.[1][3]
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard (e.g., Canagliflozin-D4) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6] If a stable isotope-labeled internal standard is not available, a structural analog that co-elutes and has similar ionization properties can be used.
-
-
Issue: Carryover
-
Question: I am observing the canagliflozin peak in my blank injections following a high concentration sample. How can I minimize carryover?
-
Answer: Carryover can lead to inaccurate quantification of subsequent samples.
-
Injector Cleaning:
-
Solution: Optimize the injector wash procedure. Use a strong, organic solvent in the wash solution. Multiple wash cycles may be necessary.
-
-
Chromatography:
-
Solution: Ensure that the gradient is sufficient to elute all of the canagliflozin from the column in each run. A high-organic wash step at the end of the gradient can be beneficial.
-
-
System Contamination:
-
Solution: If carryover persists, it may be originating from other parts of the LC system, such as the injection port, rotor seal, or transfer tubing. Systematic cleaning or replacement of these components may be required.
-
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Question: What is the most suitable sample preparation technique for canagliflozin in plasma?
-
Answer: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol.[7] It is suitable for methods with higher LLOQs but may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. A combination of protein precipitation followed by LLE with a solvent like ethyl acetate has been shown to be effective in minimizing matrix effects.[1]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is ideal for achieving very low LLOQs.[6]
-
Chromatography
-
Question: What type of HPLC/UPLC column is recommended for canagliflozin analysis?
-
Answer: Reversed-phase columns are typically used for canagliflozin analysis. C18 columns are the most common choice and have demonstrated good performance.[1][5] Phenyl columns have also been used successfully.[8]
-
Question: What are the typical mobile phase compositions used for canagliflozin?
-
Answer: A mixture of an aqueous and an organic phase with an acidic modifier is common. For example, 0.1% formic acid in water and acetonitrile is a widely used mobile phase system.[1] Ammonium acetate or ammonium formate buffers are also frequently employed.[9]
Mass Spectrometry
-
Question: What are the recommended MRM transitions for canagliflozin and a suitable internal standard?
-
Answer: For canagliflozin, the precursor ion is typically the protonated molecule [M+H]⁺ at m/z 445.4 or the ammonium adduct [M+NH₄]⁺ at m/z 462.3. Common product ions include m/z 191.1 and 267.1.[5][8] For a deuterated internal standard like Canagliflozin-D4, the transition m/z 466.4 → 267.2 is often used.[8]
-
Question: Should I use positive or negative ionization mode for canagliflozin?
-
Answer: Canagliflozin can be effectively analyzed in both positive and negative ESI modes. Positive mode is more commonly reported, often monitoring the [M+H]⁺ or [M+NH₄]⁺ ions.[5] However, negative mode, detecting the [M+CH₃COO]⁻ adduct, has also been shown to provide good results.[2] The optimal mode should be determined during method development by comparing the signal intensity and stability.
Method Validation
-
Question: What are the key stability assessments to perform for canagliflozin during method validation?
-
Answer: Canagliflozin is known to be susceptible to degradation under certain conditions.[10] Therefore, comprehensive stability testing is crucial. This should include:
-
Freeze-Thaw Stability: To assess stability after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: To determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C).
-
Post-Preparative (Autosampler) Stability: To ensure the processed samples are stable in the autosampler until analysis.
-
Stock Solution Stability: To confirm the stability of the stock and working solutions.
-
Quantitative Data Summary
Table 1: Chromatographic Conditions for Canagliflozin Analysis
| Parameter | Method 1 (Plasma)[5] | Method 2 (Plasma & Urine)[2] | Method 3 (Rabbit Plasma)[9] |
| Column | C18 (50 x 4.6 mm, 5 µm) | Waters ACQUITY UPLC HSS T3 (50 x 2.1 mm, 1.8 µm) | Inertsil ODS C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Acetate (pH 5) | 0.01 M Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient/Isocratic | Isocratic (60:40 A:B) | Gradient | Isocratic (30:70 A:B) |
| Flow Rate | Not Specified | 0.8 mL/min | 0.8 mL/min |
| Run Time | 5 min | 1 min | 2 min |
Table 2: Mass Spectrometry Parameters for Canagliflozin Analysis
| Parameter | Method 1 (Plasma)[5] | Method 2 (Plasma & Urine)[2] | Method 3 (Rat Plasma)[8] |
| Ionization Mode | ESI Positive | ESI Negative | ESI Positive |
| Precursor Ion (m/z) | 462.3 ([M+NH₄]⁺) | Not Specified (Acetate Adduct) | 462.5 ([M+NH₄]⁺) |
| Product Ion (m/z) | 191.0 | Not Specified | 267.1 |
| Internal Standard | Tadalafil | Not Specified | Canagliflozin-D4 |
| IS Precursor Ion (m/z) | 390.2 | Not Specified | 466.4 |
| IS Product Ion (m/z) | 268.2 | Not Specified | 267.2 |
Experimental Protocols
Protocol 1: Protein Precipitation for Canagliflozin in Human Plasma
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
Inject a suitable aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction for Canagliflozin in Rabbit Plasma[9]
-
To 250 µL of rabbit plasma, add 50 µL of internal standard solution (empagliflozin, 50 ng/mL).
-
Vortex briefly.
-
Add 3 mL of tertiary butyl methyl ether (TBME).
-
Vortex for 10 minutes.
-
Centrifuge at 2000 rpm for 15 minutes at 4°C.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness using a lyophilizer or nitrogen evaporator.
-
Reconstitute the residue with 250 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: General workflow for LC-MS/MS analysis of canagliflozin.
Caption: Decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolian.com [resolian.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. irjms.com [irjms.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. hrpub.org [hrpub.org]
Technical Support Center: Addressing Canagliflozin Hydrate Variability in Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of canagliflozin (B192856) hydrate (B1144303) in animal studies. Given its physicochemical properties, particularly its low solubility, achieving consistent and reproducible results can be challenging. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help mitigate variability in your preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with canagliflozin hydrate, providing potential causes and actionable solutions.
Q1: I'm observing high variability in the pharmacokinetics (PK) and/or pharmacodynamics (PD) of canagliflozin in my rodent studies. What are the likely causes?
A1: High variability is a common challenge with canagliflozin due to its poor solubility and permeability (BCS Class IV).[1][2][3] Key factors contributing to this variability include:
-
Inconsistent Formulation: The physical form of this compound (hemihydrate vs. monohydrate) can impact solubility and dissolution rates.[1] Improperly prepared or non-homogenous suspensions can lead to inconsistent dosing.
-
Animal-to-Animal Differences: Variations in gastrointestinal (GI) physiology, such as gastric emptying time and intestinal pH, can affect drug absorption.
-
Metabolic Differences: The metabolic clearance of canagliflozin can differ between species and even between individual animals. In rodents, oxidation is a primary metabolic pathway, whereas in humans, it is glucuronidation.[4][5]
-
Dehydration: Canagliflozin's mechanism of action induces osmotic diuresis, which can lead to dehydration if not properly managed.[6][7] Dehydration can alter renal function and drug clearance.
Troubleshooting Steps:
-
Standardize Formulation Preparation: Use a consistent and validated protocol for preparing your canagliflozin formulation. Ensure the particle size of the active pharmaceutical ingredient (API) is uniform.
-
Optimize Vehicle Selection: For a simple suspension, 0.5% carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used vehicles.[4][8] For improved bioavailability, consider advanced formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS).[9][10]
-
Ensure Homogeneity: Thoroughly vortex and/or sonicate suspensions before each administration to ensure a uniform concentration.
-
Monitor Animal Health: Closely monitor animals for signs of dehydration (e.g., weight loss, reduced water intake, changes in urine output) and provide adequate access to water.[7]
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the housing and handling procedures to minimize stress-related variability.[11]
Q2: My canagliflozin-treated mice are showing significant weight loss and signs of dehydration. How can I manage this?
A2: Dehydration is an expected consequence of canagliflozin's diuretic effect.[6][7] Proactive management is crucial for animal welfare and data integrity.
Management Protocol:
-
Baseline Monitoring: Before starting the study, establish baseline measurements for body weight, food and water intake, and urine output for each animal.[7]
-
Daily Monitoring:
-
Record body weight daily. A weight loss of over 15% may be a humane endpoint, and your institutional animal care and use committee (IACUC) protocol should be followed.[6]
-
Measure daily water and food consumption. A compensatory increase in water intake is expected.
-
Visually inspect animals for clinical signs of dehydration such as lethargy, ruffled fur, and sunken eyes.
-
-
Hydration Support:
-
Ensure free and easy access to drinking water at all times.
-
For severe cases, subcutaneous administration of sterile saline may be necessary, as per your approved animal protocol.
-
-
Dose Adjustment: If excessive dehydration is observed across a cohort, consider a dose-ranging study to determine the optimal dose that balances efficacy with manageable diuresis for your specific animal model.[11]
Q3: I am preparing a canagliflozin suspension for oral gavage, but it appears to be unstable and the drug settles quickly. What can I do?
A3: The low aqueous solubility of canagliflozin makes it prone to settling in simple suspensions.
Tips for a Stable Suspension:
-
Vehicle Viscosity: Using a vehicle with appropriate viscosity, such as 0.5% CMC or HPMC, will help to keep the drug particles suspended for a longer duration.[4][8]
-
Particle Size Reduction: If possible, using micronized this compound can improve the stability of the suspension and enhance dissolution.
-
Consistent Mixing: Always vortex the suspension vigorously immediately before aspirating each dose to ensure a homogenous mixture is administered.
-
Fresh Preparation: Prepare the suspension fresh daily to minimize issues with long-term stability. While some studies indicate stability for a few weeks under specific storage conditions, fresh preparation is the best practice.[12]
Q4: I am observing unexpected fluctuations in blood glucose levels in my canagliflozin-treated diabetic animal models. What could be the reason?
A4: While canagliflozin generally lowers blood glucose, several factors can contribute to fluctuations:
-
Timing of Dosing and Feeding: The timing of drug administration relative to the feeding schedule can impact postprandial glucose levels.
-
Inconsistent Food Intake: Diabetic animals may have altered eating patterns, which can lead to variable blood glucose.
-
Stress: Handling and gavage procedures can induce stress, leading to transient hyperglycemia.
-
Compensatory Mechanisms: In some cases, the body may have a counter-regulatory response to the glucosuria induced by canagliflozin, leading to fluctuations in glucose levels.[13]
-
Underlying Disease Progression: In diabetic models, the underlying pathology can progress, affecting glycemic control independently of the drug treatment.[14]
Troubleshooting Steps:
-
Standardize Procedures: Maintain a consistent schedule for dosing, feeding, and blood sampling.
-
Monitor Food Intake: Quantify daily food intake to correlate with blood glucose readings.
-
Minimize Stress: Handle animals gently and efficiently. Consider alternative administration routes like dietary admixture if oral gavage proves too stressful.[8]
-
Appropriate Control Groups: Use both vehicle-treated diabetic and non-diabetic control groups to differentiate drug effects from the natural course of the disease model.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Solubility of this compound Forms
| Hydrate Form | Solvent | Solubility (µg/mL) | Reference |
| Hemihydrate | Water | 46.4 | [1] |
| HCl solution (pH 1.0) | 47.0 | [1] | |
| Monohydrate | Water | 33.9 | [1] |
| HCl solution (pH 1.0) | 33.2 | [1] | |
| Anhydrous | Various aqueous solutions (pH 1.2, 4.0, 6.8) | ~10 | [15][16] |
Table 2: Pharmacokinetic Parameters of Different Canagliflozin Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Drug Suspension | 1401 | 4 | - | 100 | [13] |
| Marketed Formulation | - | - | - | - | [9] |
| Solid SMEDDS | 4109 | 2 | 2.73-fold increase vs. pure drug | 204.7 | [9][13] |
| Spray-Dried Solid Dispersion | - | - | 1.9-fold increase vs. pure drug | - | [12][17][18] |
Experimental Protocols
This section provides detailed methodologies for preparing common this compound formulations for animal studies.
Protocol 1: Preparation of this compound Suspension (0.5% CMC) for Oral Gavage
Objective: To prepare a homogenous and consistent suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), sodium salt, low viscosity
-
Sterile water for injection or purified water
-
Sterile glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Graduated cylinder
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh the required amount of CMC powder. For 100 mL of vehicle, weigh 0.5 g of CMC.
-
In a sterile beaker, heat approximately 80 mL of sterile water to about 60-70°C.
-
Place the beaker on a magnetic stirrer and slowly add the CMC powder to the vortex of the stirring water to prevent clumping.
-
Continue stirring until the CMC is fully dissolved. The solution will be viscous.
-
Allow the solution to cool to room temperature.
-
Once cooled, transfer the solution to a 100 mL graduated cylinder and add sterile water to bring the final volume to 100 mL. Mix well.
-
-
Prepare the Canagliflozin Suspension:
-
Determine the required concentration of canagliflozin for your study (e.g., 1 mg/mL).
-
Weigh the appropriate amount of this compound powder. For a 10 mL suspension at 1 mg/mL, weigh 10 mg of canagliflozin.
-
Place the weighed canagliflozin powder in a sterile conical tube or small beaker.
-
Add a small volume of the 0.5% CMC vehicle (e.g., 1-2 mL) to the powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously mixing or vortexing until the desired final volume is reached.
-
For improved homogeneity, sonicate the suspension for 5-10 minutes in a water bath sonicator.
-
-
Administration:
-
Before each administration, vortex the suspension vigorously for at least 30 seconds to ensure a uniform distribution of the drug.
-
Use a calibrated oral gavage needle for accurate dosing.
-
Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for Canagliflozin
Objective: To prepare a lipid-based formulation to enhance the solubility and bioavailability of canagliflozin.
Materials:
-
This compound powder
-
Surfactant (e.g., Tween 80)[19]
-
Glass vials
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients (Recommended):
-
Determine the solubility of canagliflozin in various oils, surfactants, and co-surfactants to select the most suitable excipients.[19]
-
-
Formulation Preparation:
-
Based on pre-determined ratios (optimized through ternary phase diagrams or formulation studies), accurately weigh the oil, surfactant, and co-surfactant into a glass vial.[19]
-
Mix the excipients thoroughly using a vortex mixer until a clear, homogenous mixture is obtained.
-
Accurately weigh the required amount of canagliflozin and add it to the excipient mixture.
-
Vortex the mixture until the canagliflozin is completely dissolved. Gentle warming in a water bath (around 40°C) can aid in dissolution.[10]
-
-
Characterization (Recommended):
-
Evaluate the self-emulsification performance by adding a small amount of the SMEDDS formulation to water and observing the formation of a microemulsion.
-
Characterize the globule size and zeta potential of the resulting microemulsion.
-
-
Administration:
-
The SMEDDS pre-concentrate can be administered directly via oral gavage.
-
Visualizations
Signaling Pathways of Canagliflozin
// Nodes Canagliflozin [label="Canagliflozin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SGLT2 [label="SGLT2 Inhibition\n(Proximal Tubule)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucosuria [label="Increased Urinary\nGlucose Excretion", fillcolor="#FBBC05", fontcolor="#202124"]; BloodGlucose [label="Lowered Blood Glucose", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK [label="AMPK Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHE3 [label="NHE3 Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nComplex I Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cardiorenal [label="Cardiorenal Protection", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Canagliflozin -> SGLT2 [color="#5F6368"]; SGLT2 -> Glucosuria [color="#5F6368"]; Glucosuria -> BloodGlucose [color="#5F6368"]; Canagliflozin -> AMPK [color="#5F6368"]; Canagliflozin -> NHE3 [color="#5F6368"]; Canagliflozin -> Mitochondria [color="#5F6368"]; AMPK -> mTOR [label="inhibits", color="#5F6368", fontcolor="#202124"]; BloodGlucose -> Cardiorenal [color="#5F6368"]; AMPK -> Cardiorenal [color="#5F6368"]; mTOR -> Cardiorenal [color="#5F6368"]; NHE3 -> Cardiorenal [color="#5F6368"]; Mitochondria -> Cardiorenal [color="#5F6368"]; }
Caption: Canagliflozin's multifaceted signaling pathways.
Experimental Workflow for Addressing In Vivo Variability
// Nodes Start [label="Start: High In Vivo\nVariability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formulation [label="Step 1: Review Formulation\n- Check vehicle & preparation protocol\n- Ensure homogeneity", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="Step 2: Evaluate Dosing Procedure\n- Verify dose accuracy\n- Standardize timing & technique", fillcolor="#FBBC05", fontcolor="#202124"]; Animal [label="Step 3: Assess Animal Factors\n- Monitor health & hydration\n- Standardize diet & housing", fillcolor="#FBBC05", fontcolor="#202124"]; Refine [label="Step 4: Refine Protocol\n- Optimize formulation (e.g., SMEDDS)\n- Adjust dose based on pilot study", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Reduced Variability\n& Reproducible Data", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Formulation [color="#5F6368"]; Formulation -> Dosing [color="#5F6368"]; Dosing -> Animal [color="#5F6368"]; Animal -> Refine [color="#5F6368"]; Refine -> End [color="#5F6368"]; }
Caption: Troubleshooting workflow for in vivo variability.
References
- 1. An Overview of the Cardiorenal Protective Mechanisms of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cardiorenal protection of SGLT2 inhibitors—Perspectives from metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Analysis of the Preventive Effects of Canagliflozin, a Sodium-Glucose Co-Transporter-2 Inhibitor, on Body Weight Gain Between Oral Gavage and Dietary Administration by Focusing on Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. art.torvergata.it [art.torvergata.it]
- 10. Enhanced oral bioavailability and anti-diabetic activity of canagliflozin through a spray dried lipid based oral delivery: a novel paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. karger.com [karger.com]
- 13. Unexpected Pleiotropic Effects of SGLT2 Inhibitors: Pearls and Pitfalls of This Novel Antidiabetic Class - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Canagliflozin, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiorenal protective effects of canagliflozin in CREDENCE according to glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jchr.org [jchr.org]
Technical Support Center: Analysis of Canagliflozin Hydrate Oxidative Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of canagliflozin (B192856) hydrate (B1144303) oxidative degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidative degradation products of canagliflozin hydrate?
A1: The primary oxidative degradation product of this compound is formed through the S-oxidation of the thiophene (B33073) ring, resulting in a thiophene oxide derivative.[1][2] The probable structure of this degradation product is 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one.[1][2] Under forced degradation conditions, canagliflozin is susceptible to oxidative stress, and this S-oxidation product is the most commonly identified degradant.[1][3]
Q2: What is the mechanism of oxidative degradation of this compound?
A2: The proposed mechanism for the primary oxidative degradation pathway involves the oxidation of the sulfur atom in the thiophene ring of the canagliflozin molecule. This leads to the formation of a thiophene oxide, as confirmed by LC-MS/MS studies.[1][2] This oxidation is a common reaction for thiophene-containing compounds when exposed to oxidizing agents.
Q3: Which analytical techniques are most effective for identifying and characterizing these degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential for the effective identification and characterization of canagliflozin's oxidative degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for the separation and quantification of canagliflozin and its degradants.[1][4][5][6][7] For structural elucidation and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method, as it provides information about the molecular weight and fragmentation pattern of the degradation products.[1][2]
Q4: Under what conditions is this compound most susceptible to oxidative degradation?
A4: this compound is most susceptible to oxidative degradation when exposed to oxidizing agents such as hydrogen peroxide (H₂O₂).[4][8] Forced degradation studies have shown significant degradation of canagliflozin in the presence of H₂O₂ at room temperature and at elevated temperatures.[4] The extent of degradation is dependent on the concentration of the oxidizing agent, temperature, and duration of exposure.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound oxidative degradation products.
Issue 1: Unexpected or Poorly Resolved Peaks in HPLC Chromatogram
| Question | Possible Cause | Troubleshooting Steps |
| Why am I seeing unexpected peaks in my chromatogram when analyzing canagliflozin samples? | These are likely degradation products formed due to sample instability. Canagliflozin is susceptible to degradation under acidic, alkaline, and oxidative conditions. | - Ensure proper sample handling and storage. Prepare solutions fresh and analyze them promptly.- If the mobile phase is acidic or basic, minimize the time the sample is in the autosampler.- To confirm if the peaks are degradants, perform forced degradation studies and compare the chromatograms. |
| The peaks for canagliflozin and its degradation product are not well-separated. What can I do? | The chromatographic conditions may not be optimal for resolving the parent drug from its structurally similar degradation product. | - Mobile Phase: Adjust the mobile phase composition. Varying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution.- pH: Modify the pH of the aqueous component of the mobile phase. The ionization state of the analytes can affect their retention and selectivity.- Column: Ensure you are using a suitable column (e.g., C18) with appropriate dimensions and particle size.[1][5][6][7] Consider trying a different column chemistry if resolution issues persist.- Flow Rate: Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase the run time. |
| I am observing peak tailing for the canagliflozin or degradation product peak. How can I improve peak shape? | Peak tailing can be caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase. | - Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form.- Sample Concentration: Dilute the sample to avoid column overload.- Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary. |
Issue 2: Difficulty in Structure Elucidation of Degradation Products
| Question | Possible Cause | Troubleshooting Steps |
| My LC-MS/MS data is not providing a clear structure for the degradation product. What should I do? | The ionization or fragmentation conditions may not be optimal for the analyte, or the concentration of the degradation product may be too low. | - Ionization Source: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode) to see which provides the best signal for the degradation product.- Fragmentation Energy: Optimize the collision energy in the MS/MS experiment to obtain a rich fragmentation spectrum that can be used for structural interpretation.- Sample Concentration: If the signal is weak, consider concentrating the degradation product. This can be achieved by collecting the fraction corresponding to the degradation peak from the HPLC and then concentrating it before infusion into the mass spectrometer. |
| How can I confirm the proposed structure of the oxidative degradation product? | While LC-MS/MS provides strong evidence, further confirmation may be needed for regulatory purposes. | - NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.- Reference Standard: The most definitive method is to synthesize the proposed degradation product and compare its chromatographic and spectroscopic properties with the observed degradant.[1][2] |
Experimental Protocols
Forced Oxidative Degradation of this compound
This protocol is a general guideline based on published methods.[4][8] Researchers should optimize the conditions based on their specific experimental goals.
Materials:
-
This compound reference standard
-
Hydrogen peroxide (H₂O₂) solution (3%, 15%, or 30%)
-
HPLC grade methanol (B129727) or acetonitrile
-
HPLC grade water
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Degradation Reaction:
-
Pipette a known volume of the canagliflozin stock solution into a volumetric flask.
-
Add a specified volume of the hydrogen peroxide solution. The final concentration of H₂O₂ will depend on the desired level of degradation.
-
Dilute to the mark with a suitable diluent (e.g., methanol or water:acetonitrile).
-
-
Reaction Conditions:
-
Store the solution at room temperature or an elevated temperature (e.g., 60 °C).
-
Monitor the reaction over a specific period (e.g., 24 to 72 hours).
-
-
Sample Preparation for Analysis:
-
At predetermined time points, withdraw an aliquot of the reaction mixture.
-
Neutralize any excess oxidizing agent if necessary (e.g., by adding a small amount of sodium bisulfite solution), although this is not always required.
-
Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be used to separate canagliflozin from its oxidative degradation product.[1]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 70:30 (v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Data Presentation
Table 1: Summary of Forced Degradation Studies of Canagliflozin
| Stress Condition | Reagent Concentration | Temperature | Duration | Percent Degradation | Reference |
| Oxidative | 15% H₂O₂ | Room Temperature | 72 hours | 9.42% | [1] |
| Oxidative | 20% H₂O₂ | 60 °C | 30 minutes | < 6% | [4] |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | Significant degradation | [8] |
| Acid Hydrolysis | 0.1 N HCl | 60 °C | 18 hours | Drastic decrease in peak area | [1] |
| Acid Hydrolysis | 2 N HCl | 60 °C | 30 minutes | 7.61% | [4] |
| Alkaline Hydrolysis | 2 N NaOH | 60 °C | 30 minutes | 6.61% | [4] |
| Thermal | - | 105 °C | 6 hours | < 6% | [4] |
| Photolytic | UV light | - | 7 days | < 6% | [4] |
Table 2: Chromatographic Data for Canagliflozin and its Oxidative Degradation Product
| Compound | Retention Time (min) | λmax (nm) | Reference |
| Canagliflozin | 3.42 ± 0.01 | 290 | [1] |
| Oxidative Degradation Product 1 (DP-1) | 6.152 ± 0.01 | Not specified | [1] |
| Canagliflozin | 6.9 | 290 | [5][6][7] |
| Canagliflozin | 4.413 | 290 | [8] |
| Canagliflozin | 3.3 ± 0.2 | 240 |
Visualizations
Caption: Experimental workflow for the identification and characterization of canagliflozin oxidative degradation products.
Caption: Proposed oxidative degradation pathway of canagliflozin.
References
- 1. hrpub.org [hrpub.org]
- 2. hrpub.org [hrpub.org]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: Synthesis of Canagliflozin Hydrate Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of canagliflozin (B192856) and its hydrate (B1144303) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of canagliflozin?
The synthesis of canagliflozin, a complex C-glucoside, presents several challenges. Key difficulties include managing the formation of process-related impurities such as regioisomers and dimers, as well as degradation products like hydroperoxides and sulfones.[1][2] Controlling the stereoselectivity during glycosylation to obtain the desired β-anomer is another critical aspect, as the formation of the unwanted α-anomer can reduce yield and purity.[3] Furthermore, maintaining optimal reaction conditions, such as cryogenic temperatures during C-arylation, is crucial for maximizing yield and minimizing side reactions.[4]
Q2: How can I control the formation of the desfluoro impurity during the synthesis?
The desfluoro impurity can arise from the reaction of the silylated sugar derivative with a desfluorinated starting material in the presence of a strong base like n-butyl lithium (n-BuLi).[1] To minimize its formation, ensure the purity of your starting materials and carefully control the stoichiometry of n-BuLi during the C-arylation step.
Q3: What are the key process parameters to control during the Friedel-Crafts acylation step?
The Friedel-Crafts acylation is a critical step in forming the ketone precursor of canagliflozin.[3][5] Optimization of this reaction has shown that using chlorobenzene (B131634) as a solvent can lead to high conversion rates of over 97%.[4] Key parameters to control include the choice of Lewis acid, reaction temperature, and reaction time to ensure complete conversion and minimize the formation of byproducts.
Q4: My canagliflozin product is unstable in aqueous solution. What could be the cause and how can I troubleshoot it?
Canagliflozin is known to be practically insoluble in aqueous media and can be susceptible to degradation.[6] Cloudiness or precipitation is often due to its low solubility.[6] Degradation can occur under acidic, alkaline, and oxidative conditions, leading to the appearance of unexpected peaks in HPLC analysis.[6]
To troubleshoot:
-
For solubility issues: Verify that the concentration is below the solubility limit and consider using an organic co-solvent like methanol (B129727) or DMSO.[6]
-
For degradation: If you observe degradation at neutral pH, it could be due to oxidative stress.[6] Degas your aqueous solvent and consider adding a chelating agent like EDTA.[6] If you are working in acidic or basic buffers, minimize storage time and temperature, and analyze samples promptly.[6]
Q5: How do the different hydrate forms of canagliflozin (hemihydrate vs. monohydrate) affect its properties?
Canagliflozin can exist in different crystalline forms, including a hemihydrate and a monohydrate, which exhibit different physicochemical properties.[7] The hemihydrate form has been found to have approximately 1.4 times higher equilibrium solubility in water and HCl solution compared to the monohydrate.[7] The dissolution rates of the hemihydrate are also more than three times higher than those of the monohydrate.[7] The marketed formulation of canagliflozin contains the hemihydrate form to overcome challenges with dissolution and bioavailability.[7] Under high humidity, the hemihydrate can convert to the more stable monohydrate form.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield in C-Arylation Step | Sub-optimal reaction temperature. | Maintain the reaction temperature between -75 °C and -50 °C for optimal conversion and purity.[4] |
| Incorrect stoichiometry of n-BuLi. | Use n-BuLi in a specific stoichiometric range (e.g., 1.4 to 1.6 equivalents) to minimize side reactions.[4] | |
| Formation of Dimeric Impurity | A dimeric byproduct can form during the reduction of the ketone functionality at low temperatures (e.g., 0 °C).[3][5] | Increasing the reaction temperature to around 35 °C after the addition of reducing agents can circumvent the formation of this dimer and improve the yield of the desired product.[5] |
| Poor Stereoselectivity (α/β Anomer Ratio) | Exothermic reaction during hydrosilylation, especially on a larger scale. | Careful control of the addition rate of reagents like boron trifluoride is necessary to manage the exotherm and maintain selectivity. Scaling up may require process adjustments to ensure efficient heat dissipation.[3] |
| Presence of Multiple Impurities in Final Product | Inadequate purification of intermediates or degradation of the final product. | Implement a robust purification strategy, such as crystallization, to remove impurities at intermediate stages.[8] For the final product, ensure proper handling and storage to prevent degradation. |
| Inconsistent Hydrate Formation | Lack of control over crystallization conditions (solvent, temperature, humidity). | Carefully control the crystallization process to selectively obtain the desired hydrate form. Characterization using techniques like PXRD and DSC is essential to confirm the polymorphic form.[9] |
Experimental Protocols
Key Experiment: Optimized Friedel-Crafts Acylation
This protocol describes the optimized Friedel-Crafts acylation for the synthesis of a key canagliflozin precursor.
-
Materials: Acid chloride, aromatic compound, Lewis acid (e.g., AlCl₃), Chlorobenzene (solvent).
-
Procedure:
-
Dissolve the aromatic compound in chlorobenzene in a dried reaction vessel under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., 0-5 °C).
-
Slowly add the Lewis acid to the mixture while maintaining the temperature.
-
Add the acid chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed at the controlled temperature until completion, monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and a suitable acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
-
-
Expected Outcome: A high conversion rate (over 97%) to the desired ketone precursor.[4]
Analytical Method: RP-HPLC for Purity and Impurity Profiling
This method is suitable for determining the purity of canagliflozin and identifying known impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm.[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% TFA.[5] A typical mobile phase could be Acetonitrile: Phosphate Buffer (pH 3.5) (70:30 v/v).[10]
-
Flow Rate: 0.6 mL/min.[5]
-
Sample Preparation: Dissolve the canagliflozin sample in a suitable solvent (e.g., methanol) to a known concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution.
-
Run the chromatogram and record the data.
-
Identify and quantify canagliflozin and any impurities by comparing their retention times and peak areas with those of reference standards.
-
Visualizations
Caption: A simplified workflow of the key stages in canagliflozin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prezi.com [prezi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of Solubility Behavior of this compound Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN114181270B - Canagliflozin impurities, methods of preparation and removal - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating Canagliflozin Hydrate Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of canagliflozin (B192856) hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. We will explore direct and indirect methodologies, compare canagliflozin's performance with other SGLT2 inhibitors, and delve into its known off-target interactions.
On-Target (SGLT2) Engagement: Direct and Indirect Assessment
The primary mechanism of canagliflozin is the inhibition of SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion (UGE). Validating this target engagement in vivo can be achieved through direct imaging techniques and indirect pharmacodynamic biomarker measurements.
Direct Target Engagement: Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) with a radiolabeled version of canagliflozin, [18F]canagliflozin, allows for the direct visualization and quantification of SGLT2 occupancy in tissues, primarily the kidneys.[1][2] This technique provides unequivocal evidence of target binding.
Alternative PET Tracers for SGLT2 Imaging:
-
[18F]-4-fluoro-dapagliflozin: A radiolabeled version of another SGLT2 inhibitor, dapagliflozin (B1669812).[1]
-
[11C]-MDG (methyl-D-glucoside): A radiolabeled glucose analog that is a substrate for SGLT transporters.[3]
Table 1: Comparison of PET Imaging Tracers for SGLT2
| Tracer | Target Specificity | Advantages | Disadvantages |
| [18F]canagliflozin | SGLT2 | Direct measurement of canagliflozin binding and occupancy.[2] | Requires synthesis of the specific radiotracer. |
| [18F]-4-fluoro-dapagliflozin | SGLT2 | Validated for SGLT2 imaging.[1] | Measures binding of a different SGLT2 inhibitor. |
| [11C]-MDG | SGLT1 and SGLT2 | Measures transporter function (glucose uptake).[3] | Not specific for SGLT2; also binds to SGLT1. |
Indirect Target Engagement: Pharmacodynamic Biomarkers
Measuring the physiological response to SGLT2 inhibition provides indirect evidence of target engagement. The most direct pharmacodynamic biomarker is the measurement of 24-hour urinary glucose excretion (UGE).
Table 2: Comparison of 24-Hour Urinary Glucose Excretion (UGE) for SGLT2 Inhibitors
| SGLT2 Inhibitor | Dose | Mean 24-Hour UGE ( g/day ) |
| Canagliflozin | 100 mg | ~77 - 119 |
| 300 mg | ~89 - 119 | |
| Dapagliflozin | 10 mg | ~52 - 85 |
| Empagliflozin (B1684318) | 25 mg | ~78 |
(Data compiled from multiple sources; values can vary based on patient population and study design.)
Off-Target Engagement of Canagliflozin
Canagliflozin exhibits some activity at other transporters and cellular targets, which may contribute to its overall clinical effects and side-effect profile.
SGLT1 Inhibition
Compared to other SGLT2 inhibitors like empagliflozin and dapagliflozin, canagliflozin has a lower selectivity for SGLT2 over SGLT1.[4] This can lead to a modest inhibition of intestinal SGLT1, which may contribute to effects on postprandial glucose levels.
Table 3: In Vitro Inhibitory Potency and Selectivity of SGLT2 Inhibitors
| SGLT2 Inhibitor | IC50 for SGLT2 (nM) | IC50 for SGLT1 (nM) | Selectivity (SGLT1 IC50 / SGLT2 IC50) |
| Canagliflozin | 2.2 - 4.2 | 660 - 910 | ~155 - 414 |
| Dapagliflozin | 1.1 | 1390 | ~1200 |
| Empagliflozin | 1.1 - 3.1 | >8300 | >2500 |
(IC50 values are compiled from various in vitro studies and can differ based on experimental conditions.)
Other Off-Target Interactions
-
Mitochondrial Complex I: Canagliflozin has been shown to inhibit mitochondrial complex I, an effect not observed with dapagliflozin at similar concentrations. This inhibition can lead to the activation of AMP-activated protein kinase (AMPK). Studies have shown that canagliflozin can inhibit complex-I supported respiration at concentrations as low as 5 µM.
-
Na+/H+ Exchanger 3 (NHE3): Canagliflozin, but not empagliflozin, has been found to directly inhibit NHE3 activity in proximal tubule cells, independent of SGLT2. This may contribute to its natriuretic effects.
Experimental Protocols
[18F]canagliflozin PET Imaging Protocol (Generalized)
-
Radiotracer Synthesis: [18F]canagliflozin is synthesized via a multi-step process, often involving a nucleophilic fluorination reaction on a suitable precursor molecule. The final product is purified and formulated for intravenous injection.
-
Animal/Human Subject Preparation: Subjects are typically fasted overnight.
-
Tracer Administration: A known dose of [18F]canagliflozin is administered intravenously.
-
PET/CT Imaging: Dynamic or static PET scans are acquired over a specified period (e.g., 0-90 minutes post-injection). A CT scan is performed for attenuation correction and anatomical localization.
-
Image Analysis: Regions of interest (ROIs) are drawn on the images, typically over the kidneys, to generate time-activity curves.
-
Quantification of SGLT2 Occupancy: For occupancy studies, a baseline scan is performed. Subsequently, subjects are treated with a therapeutic dose of non-radiolabeled canagliflozin, and a second PET scan is acquired. The reduction in [18F]canagliflozin binding in the target tissue is used to calculate SGLT2 occupancy.
24-Hour Urinary Glucose Excretion (UGE) Measurement Protocol
-
Patient Instruction: Patients are instructed to empty their bladder at the start of the 24-hour period and discard this urine.
-
Urine Collection: All urine produced over the next 24 hours is collected in a provided container, which is kept refrigerated or on ice.
-
Final Collection: At the end of the 24-hour period, the patient empties their bladder one last time and adds this to the collection.
-
Sample Processing: The total volume of the collected urine is measured. A well-mixed aliquot is sent to a laboratory for analysis.
-
Glucose Measurement: Urinary glucose concentration is determined using a validated analytical method (e.g., glucose oxidase assay).
-
Calculation: Total 24-hour UGE is calculated by multiplying the urinary glucose concentration by the total urine volume.
Visualizations
Caption: SGLT2 signaling pathway and the inhibitory action of canagliflozin.
Caption: Experimental workflow for validating canagliflozin's target engagement.
Caption: Comparison of canagliflozin's target profile with other SGLT2 inhibitors.
References
- 1. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pharmacological selectivity of SGLT2 inhibitors on cardiovascular outcomes in patients with type 2 diabetes: … [ouci.dntb.gov.ua]
- 4. Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Canagliflozin and Empagliflozin in Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors, canagliflozin (B192856) and empagliflozin (B1684318) have emerged as prominent therapeutic agents, demonstrating significant cardiovascular benefits beyond their glucose-lowering effects. A key area of investigation is their impact on cardiac remodeling, the structural and functional changes in the heart in response to injury or stress. This guide provides a comprehensive comparison of canagliflozin and empagliflozin in the context of cardiac remodeling studies, presenting experimental data, detailing methodologies, and visualizing underlying signaling pathways to inform research and drug development.
While direct head-to-head clinical trials comparing the cardiac remodeling effects of canagliflozin and empagliflozin are limited, a body of evidence from individual placebo-controlled trials and preclinical studies allows for a comparative assessment.
Quantitative Data on Cardiac Remodeling Parameters
The following table summarizes the key quantitative findings from clinical studies investigating the effects of canagliflozin and empagliflozin on cardiac remodeling parameters. It is important to note that these data are not from direct comparative trials but are presented side-by-side for evaluative purposes.
| Parameter | Canagliflozin | Empagliflozin |
| Left Ventricular Mass (LVM) / LVM Index (LVMi) | A prospective observational study showed no significant change in LV mass after 24 weeks of treatment in patients with type 2 diabetes (T2DM).[1][2] | The EMPA-HEART CardioLink-6 trial, a randomized, double-blind, placebo-controlled study, demonstrated a significant reduction in LVMi of -2.6 g/m² compared to -0.01 g/m² with placebo over 6 months in patients with T2DM and coronary artery disease.[3][4][5][6] |
| Left Ventricular Ejection Fraction (LVEF) | A prospective observational study reported no significant change in LVEF after 24 weeks in T2DM patients.[1][2] | The EMPA-HEART 2 CardioLink-7 trial, a randomized, double-blind, placebo-controlled trial in non-diabetic individuals with risk factors for adverse cardiac remodeling, showed no significant change in LVEF over 6 months compared to placebo.[7] |
| Diastolic Function (E/e') | A prospective study in T2DM patients demonstrated a significant improvement in diastolic function, with a reduction in the septal E/e' ratio from 13.7 to 12.1 after 3 months of treatment.[8] | A systematic analysis of echocardiogram results from patients with T2DM taking empagliflozin suggested an improvement in diastolic function. |
| Left Atrial (LA) Volume | A prospective observational study showed a reduction in LA volume at 24 weeks in T2DM patients.[1][2] | A substudy of the Empire HF randomized trial indicated that empagliflozin was associated with a significant reduction in left atrial volume index over a 12-week period.[7] |
| Global Longitudinal Strain (GLS) | A prospective observational study reported an increase in LV global longitudinal strain at 24 weeks in T2DM patients.[1][2] | Data on GLS from dedicated empagliflozin cardiac remodeling studies is less consistently reported in the initial search results. |
| Neurohumoral Activation | In a study of decompensated heart failure patients with T2DM, canagliflozin significantly increased plasma aldosterone (B195564) concentration but not plasma noradrenaline.[9][10][11] | The same study showed that empagliflozin significantly increased both plasma aldosterone and noradrenaline concentrations.[9][10][11] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation. Below are detailed experimental protocols for key studies cited.
Canagliflozin: Prospective Observational Study
-
Study Design: A prospective, single-center observational study.[1]
-
Intervention: Canagliflozin 100 mg per day in addition to their existing antidiabetic treatment.[1][2]
-
Cardiac Imaging: Transthoracic echocardiography was performed at baseline and at 24 weeks to assess cardiac structure and function. Parameters measured included LVEF, LV mass, LA volume, and diastolic function parameters (E/e'). Speckle tracking echocardiography was used to evaluate LV global longitudinal strain.[1][2]
-
Hemodynamic Assessment: Impedance cardiography (ICG) was used to evaluate hemodynamic parameters such as stroke volume index and systemic vascular resistance index at baseline, 12 weeks, and 24 weeks.[1][2]
Empagliflozin: EMPA-HEART CardioLink-6 Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, phase IV study.[3][12]
-
Participants: 97 individuals aged 40 to 80 years with T2DM, established coronary artery disease, and an estimated glomerular filtration rate ≥60 mL/min/1.73m².[3][4]
-
Intervention: Participants were randomized 1:1 to receive either empagliflozin 10 mg once daily or a matching placebo for 6 months, in addition to standard of care.[3][12]
-
Duration: 26 weeks.[12]
-
Cardiac Imaging: The primary outcome was the change in LV mass indexed to body surface area, measured by cardiac magnetic resonance imaging (CMR), considered the gold standard for assessing LV mass and volume. CMR was performed at baseline and at the end of the study.[3][12] Other assessed parameters included LV end-diastolic and end-systolic volumes and LVEF.[4]
-
Biomarkers: Blood samples were collected to measure biomarkers such as NT-proBNP.[13]
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of canagliflozin and empagliflozin are attributed to a complex interplay of metabolic and hemodynamic effects. While both drugs inhibit SGLT2, differences in their selectivity for SGLT1 and other off-target effects may contribute to distinct mechanistic profiles.
Proposed Cardioprotective Mechanisms of SGLT2 Inhibitors
Caption: Overview of proposed mechanisms for SGLT2 inhibitor-mediated cardioprotection.
Canagliflozin: Potential Signaling Pathways
Canagliflozin exhibits a lower selectivity for SGLT2 over SGLT1 compared to empagliflozin, which may lead to additional effects on intestinal glucose absorption. In preclinical models, canagliflozin has been shown to reduce cardiac fibrosis and inflammation.
Caption: Potential signaling pathways influenced by canagliflozin in the heart.
Empagliflozin: Potential Signaling Pathways
Empagliflozin is a highly selective SGLT2 inhibitor. Preclinical studies suggest that empagliflozin improves mitochondrial function, reduces oxidative stress, and attenuates cardiac fibrosis through pathways involving TGF-β1/Smad3.
Caption: Potential signaling pathways influenced by empagliflozin in the heart.
Experimental Workflow for a Cardiac Remodeling Study
The following diagram illustrates a typical experimental workflow for a clinical trial investigating the effects of a drug on cardiac remodeling.
Caption: A generalized experimental workflow for a cardiac remodeling clinical trial.
Conclusion
Both canagliflozin and empagliflozin have demonstrated beneficial effects on markers of cardiac remodeling, although the evidence for empagliflozin in reducing LV mass appears more robust based on available randomized controlled trial data. Differences in their selectivity for SGLT1 and potential off-target effects may contribute to distinct neurohumoral and cellular responses. The presented data and mechanistic insights underscore the importance of continued research, including head-to-head comparative trials, to further delineate the specific roles of these agents in mitigating adverse cardiac remodeling and to guide the development of future cardioprotective therapies. The detailed experimental protocols and visualized pathways in this guide offer a foundational resource for researchers and drug development professionals in this evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of canagliflozin on cardiac remodeling and hemodynamic parameters in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Empagliflozin on Cardiac Structure in Patients With Type 2 Diabetes - American College of Cardiology [acc.org]
- 4. ahajournals.org [ahajournals.org]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Empagliflozin May Reduce LV Mass in Patients With CVD, Diabetes [medscape.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of canagliflozin on left ventricular diastolic function in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Canagliflozin, Dapagliflozin and Empagliflozin Added to Heart Failure Treatment in Decompensated Heart Failure Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Canagliflozin, Dapagliflozin and Empagliflozin Added to Heart Failure Treatment in Decompensated Heart Failure Patients With Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Empagliflozin to prevent progressive adverse remodelling after myocardial infarction (EMPRESS‐MI): rationale and design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Canagliflozin and Dapagliflozin on Renal Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors, canagliflozin (B192856) and dapagliflozin (B1669812), focusing on their effects on renal hemodynamics. This document synthesizes data from key clinical trials and meta-analyses to offer an objective comparison, complete with experimental methodologies and visual representations of the underlying physiological mechanisms.
Executive Summary
Canagliflozin and dapagliflozin are integral in the management of type 2 diabetes and have demonstrated significant benefits in reducing the risk of cardiovascular events and the progression of chronic kidney disease (CKD). A key mechanism for their renoprotective effects lies in their ability to modulate renal hemodynamics. Both drugs induce an initial, reversible dip in the estimated glomerular filtration rate (eGFR), a functional effect attributed to the restoration of tubuloglomerular feedback, which ultimately leads to a reduction in intraglomerular pressure and long-term preservation of kidney function.
Network meta-analyses of major cardiovascular and renal outcome trials have consistently shown no statistically significant differences between canagliflozin and dapagliflozin in their effects on major adverse cardiovascular events and composite renal outcomes, suggesting a class effect for SGLT2 inhibitors.[1][2][3][4][5] While direct head-to-head trials comparing their specific effects on measured GFR (mGFR), renal blood flow (RBF), and afferent/efferent arteriolar resistance are limited, this guide compiles available data to facilitate a comprehensive understanding of their individual and comparative renal hemodynamic profiles.
Data Presentation: Comparative Effects on Renal Parameters
The following table summarizes the quantitative effects of canagliflozin and dapagliflozin on key renal hemodynamic and functional parameters. It is important to note that the data are derived from different clinical trials with varying patient populations and are not from direct head-to-head comparisons unless specified.
| Parameter | Canagliflozin | Dapagliflozin | Comparative Insights from Network Meta-Analyses |
| Acute Change in eGFR | An initial, reversible decline. In the CREDENCE trial, the mean change in eGFR from baseline to week 3 was -3.26 ml/min/1.73 m² with canagliflozin.[6] In a study on Japanese patients with T2DM and CKD, an initial rapid decrease in eGFR was observed up to week 4.[7] | An initial, reversible decline. In the DAPA-CKD trial, the mean eGFR change at week 2 was -4.0 ml/min/1.73 m².[8] A separate analysis showed an acute eGFR decline of 2.61 mL/min/1.73 m² in patients with type 2 diabetes and 2.01 mL/min/1.73 m² in those without at 2 weeks.[9] | Both drugs cause a characteristic initial dip in eGFR, which is considered a marker of their hemodynamic effect. The magnitude of this dip is generally similar between the two agents. |
| Long-term Change in eGFR Slope | In the CREDENCE trial (patients with T2DM and CKD), from week 3 onwards, canagliflozin was associated with a slower decline in eGFR compared to placebo (difference of 2.54 ml/min/1.73 m² per year in patients with baseline eGFR <30).[6] | In the DAPA-CKD trial (patients with CKD with or without T2DM), dapagliflozin slowed the rate of eGFR decline compared to placebo. The mean difference in the chronic eGFR slope was 2.26 mL/min/1.73 m² per year in patients with T2DM and 1.29 mL/min/1.73 m² per year in those without.[9] | Network meta-analyses have found no statistically significant difference in the long-term preservation of renal function between canagliflozin and dapagliflozin, supporting a class effect on slowing CKD progression.[3][4] |
| Albuminuria | The CANVAS Program showed that canagliflozin significantly reduced albuminuria across all levels of kidney function.[10][11][12] | The DAPA-CKD trial demonstrated that dapagliflozin reduced the urinary albumin-to-creatinine ratio.[13] | Both drugs have been shown to effectively reduce albuminuria, a key marker of kidney damage. |
| Measured GFR (mGFR) | Data on the direct effect of canagliflozin on mGFR from dedicated hemodynamic studies is less readily available in the searched literature. | In a crossover study of 35 people with type 2 diabetes, 12 weeks of dapagliflozin treatment was associated with a significant decrease in mGFR of -9 mL/min/1.73 m².[14] | Direct comparative studies on mGFR are lacking. |
| Renal Blood Flow (RBF) | Studies suggest canagliflozin may induce vasodilation, which could influence RBF.[15] | A study indicated that the renal hemodynamic effects of dapagliflozin are likely due to post-glomerular vasodilation rather than pre-glomerular vasoconstriction, which would affect RBF.[16] | The precise comparative effects on RBF require further direct investigation. |
| Afferent/Efferent Arteriolar Resistance | The primary mechanism of SGLT2 inhibitors suggests an increase in afferent arteriolar resistance due to tubuloglomerular feedback restoration.[7][17] | Studies suggest dapagliflozin's effect may be more pronounced on the efferent arteriole, leading to vasodilation.[16][18] | The exact balance of effects on afferent versus efferent arterioles may differ subtly between the drugs and warrants more direct comparative research. |
Signaling Pathways and Experimental Workflows
Tubuloglomerular Feedback Mechanism
The primary mechanism by which canagliflozin and dapagliflozin exert their renal hemodynamic effects is through the restoration of tubuloglomerular feedback (TGF). In diabetic hyperfiltration, increased glucose and sodium reabsorption in the proximal tubule leads to reduced sodium delivery to the macula densa, causing afferent arteriolar vasodilation and increased intraglomerular pressure. SGLT2 inhibitors block this initial reabsorption, thereby increasing distal sodium delivery and normalizing the TGF response.
References
- 1. Cardiovascular and renal outcomes with SGLT-2 inhibitors versus GLP-1 receptor agonists in patients with type 2 diabetes mellitus and chronic kidney disease: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network Meta-Analysis on the Effects of SGLT2 Inhibitors Versus Finerenone on Cardiorenal Outcomes in Patients With Type 2 Diabetes and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. hcplive.com [hcplive.com]
- 6. Effects of Canagliflozin in Patients with Baseline eGFR <30 ml/min per 1.73 m2: Subgroup Analysis of the Randomized CREDENCE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of canagliflozin on the decline of estimated glomerular filtration rate in chronic kidney disease patients with type 2 diabetes mellitus: A multicenter, randomized, double‐blind, placebo‐controlled, parallel‐group, phase III study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlates and Consequences of an Acute Change in eGFR in Response to the SGLT2 Inhibitor Dapagliflozin in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. Different eGFR Decline Thresholds and Renal Effects of Canagliflozin: Data from the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study Finds CV, Renal Effects of Canagliflozin Consistent Across Different Levels of Kidney Function - American College of Cardiology [acc.org]
- 12. SGLT2 inhibitor improves CV and renal outcomes in diabetic patients with chronic kidney disease - - PACE-CME [pace-cme.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Dapagliflozin on Measured vs. Panel-Estimated Glomerular Filtration Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of canagliflozin-induced vasodilation in resistance mesenteric arteries and the regulation of systemic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The renal hemodynamic effects of the SGLT2 inhibitor dapagliflozin are caused by post-glomerular vasodilatation rather than pre-glomerular vasoconstriction in metformin-treated patients with type 2 diabetes in the randomized, double-blind RED trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Activation of the Tubulo-Glomerular Feedback by SGLT2 Inhibitors in Patients With Type 2 Diabetes and Advanced Chronic Kidney Disease: Toward the End of a Myth? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the SGLT2-Independent Actions of Canagliflozin Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the SGLT2-independent effects of canagliflozin (B192856) hydrate (B1144303) against other SGLT2 inhibitors, focusing on its distinct molecular mechanisms. The following sections present quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers in metabolic and cardiovascular diseases.
Comparative Analysis of SGLT2-Independent Effects
Canagliflozin hydrate exhibits several off-target effects that are not shared, or are less potent, in other SGLT2 inhibitors like dapagliflozin (B1669812) and empagliflozin (B1684318). These distinctions primarily revolve around the direct inhibition of mitochondrial complex I and the subsequent activation of AMP-activated protein kinase (AMPK).
Quantitative Data Summary
The following tables summarize the key quantitative differences observed in preclinical studies.
| Parameter | Canagliflozin | Dapagliflozin | Empagliflozin | Reference |
| Mitochondrial Complex I Inhibition (IC50) | ~18 µM | ~40 µM | No significant inhibition at comparable concentrations | [1] |
| AMPK Activation | Substantial activation at therapeutic concentrations | Modest activation at concentrations above therapeutic levels | Modest activation at concentrations above therapeutic levels | [1] |
| Cellular Glucose Uptake (SGLT2-independent) | Inhibition of 50-60% in HEK-293 cells and MEFs | No effect | Not reported | [1] |
| Inhibition of Lipid Synthesis | Yes (AMPK-dependent) | Not reported | Not reported | [1] |
| Proximal Tubule Fluid Transport Inhibition | Yes | No | No | [2][3] |
| NHE3 Inhibition | Yes | No | No | [2][3] |
Signaling Pathways and Experimental Workflows
The SGLT2-independent effects of canagliflozin are primarily driven by its interaction with mitochondrial components, leading to a cascade of cellular events.
Caption: Canagliflozin's core SGLT2-independent signaling pathway.
The following diagram illustrates a typical workflow for assessing the impact of SGLT2 inhibitors on mitochondrial respiration.
Caption: Experimental workflow for assessing mitochondrial oxygen consumption.
Detailed Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is adapted from methodologies used to assess the direct effects of compounds on mitochondrial respiration.
Objective: To determine the effect of canagliflozin and other SGLT2 inhibitors on the oxygen consumption rate of isolated mitochondria.
Materials:
-
Isolated mitochondria from a relevant cell line or tissue.
-
Respiration buffer (e.g., containing KCl, KH2PO4, Tris-HCl, EGTA, and fatty acid-free BSA).
-
Substrates for Complex I (e.g., pyruvate (B1213749) and malate) and Complex II (e.g., succinate).
-
ADP solution.
-
SGLT2 inhibitors (Canagliflozin, Dapagliflozin, Empagliflozin) dissolved in a suitable vehicle (e.g., DMSO).
-
Mitochondrial uncoupler (e.g., FCCP).
-
Complex I inhibitor (e.g., rotenone).
-
Complex III inhibitor (e.g., antimycin A).
-
Seahorse XF Analyzer or a similar instrument for measuring OCR.
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation. Determine protein concentration using a standard assay (e.g., BCA).
-
Plate Preparation: Seed isolated mitochondria (e.g., 5-10 µ g/well ) in a Seahorse XF cell culture microplate in mitochondrial assay solution.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.
-
Assay Protocol: a. Basal Respiration: Measure the basal OCR in the presence of Complex I substrates. b. State 3 Respiration: Inject ADP to stimulate ATP synthesis and measure the increase in OCR. c. SGLT2 Inhibitor Injection: Inject canagliflozin, dapagliflozin, or empagliflozin at various concentrations. d. Measure Inhibited Respiration: Record the OCR following the addition of the SGLT2 inhibitor. e. Maximal Respiration: Inject an uncoupler (e.g., FCCP) to determine the maximal respiratory capacity. f. Inhibition of Respiration: Inject rotenone (B1679576) and antimycin A to inhibit Complex I and III, respectively, and measure the non-mitochondrial oxygen consumption.
-
Data Analysis: Normalize OCR data to the amount of mitochondrial protein. Calculate the percentage inhibition of Complex I-driven respiration by each SGLT2 inhibitor.
Western Blot for Phosphorylated AMPK (p-AMPK)
This protocol outlines the steps to detect the activation of AMPK via phosphorylation at Threonine 172.
Objective: To compare the ability of canagliflozin, dapagliflozin, and empagliflozin to induce AMPK phosphorylation.
Materials:
-
Cell line of interest (e.g., hepatocytes, myotubes).
-
Cell culture medium and supplements.
-
SGLT2 inhibitors (Canagliflozin, Dapagliflozin, Empagliflozin).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Culture cells to a desired confluency and then treat with canagliflozin, dapagliflozin, empagliflozin, or vehicle control for a specified time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK.
Cellular Glucose Uptake Assay
This protocol measures the uptake of a fluorescently labeled glucose analog to assess SGLT2-independent glucose transport.
Objective: To determine the effect of canagliflozin on glucose uptake in cells that do not express SGLT2.
Materials:
-
SGLT2-negative cell line (e.g., HEK-293, MEFs).
-
Cell culture medium.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Fluorescent glucose analog (e.g., 2-NBDG).
-
SGLT2 inhibitors (Canagliflozin, Dapagliflozin).
-
Positive control inhibitor of glucose transport (e.g., cytochalasin B).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Glucose Starvation: Wash cells with PBS and incubate in glucose-free KRH buffer for 30-60 minutes.
-
Inhibitor Treatment: Treat cells with various concentrations of canagliflozin, dapagliflozin, vehicle control, or a positive control inhibitor for 30-60 minutes.
-
Glucose Uptake: Add the fluorescent glucose analog 2-NBDG to each well and incubate for 15-30 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by washing the cells with ice-cold PBS.
-
Fluorescence Measurement:
-
Plate Reader: Lyse the cells and measure the fluorescence of the lysate in a microplate reader.
-
Flow Cytometry: Detach the cells and analyze the cellular fluorescence using a flow cytometer.
-
-
Data Analysis: Normalize the fluorescence signal to the cell number or protein content. Calculate the percentage of glucose uptake inhibition for each treatment condition relative to the vehicle control.
References
- 1. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. SGLT2-independent effects of canagliflozin on NHE3 and mitochondrial complex I activity inhibit proximal tubule fluid transport and albumin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Canagliflozin's Distinct Mitochondrial Profile Compared to Other SGLT2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes, demonstrating profound cardiovascular and renal benefits. While the class effect of SGLT2 inhibition is well-established, accumulating evidence suggests that individual agents may possess unique cellular actions. This guide provides a detailed comparison of the mitochondrial effects of canagliflozin (B192856) versus other commonly prescribed SGLT2 inhibitors, such as dapagliflozin (B1669812) and empagliflozin (B1684318), supported by experimental data. A key differentiator for canagliflozin is its direct impact on mitochondrial function, largely independent of SGLT2 inhibition, which sets it apart from other members of its class.
Quantitative Comparison of Mitochondrial Effects
The off-target effects of canagliflozin on mitochondria are most pronounced in its direct inhibition of the electron transport chain, a characteristic not significantly shared by dapagliflozin or empagliflozin at therapeutic concentrations.[1][2][3][4][5] This distinction is evident in key bioenergetic parameters.
| Parameter | Canagliflozin | Dapagliflozin | Empagliflozin | Ertugliflozin | Reference |
| Mitochondrial Complex I Inhibition | Significant Inhibition | Minimal to no significant effect | Minimal to no significant effect | Not extensively reported | [2][3][4][5] |
| Oxygen Consumption Rate (OCR) | Decreased by ~60% (at 100 µM) | Decreased by ~7% (at 100 µM) | No significant effect (at 100 µM) | No significant effect (at 100 µM) | [1][6] |
| ADP/ATP Ratio | Increased (at 10 µM and 100 µM) | No effect | No effect | No effect | [1][6] |
| AMP-activated Protein Kinase (AMPK) Activation | Substantial Activation | Modest activation at supra-pharmacological concentrations | Modest activation at supra-pharmacological concentrations | Not extensively reported | [2][5] |
| Mitochondrial ROS Production | Attenuated under high glucose conditions | Protective effects observed | Reduces mitochondrial ROS | Not extensively reported | [7][8][9] |
| Mitochondrial Biogenesis | Promoted via AMPK-Sirt1-PGC-1α pathway | May improve mitochondrial biogenesis | May improve mitochondrial biogenesis | Not extensively reported | [10] |
Signaling Pathways
The differential effects of canagliflozin on mitochondria are primarily initiated by its inhibition of Complex I of the electron transport chain. This leads to a decrease in the ATP/ADP and ATP/AMP ratios, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then influences downstream pathways related to mitochondrial biogenesis and cellular metabolism. In contrast, other SGLT2 inhibitors like empagliflozin are thought to improve mitochondrial function through mechanisms that may involve enhanced ketone body metabolism, providing a more efficient fuel source for organs like the heart.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
This protocol utilizes the Seahorse XF Analyzer to assess mitochondrial respiration and glycolysis in real-time.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, hydrate (B1144303) the Seahorse XF sensor cartridge. Prepare fresh assay medium supplemented with substrates like glucose, pyruvate, and glutamine. Prepare stock solutions of the SGLT2 inhibitors and mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A).
-
Cell Preparation: Replace the growth medium with the pre-warmed assay medium and incubate the cells in a non-CO2 incubator for one hour prior to the assay.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Assay Execution: Place the cell culture plate into the Seahorse XF Analyzer. After an initial period of measuring basal OCR and ECAR, the instrument sequentially injects the SGLT2 inhibitor followed by the mitochondrial stress test compounds.
-
Data Analysis: The software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Western Blotting for AMPK Activation
This method is used to detect the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as indicators of AMPK activation.
Methodology:
-
Cell Lysis: Treat cells with canagliflozin or other SGLT2 inhibitors for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the fluorescent dye MitoSOX Red to specifically detect superoxide (B77818) in the mitochondria of live cells.
Methodology:
-
Cell Treatment: Culture cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with SGLT2 inhibitors under the desired experimental conditions (e.g., high glucose).
-
MitoSOX Red Staining: Prepare a working solution of MitoSOX Red (typically 5 µM) in a suitable buffer (e.g., HBSS or PBS). Remove the cell culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with a warm buffer to remove excess dye.
-
Imaging and Quantification: Visualize the stained cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader or flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Conclusion
The available evidence strongly indicates that canagliflozin possesses a unique mitochondrial profile compared to other SGLT2 inhibitors like dapagliflozin and empagliflozin. Its ability to directly inhibit mitochondrial complex I and activate AMPK at clinically relevant concentrations represents a distinct off-target effect.[2][3][4][5] While this inhibition can lead to a decrease in cellular respiration in vitro, the downstream activation of AMPK may contribute to some of canagliflozin's beneficial metabolic effects.[2][4][5] Conversely, other SGLT2 inhibitors appear to have a more favorable or neutral direct impact on mitochondrial function, with some studies suggesting they can enhance mitochondrial bioenergetics, particularly in the context of cardiovascular disease.[11][12][13] These differences underscore the importance of considering the individual characteristics of each SGLT2 inhibitor in both research and clinical settings. Further investigation is warranted to fully elucidate the long-term clinical implications of these distinct mitochondrial effects.
References
- 1. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibitor downregulated oxidative stress via activating AMPK pathway for cardiorenal (CR) protection in CR syndrome rodent fed with high protein diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sodium-glucose cotransporter 2 inhibitors and mitochondrial functions: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Mitochondrial complex activity assays [protocols.io]
- 11. The SGLT2 inhibitor empagliflozin improves cardiac energy status via mitochondrial ATP production in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redox Balance, Mitohormesis, and Organ Stress in Type 2 Diabetes Mellitus: Mechanistic Insights and the Therapeutic Role of SGLT2 Inhibitors [mdpi.com]
A Comparative Mechanistic Study: Canagliflozin Hydrate versus Metformin
A deep dive into the distinct and overlapping mechanisms of two cornerstone therapies for type 2 diabetes.
In the management of type 2 diabetes mellitus (T2DM), both canagliflozin (B192856) hydrate (B1144303), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and metformin (B114582), a biguanide, are pivotal therapeutic agents. While both effectively lower blood glucose levels, their underlying mechanisms of action are fundamentally different, leading to distinct physiological effects beyond glycemic control. This guide provides a comparative mechanistic analysis of canagliflozin hydrate and metformin, supported by experimental data and detailed methodologies for key assays.
Primary Mechanisms of Action
This compound: The Renal Route
Canagliflozin's primary mechanism involves the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting this transporter, canagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][2]
Metformin: The Hepatic Hub
Metformin's principal glucose-lowering effect is achieved by inhibiting hepatic gluconeogenesis, the process of glucose production in the liver.[3][4] It also opposes the action of glucagon, a hormone that raises blood glucose levels.[3][4] While the precise molecular mechanism remains a subject of ongoing research, a key aspect involves the alteration of cellular energy metabolism.[3] Additionally, metformin increases insulin (B600854) sensitivity in peripheral tissues like muscle and adipose tissue, enhances peripheral glucose uptake, and decreases the absorption of glucose from the gastrointestinal tract.[4][5]
The AMP-Activated Protein Kinase (AMPK) Signaling Pathway: A Point of Convergence
A significant area of mechanistic overlap and divergence lies in the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.
Metformin and AMPK: Metformin's activation of AMPK is a well-established, though not fully elucidated, mechanism.[4][6] It is believed to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[3] This shift in cellular energy status allosterically activates AMPK.[6] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of hepatic gluconeogenesis and stimulation of glucose uptake in muscles.[4]
Canagliflozin and AMPK: Interestingly, canagliflozin has also been shown to activate AMPK, but through a mechanism independent of its SGLT2 inhibition.[7][8] Studies suggest that canagliflozin can also inhibit mitochondrial function, leading to an increase in cellular AMP levels and subsequent AMPK activation.[7][8][9] This off-target effect may contribute to some of its beneficial metabolic effects beyond glycosuria.
Comparative Data Presentation
The following tables summarize the quantitative data from various studies comparing the effects of canagliflozin and metformin.
Table 1: Glycemic Control
| Parameter | Canagliflozin (100 mg) + Metformin | Canagliflozin (300 mg) + Metformin | Metformin Monotherapy | Sitagliptin + Metformin | Glimepiride + Metformin | Reference |
| Change in HbA1c (%) from baseline (26 weeks) | -0.73 | -0.88 | - | -0.73 | - | [10] |
| Change in HbA1c (%) from baseline (52 weeks) | -0.82 | -0.93 | - | - | -0.81 | [11] |
| Change in Fasting Plasma Glucose (mmol/L) from baseline (26 weeks) | -1.6 | -2.0 | - | - | - | [12] |
| Post-treatment FPG (mg/dL) (6 months) | Significantly lower than Metformin group | - | - | - | - | [13] |
| Post-treatment 2hPG (mg/dL) (6 months) | Significantly lower than Metformin group | - | - | - | - | [13] |
Table 2: Body Weight and Blood Pressure
| Parameter | Canagliflozin (100 mg) + Metformin | Canagliflozin (300 mg) + Metformin | Metformin Monotherapy | Placebo | Reference |
| Change in Body Weight (%) from baseline (26 weeks) | -3.7 | -4.2 | - | -1.2 | [10] |
| Change in Body Weight (kg) from baseline (52 weeks) | - | - | - | - | [12] |
| Change in Systolic Blood Pressure (mmHg) from baseline (26 weeks) | -5.3 | -4.7 | - | -1.2 | [12] |
| Change in Systolic Blood Pressure (mmHg) from baseline (1 year) | -3.43 (100mg) | -5.27 (300mg) | - | - | [14][15] |
Table 3: Insulin Resistance and Inflammatory Markers
| Parameter | Canagliflozin + Metformin | Metformin Monotherapy | Reference |
| Change in HOMA-IR (12 weeks) | Lower than Metformin group | - | [16] |
| Change in Visceral Adipose Tissue (12 weeks) | Less than Metformin group | - | [16] |
| Change in C-Reactive Protein (CRP) (12 weeks) | Lower than Metformin group | - | [16] |
| Post-treatment HOMA-IR (6 months) | Significantly lower than Metformin group | - | [17] |
| Post-treatment HOMA-β (6 months) | Significantly higher than Metformin group | - | [17] |
| Post-treatment HOMA-ISI (6 months) | Significantly higher than Metformin group | - | [17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
1. SGLT2 Inhibition Assay
-
Objective: To determine the inhibitory activity of canagliflozin on the SGLT2 transporter.
-
Cell Line: Human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.
-
Method:
-
Cell Culture: HK-2 cells are cultured to confluence in appropriate media.
-
Assay Preparation: On the day of the assay, cell monolayers are washed with a Krebs-Ringer-Henseleit (KRH) buffer.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of canagliflozin or a vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.
-
Glucose Uptake Measurement: A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is added to the cells at a final concentration of 100-200 µM. The plate is incubated for 30-60 minutes at 37°C to allow for glucose uptake.
-
Cell Lysis and Fluorescence Reading: Cells are lysed, and the fluorescence of the cell lysate is measured using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: SGLT2-specific uptake is calculated by subtracting non-specific uptake (measured in the presence of a high concentration of D-glucose or in a sodium-free buffer) from the total uptake. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Assessment of Insulin Resistance (HOMA-IR)
-
Objective: To quantify insulin resistance in human subjects.
-
Method:
-
Patient Preparation: Subjects are required to fast overnight (for at least 8-12 hours).
-
Blood Sampling: A fasting blood sample is collected.
-
Biochemical Analysis: The plasma or serum is analyzed to determine the fasting glucose and fasting insulin concentrations.
-
Calculation: The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated using the following formula: HOMA-IR = [Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)] / 22.5
-
-
Interpretation: A higher HOMA-IR value indicates greater insulin resistance.
3. Measurement of Visceral Adipose Tissue (VAT)
-
Objective: To quantify the amount of visceral fat in human subjects.
-
Methods:
-
Dual-energy X-ray absorptiometry (DXA): A widely available and less costly method that can estimate VAT.
-
Computed Tomography (CT) and Magnetic Resonance Imaging (MRI): Considered the gold standard for direct measurement of VAT cross-sectional area or volume.
-
-
General Protocol (using CT/MRI):
-
Patient Positioning: The patient lies supine on the scanner bed.
-
Image Acquisition: A series of cross-sectional images of the abdomen are acquired, typically at the level of the L4-L5 intervertebral space.
-
Image Analysis: Specialized software is used to differentiate and quantify the area of visceral adipose tissue from subcutaneous adipose tissue and other abdominal structures based on tissue density (Hounsfield units for CT).
-
4. AMPK Activation Assay
-
Objective: To determine the effect of canagliflozin or metformin on the activation of AMPK in a cellular model.
-
Cell Line: Can be performed in various cell types, such as hepatocytes, myotubes, or specific cell lines like HEK-293.
-
Method (Western Blotting):
-
Cell Treatment: Cells are treated with canagliflozin, metformin, or a vehicle control for a specified period.
-
Protein Extraction: Total protein is extracted from the cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) at a key activation site (e.g., Thr172) and total AMPK.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the p-AMPK and total AMPK bands is quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.
-
Conclusion
This compound and metformin are effective glucose-lowering agents that operate through distinct primary mechanisms. Canagliflozin's renal SGLT2 inhibition offers an insulin-independent pathway for glycemic control, coupled with benefits in weight and blood pressure reduction. Metformin's hepatic and peripheral actions address the core metabolic defects of insulin resistance and excessive glucose production. The convergence of their mechanisms on the AMPK signaling pathway, albeit through different initial triggers, highlights the complexity of their cellular actions and may contribute to their complementary therapeutic effects. Understanding these distinct and shared mechanistic pathways is paramount for optimizing their clinical use and for the development of future antidiabetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Assessment of preferred methods to measure insulin resistance in Asian patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) Test: Understanding Insulin Resistance and Its Diagnosis - Sparsh Diagnostic Center [sparshdiagnostica.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Canagliflozin: Efficacy and Safety in Combination with Metformin Alone or with Other Antihyperglycemic Agents in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing Insulin Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nice.org.uk [nice.org.uk]
- 15. An SGLT2 inhibitor, canagliflozin, reduces blood glucose level in the renal capillaries and protects the capillary network in the diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin and Insulin Suppress Hepatic Gluconeogenesis by Inhibiting cAMP Signaling Through Phosphorylation of CREB Binding Protein (CBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of hepatic gluconeogenesis in type 2 diabetes by metformin: complementary role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
Canagliflozin Hydrate Demonstrates Potent In Vitro Anti-inflammatory Effects Compared to Alternatives
A comprehensive analysis of in vitro studies reveals that canagliflozin (B192856) hydrate (B1144303) exerts significant anti-inflammatory effects, often superior to other sodium-glucose cotransporter 2 (SGLT2) inhibitors, through multiple signaling pathways. These effects, observed in various cell types relevant to inflammation, position canagliflozin as a promising candidate for further investigation into its anti-inflammatory properties beyond its glucose-lowering capabilities.
Canagliflozin has been shown to modulate key inflammatory pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of nuclear factor-kappa B (NF-κB) signaling and the NLRP3 inflammasome.[1] These mechanisms contribute to a reduction in the production and release of pro-inflammatory cytokines and chemokines.
Comparative Efficacy of Canagliflozin
In vitro studies consistently demonstrate canagliflozin's potent anti-inflammatory activity, particularly when compared to other SGLT2 inhibitors like empagliflozin (B1684318) and dapagliflozin. In human vascular endothelial cells, clinically relevant concentrations of canagliflozin activated AMPK and subsequently inhibited the interleukin-1β (IL-1β)-stimulated secretion of cytokines and chemokines, an effect not observed with empagliflozin or dapagliflozin.[2] Similarly, in high glucose-stimulated BV-2 microglia, canagliflozin was more effective than dapagliflozin, empagliflozin, and ertugliflozin (B560060) at repressing proinflammatory factors such as iNOS, NLRP3, IL-1β, and TNF-α.[3][4]
The superior anti-inflammatory profile of canagliflozin is also evident in its ability to inhibit mast cell degranulation, a key event in allergic inflammation. Both empagliflozin and canagliflozin were found to suppress antigen-induced degranulation in RBL-2H3 mast cells in a concentration-dependent manner.[5]
Key Signaling Pathways Modulated by Canagliflozin
Canagliflozin's anti-inflammatory effects are mediated through several key signaling pathways:
-
AMPK Activation: Canagliflozin stimulates the phosphorylation and activation of AMPK in various cell types, including human endothelial cells and cardiac fibroblasts.[2][6][7] Activated AMPK is known to have anti-inflammatory properties.
-
NLRP3 Inflammasome Inhibition: Canagliflozin has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[8][9] This inhibition is achieved, in part, by downregulating the expression of NLRP3 inflammasome-associated proteins.[8][10]
-
NF-κB Signaling Inhibition: Canagliflozin can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[3][4][11] This leads to a decrease in the transcription of genes encoding pro-inflammatory molecules.
-
Induction of Heme Oxygenase-1 (HO-1): In human endothelial cells, canagliflozin has been identified as a novel inducer of HO-1, an enzyme with potent anti-inflammatory and antioxidant properties.[12] The induction of HO-1 contributes to the anti-inflammatory action of canagliflozin in these cells.[12]
-
Autophagy Promotion: Canagliflozin promotes autophagy in immune cells, which may contribute to its anti-inflammatory effects by mediating the degradation of pro-inflammatory components.[11][13]
Experimental Data Summary
The following tables summarize the quantitative data from key in vitro studies, highlighting the comparative anti-inflammatory effects of canagliflozin.
Table 1: Effect of Canagliflozin and Other SGLT2 Inhibitors on Inflammatory Markers in IL-1β-Stimulated Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment | Concentration | MCP-1 Secretion (% of IL-1β control) | IL-6 Secretion (% of IL-1β control) |
| Canagliflozin | 10 µM | ~60% | ~55% |
| Dapagliflozin | 10 µM | No significant effect | No significant effect |
| Empagliflozin | 10 µM | No significant effect | No significant effect |
Data adapted from a study demonstrating the AMPK-dependent anti-inflammatory effects of canagliflozin.[2]
Table 2: Comparative Effects of SGLT2 Inhibitors on Pro-inflammatory Factors in High Glucose (HG)-Treated BV-2 Microglia
| Treatment (20 µM) | iNOS expression (relative to HG) | NLRP3 expression (relative to HG) | IL-1β secretion (relative to HG) | TNF-α secretion (relative to HG) |
| Canagliflozin | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
| Dapagliflozin | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
| Empagliflozin | No significant effect | No significant effect | No significant effect | No significant effect |
| Ertugliflozin | No significant effect | Significantly reduced | No significant effect | No significant effect |
This table summarizes findings that position canagliflozin as a superior inhibitor of high glucose-induced inflammation in microglia compared to other tested SGLT2 inhibitors.[3][4]
Experimental Protocols
Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs were cultured in standard conditions and then stimulated with IL-1β (1 ng/mL) in the presence or absence of canagliflozin, dapagliflozin, or empagliflozin for 24 hours.[2]
-
BV-2 Microglia: Murine BV-2 microglial cells were cultured and exposed to high glucose (50 mM) to induce an inflammatory response. SGLT2 inhibitors (canagliflozin, dapagliflozin, empagliflozin, or ertugliflozin) were added 30 minutes prior to high glucose stimulation.[3][14]
-
J774A.1 Macrophages: J774A.1 cells were primed with lipopolysaccharide (LPS; 500 ng/mL) for 6 hours in the presence or absence of canagliflozin (10 µM), followed by stimulation with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.[10]
Measurement of Inflammatory Markers:
-
Cytokine and Chemokine Secretion: Levels of secreted cytokines and chemokines (e.g., MCP-1, IL-6, IL-1β, TNF-α) in the cell culture supernatants were quantified using enzyme-linked immunosorbent assays (ELISAs).[2][14]
-
Protein Expression: The expression levels of inflammatory proteins (e.g., iNOS, NLRP3) were determined by Western blotting of cell lysates.[3][14]
-
AMPK Activity Assay: AMPK activity in cell lysates was measured by immunoprecipitation followed by a radioactive kinase assay using a specific substrate.[2]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of canagliflozin.
Figure 1: Canagliflozin activates AMPK, which in turn inhibits the production of pro-inflammatory mediators.
Figure 2: Canagliflozin inhibits the NF-κB pathway, leading to reduced NLRP3 inflammasome activation and IL-1β release.
Figure 3: A generalized workflow for in vitro validation of the anti-inflammatory effects of canagliflozin.
References
- 1. benchchem.com [benchchem.com]
- 2. Canagliflozin inhibits interleukin-1β-stimulated cytokine and chemokine secretion in vascular endothelial cells by AMP-activated protein kinase-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 Inhibitor Canagliflozin Alleviates High Glucose-Induced Inflammatory Toxicity in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Canagliflozin ameliorates renal oxidative stress and inflammation by stimulating AMPK–Akt–eNOS pathway in the isoprenaline-induced oxidative stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canagliflozin Ameliorates NLRP3 Inflammasome-Mediated Inflammation Through Inhibiting NF-κB Signaling and Upregulating Bif-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Canagliflozin exerts anti-inflammatory effects by inhibiting intracellular glucose metabolism and promoting autophagy in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Canagliflozin Inhibits Human Endothelial Cell Inflammation through the Induction of Heme Oxygenase-1 [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. SGLT2 Inhibitor Canagliflozin Alleviates High Glucose-Induced Inflammatory Toxicity in BV-2 Microglia [mdpi.com]
Canagliflozin Hydrate Demonstrates Neuroprotective Effects in Preclinical Stroke Models
A comprehensive analysis of preclinical studies reveals that canagliflozin (B192856) hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, confers significant neuroprotection in experimental stroke models. These findings, supported by robust experimental data, position canagliflozin as a promising candidate for further investigation in the treatment of acute ischemic stroke.
Researchers have demonstrated that canagliflozin treatment in rodent models of stroke leads to a significant reduction in infarct volume, improved neurological outcomes, decreased brain edema, and attenuated neuronal damage and apoptosis.[1] The neuroprotective effects of canagliflozin appear to be mediated, at least in part, through the inhibition of SGLT1 and the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which subsequently inhibits apoptosis.[1]
Comparative Efficacy in Stroke Models
Comparative studies have evaluated the neuroprotective effects of canagliflozin against other glucose-lowering agents and alternative stroke therapies. In non-diabetic rodent models, canagliflozin has shown an infarct-limiting effect comparable to the SGLT2 inhibitor empagliflozin (B1684318) and the GLP-1 receptor agonist dulaglutide.[2][3] While dulaglutide showed a more significant improvement in neurological status in non-diabetic rats, canagliflozin's effectiveness in reducing neurological deficit was more prominent than metformin (B114582) and dulaglutide in diabetic models.[2][3]
Interestingly, canagliflozin's neuroprotective action may not be solely dependent on its SGLT2 inhibition. Studies have shown that SGLT1 expression is significantly elevated in the cortex and hippocampus following a stroke, and canagliflozin administration significantly reduces its expression.[1] This dual action on SGLT1 and SGLT2 may contribute to its beneficial effects. Furthermore, canagliflozin has been shown to reduce brain swelling, a critical factor in stroke-related mortality and morbidity, even in cases where it did not reduce the infarct size.[4][5]
Quantitative Data Summary
| Drug/Treatment | Animal Model | Key Outcomes | Reference |
| Canagliflozin | Sprague Dawley Rats (MCAO) | Reduced infarct volume, improved neurological deficit, lessened brain edema, reduced neuronal damage and apoptosis. | [1] |
| Canagliflozin | Non-diabetic and T2DM Mice (MCAO) | Reduced infarct volumes in moderate ischemia, significantly reduced hemispheric swelling and improved neurological function in all models. | [4][5] |
| Canagliflozin | Non-diabetic Wistar Rats (MCAO) | Infarct-limiting effect, decreased neurofilament light chains (NLCs) level. | [2][3] |
| Canagliflozin | Diabetic Wistar Rats (MCAO) | Infarct-limiting effect, reduced neurological deficit, decreased NLC level. | [2][3] |
| Empagliflozin | Non-diabetic and Diabetic Wistar Rats (MCAO) | Infarct-limiting effect, decreased NLC and S100BB levels. | [2][3] |
| Dulaglutide | Non-diabetic and Diabetic Wistar Rats (MCAO) | Infarct-limiting effect, improved neurological status (non-diabetic), decreased NLC and S100BB levels. | [2][3] |
| Metformin | Non-diabetic and Diabetic Wistar Rats (MCAO) | Infarct-limiting effect, improved neurological status (diabetic). | [2][3] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The most frequently cited experimental model is the transient Middle Cerebral Artery Occlusion (MCAO) in rats. The general protocol is as follows:
-
Animal Preparation: Male Sprague Dawley or Wistar rats are acclimatized for a minimum of 14 days.[2][3] Animals are fasted for 12 hours before surgery with free access to water.[1]
-
Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection.
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture with a rounded tip is introduced into the ICA to occlude the origin of the middle cerebral artery (MCA).[1]
-
Occlusion and Reperfusion: The MCA is occluded for a period of 2 hours, after which the suture is withdrawn to allow for reperfusion.[1]
-
Drug Administration: Canagliflozin is administered by oral gavage. In some studies, it is given before reperfusion.[1] In comparative studies, other drugs like metformin, empagliflozin, and dulaglutide are administered for a set period before the MCAO procedure.[2][3]
-
Outcome Assessment: At 24 or 48 hours post-MCAO, neurological deficit scores are assessed, and brains are harvested for infarct volume measurement (e.g., using TTC staining), histological analysis, and biochemical assays (e.g., for markers of apoptosis and inflammation).[1][2][3]
Visualizing the Mechanisms and Workflow
To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.
References
- 1. Canagliflozin ameliorates neuronal injury after cerebral ischemia reperfusion by targeting SGLT1 and AMPK-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Canagliflozin, an Inhibitor of the Na+-Coupled D-Glucose Cotransporter, SGLT2, Inhibits Astrocyte Swelling and Brain Swelling in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canagliflozin, an Inhibitor of the Na+-Coupled D-Glucose Cotransporter, SGLT2, Inhibits Astrocyte Swelling and Brain Swelling in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Canagliflozin and Liraglutide on Weight Loss: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of canagliflozin (B192856), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and liraglutide (B1674861), a glucagon-like peptide-1 (GLP-1) receptor agonist, on weight loss. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, protocols, and mechanisms of action.
Data Presentation: Quantitative Comparison of Weight Loss Efficacy
The following table summarizes the key weight loss outcomes from head-to-head and placebo-controlled clinical trials involving canagliflozin and GLP-1 receptor agonists.
| Clinical Trial | Treatment Arms | Mean Weight Loss | Patients with >5% Weight Loss | Patients with >10% Weight Loss | Study Duration |
| SUSTAIN 8 | Semaglutide (B3030467) 1.0 mg | -5.3 kg | Not Reported | 22% | 52 weeks |
| Canagliflozin 300 mg | -4.2 kg | Not Reported | 9% | 52 weeks | |
| CANVAS Program | Canagliflozin (100 mg & 300 mg) vs. Placebo | -2.77% (vs. placebo) | Not Reported | Not Reported | 12 months |
| SCALE Diabetes | Liraglutide 3.0 mg | -5.9% | 49.9% | 22.1% | 56 weeks |
| Liraglutide 1.8 mg | -4.6% | 35.0% | 13.3% | 56 weeks | |
| Placebo | -2.0% | 12.7% | 3.8% | 56 weeks | |
| Study by Albanese et al. | SGLT2 Inhibitors (primarily Canagliflozin) | >6 pounds (median) | Not Reported | Not Reported | 6 months |
| GLP-1 RAs (primarily Liraglutide) | 2.5 pounds (median) | Not Reported | Not Reported | 6 months |
Experimental Protocols
SUSTAIN 8 Trial
-
Objective: To compare the efficacy and safety of once-weekly semaglutide versus once-daily canagliflozin in patients with type 2 diabetes inadequately controlled on metformin (B114582).
-
Study Design: A 52-week, randomized, double-blind, double-dummy, active-controlled, parallel-group, phase 3b trial.
-
Participant Population: 788 adults with type 2 diabetes with HbA1c between 7.0% and 10.5% on stable metformin therapy.
-
Interventions:
-
Once-weekly subcutaneous semaglutide 1.0 mg and daily oral canagliflozin placebo.
-
Once-daily oral canagliflozin 300 mg and weekly subcutaneous semaglutide placebo.
-
-
Primary Endpoint: Change from baseline in HbA1c at week 52.
-
Key Secondary Endpoints: Change from baseline in body weight at week 52. A substudy also assessed changes in body composition using dual-energy X-ray absorptiometry (DXA).
CANVAS Program
-
Objective: To evaluate the long-term cardiovascular and renal outcomes of canagliflozin in patients with type 2 diabetes and high cardiovascular risk.
-
Study Design: An integrated analysis of two double-blind, randomized, placebo-controlled trials: CANVAS and CANVAS-R.
-
Participant Population: 10,142 participants with type 2 diabetes who were either 30 years of age or older with a history of symptomatic atherosclerotic cardiovascular disease or 50 years of age or older with at least two cardiovascular risk factors.
-
Interventions:
-
Canagliflozin (100 mg or 300 mg daily).
-
Placebo.
-
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
-
Key Secondary Endpoints: Included changes in body weight, blood pressure, and renal outcomes.
SCALE (Satiety and Clinical Adiposity – Liraglutide Evidence in Nondiabetic and Diabetic Individuals) Diabetes Trial
-
Objective: To evaluate the efficacy and safety of liraglutide 3.0 mg and 1.8 mg as an adjunct to diet and exercise for weight management in overweight or obese adults with type 2 diabetes.
-
Study Design: A 56-week, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participant Population: Adults with a BMI of 27 kg/m ² or greater with type 2 diabetes.
-
Interventions:
-
Subcutaneous liraglutide 3.0 mg once daily.
-
Subcutaneous liraglutide 1.8 mg once daily.
-
Placebo.
-
All participants received counseling on a reduced-calorie diet and increased physical activity.
-
-
Co-primary Endpoints: Relative change in body weight, and the proportions of participants losing at least 5% and 10% of their initial body weight.
Signaling Pathways and Experimental Workflow
Canagliflozin Mechanism of Action on Weight Loss
Canagliflozin is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. By blocking SGLT2, canagliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion (glucosuria). This process results in a net caloric loss, contributing to weight reduction. The weight loss is also associated with a reduction in body fat mass and a mild osmotic diuretic effect.
assessing the specificity of canagliflozin hydrate's effect on SGLT2
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of canagliflozin (B192856) hydrate's performance against other alternatives, supported by experimental data.
Canagliflozin hydrate (B1144303) stands as a prominent member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of medications, primarily prescribed for the management of type 2 diabetes. Its therapeutic efficacy hinges on its ability to selectively block SGLT2 in the renal proximal tubules, thereby promoting urinary glucose excretion and lowering blood glucose levels. This guide provides a detailed assessment of the specificity of canagliflozin hydrate's effect on SGLT2, with a comparative look at its interaction with the SGLT1 isoform, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Inhibitory Potency
The specificity of this compound for SGLT2 over SGLT1 is a critical determinant of its therapeutic window and side-effect profile. This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) for each transporter. A lower value indicates higher potency.
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | SGLT1 Ki (nM) | SGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |
| Canagliflozin | 663 ± 180[1] | 4.2 ± 1.5[1] | 770.5[2] | 4.0[2] | ~150-250 fold[1][3] |
| Dapagliflozin (B1669812) | ~1400[4] | ~1.1-1.2[5] | 360 | 6 | ~1200 fold[6] |
| Empagliflozin | ~8300[4] | ~1.1-3.1 | - | - | >2500 fold[6] |
| Sotagliflozin | 36[1] | 1.8[1] | - | - | ~20 fold[1] |
IC50 and Ki values are compiled from multiple sources and may vary based on experimental conditions. The selectivity is calculated as the ratio of SGLT1 to SGLT2 inhibition.
The data clearly indicates that canagliflozin is a potent inhibitor of SGLT2 with a high degree of selectivity over SGLT1. While it is highly selective, it displays a more pronounced inhibitory effect on SGLT1 compared to other highly selective SGLT2 inhibitors like dapagliflozin and empagliflozin.[1][7] Sotagliflozin, in contrast, is a dual SGLT1/SGLT2 inhibitor with much lower selectivity for SGLT2.[1]
Physiological Implications of SGLT1 and SGLT2 Inhibition
Understanding the primary functions of SGLT1 and SGLT2 is essential to appreciate the clinical significance of canagliflozin's specificity.
SGLT2 is predominantly expressed in the S1 and S2 segments of the renal proximal tubule and is responsible for the bulk of glucose reabsorption from the glomerular filtrate.[4] SGLT1 is the primary transporter for glucose and galactose absorption in the small intestine and also contributes to a smaller fraction of glucose reabsorption in the S3 segment of the proximal tubule.[4]
The high selectivity of canagliflozin for SGLT2 ensures that its primary effect is the inhibition of renal glucose reabsorption, leading to glucosuria and a reduction in plasma glucose levels.[3] Its weaker inhibition of intestinal SGLT1 can delay, but not prevent, the absorption of dietary glucose.[1]
Experimental Protocols for Determining Inhibitor Specificity
The determination of IC50 and Ki values for SGLT inhibitors relies on robust in vitro assays. The following outlines a typical experimental workflow for a cell-based radioactive tracer uptake assay.
Cell-Based Radioactive Tracer Uptake Assay
This method quantifies the uptake of a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[¹⁴C]glucopyranoside ([¹⁴C]AMG), in mammalian cells engineered to stably express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
1. Cell Line Generation and Maintenance:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used.[8][9]
-
Cells are transfected with expression vectors containing the full-length cDNA for hSGLT1 or hSGLT2.[9]
-
Stable cell lines are established through selection with an appropriate agent (e.g., G418).[9]
-
Cells are cultured in standard media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[10][11]
2. Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.[5]
-
On the day of the assay, cells are washed with a sodium-free buffer to remove any residual sodium.[5]
-
Cells are then pre-incubated with varying concentrations of the test compound (e.g., canagliflozin) in a sodium-containing buffer for a specified period (e.g., 15-30 minutes) at 37°C.[11]
-
[¹⁴C]AMG is added to each well to initiate the uptake reaction. The incubation period typically ranges from 30 to 120 minutes at 37°C.[8][11]
-
To terminate the uptake, the radioactive solution is rapidly removed, and the cells are washed multiple times with an ice-cold, sodium-free buffer.[12]
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[12]
3. Data Analysis:
-
Non-specific uptake is determined in the absence of sodium or in the presence of a high concentration of a non-labeled SGLT inhibitor like phlorizin.[7][11]
-
SGLT-specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of SGLT-specific glucose uptake, is determined by fitting the dose-response data to a four-parameter logistic equation.[11]
Whole-Cell Patch-Clamp Electrophysiology
For a more detailed kinetic analysis, whole-cell patch-clamp recording can be employed. This technique directly measures the ion currents associated with SGLT-mediated glucose transport.
-
Procedure: HEK293T cells expressing hSGLT1 or hSGLT2 are used. A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior. The inward current induced by the application of glucose is measured in the presence and absence of various concentrations of the inhibitor.[2][13]
-
Data Analysis: The inhibition of the glucose-induced current by the compound is used to determine the inhibitor constant (Ki), which provides a measure of the binding affinity of the inhibitor to the transporter.[2]
Conclusion
Experimental data unequivocally demonstrates that this compound is a potent and highly selective inhibitor of SGLT2. Its approximately 150 to 250-fold greater affinity for SGLT2 compared to SGLT1 ensures that its primary pharmacological action is targeted to the kidneys, leading to effective glycemic control through increased urinary glucose excretion. While canagliflozin exhibits a modest inhibitory effect on intestinal SGLT1, this is significantly less pronounced than its action on SGLT2 and less than that of dual SGLT1/SGLT2 inhibitors. The robust in vitro assays, including cell-based tracer uptake and electrophysiological recordings, provide a reliable framework for quantifying the specificity of SGLT inhibitors and are crucial for the development of new therapeutic agents in this class.
References
- 1. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibitors act from the extracellular surface of the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. benchchem.com [benchchem.com]
- 6. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Safety Operating Guide
Safe Disposal of Canagliflozin Hydrate in a Laboratory Setting
The proper disposal of Canagliflozin hydrate (B1144303), an active pharmaceutical ingredient used in research and development, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination and potential health hazards.[1] This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of Canagliflozin hydrate waste.
Regulatory Overview
In the United States, the disposal of chemical and pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, research institutions must adhere to their own internal Chemical Hygiene Plan (CHP), which outlines specific safety and disposal procedures.[4] While Canagliflozin is not classified as a controlled substance by the Drug Enforcement Administration (DEA), its disposal must still follow regulations for chemical waste.[3]
Step-by-Step Disposal Procedures for this compound
-
Waste Characterization and Segregation :
-
Identify Waste Type : Determine if the waste is pure this compound, a solution, or contaminated lab materials (e.g., gloves, wipes, glassware).
-
Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected separately to avoid unintended reactions.[5]
-
-
Container Selection and Labeling :
-
Use Appropriate Containers : Collect waste in a sturdy, leak-proof container that is compatible with the chemical. The original container can be used if it is in good condition.[6]
-
Proper Labeling : Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity. Ensure the label is accurate and legible.[6]
-
-
Storage Prior to Disposal :
-
Secure Storage : Store waste containers in a designated, secure area away from general lab traffic.[7] The storage area should be well-ventilated.
-
Follow Time Limits : Be aware of institutional and regulatory time limits for storing hazardous waste. Typically, containers should be ready for pickup within 150-180 days or when they are three-quarters full.[6][8]
-
-
Arranging for Professional Disposal :
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]
-
Licensed Disposal Service : The waste will be handled by a licensed professional waste disposal service.[9] The primary methods for disposal are controlled incineration in a facility with a flue gas scrubber or disposal in a licensed hazardous waste landfill.[7][10][11]
-
Documentation : Ensure you complete all necessary paperwork, such as manifests or shipping inventories, provided by the disposal service.[8]
-
Prohibited Disposal Methods
-
Do Not Pour Down the Drain : Never dispose of this compound, or solutions containing it, down the sink or into any sewer system.[7][9] This is to prevent contamination of waterways.[7][10]
-
Do Not Discard in Regular Trash : Solid this compound or contaminated materials should not be placed in the regular trash.[4][8]
Summary of Disposal Options
| Disposal Method | Suitability for this compound | Regulatory/Safety Considerations |
| Licensed Waste Disposal Service | Highly Recommended | The safest and most compliant method. Ensures waste is handled according to federal and state regulations.[8][9] |
| Controlled Incineration | Appropriate | A common method used by licensed services, often required for pharmaceutical waste.[2][7][10] |
| Sanitary Landfill | Conditional | Punctured, empty containers may be suitable for a sanitary landfill, but this is not for the chemical itself.[7] The chemical waste itself should go to a licensed hazardous waste landfill.[11] |
| Sewer/Drain Disposal | Prohibited | Discharging into the environment must be avoided to prevent water contamination.[7][9][10] |
| Regular Trash | Prohibited | Not suitable for chemical waste due to environmental and safety risks.[4][8] |
Key Experimental Protocol
Procedure for Triple Rinsing Empty this compound Containers
Empty containers that once held this compound must be properly decontaminated before they can be recycled or disposed of as non-hazardous waste. Triple rinsing is a standard procedure to achieve this.[7]
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., water or another solvent in which Canagliflozin is soluble)
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat[9]
-
Labeled waste container for the rinsate
Methodology:
-
Initial Rinse : Add a small amount of the chosen solvent to the empty container, enough to wet the entire inner surface.
-
Secure and Agitate : Securely cap the container and shake vigorously for at least 30 seconds to ensure the solvent contacts all surfaces.
-
Collect Rinsate : Pour the solvent from the container into a properly labeled hazardous waste container designated for "Canagliflozin Rinsate."
-
Repeat : Repeat steps 1-3 two more times for a total of three rinses.
-
Container Disposal : After the third rinse, allow the container to air dry completely in a well-ventilated area (like a fume hood). Once dry, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Safe Chemical Waste Disposal [fishersci.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Canagliflozin Hydrate
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of active pharmaceutical ingredients like Canagliflozin hydrate (B1144303) is paramount. This guide provides immediate, essential safety protocols, logistical information, and step-by-step operational procedures to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Canagliflozin hydrate.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes, dust, and aerosols, preventing eye irritation.[2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., standard BS EN 374:2003).[3] | Prevents skin contact and irritation.[1][2] Gloves must be inspected before use.[1][3] |
| Body Protection | Impervious clothing or lab coat.[2] Fire/flame resistant clothing may also be appropriate.[1] | Minimizes skin exposure to the compound. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required.[4] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1] | Avoids inhalation of dust and aerosols, which can cause respiratory irritation.[2][5][6] |
Emergency Procedures
Rapid and correct response during an emergency is critical. The following table outlines first aid measures in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes.[2] Thoroughly wash the affected area with soap and plenty of water.[5] Seek medical advice.[2][5] |
| Inhalation | Move the individual to fresh air immediately.[2] If breathing is difficult, provide artificial respiration (avoiding mouth-to-mouth).[2] Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting.[2] Wash out the mouth with water.[2] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[1][2] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe working environment.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[1][3][4] Avoid formation of dust and aerosols.[1][2][5] Avoid contact with skin, eyes, and clothing.[2][4][5][6] Use non-sparking tools to prevent fire from electrostatic discharge.[1] |
| Storage | Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1][2] Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2][7] Recommended storage temperatures for the powder are -20°C for up to 3 years and 4°C for up to 2 years.[2] |
Spillage and Disposal
In the event of a spill, and for routine disposal, the following procedures must be followed to mitigate environmental contamination and ensure safety.
| Procedure | Description |
| Spill Containment | Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1][2] Wear full personal protective equipment.[2] Prevent further leakage or spillage if it is safe to do so.[1][2] Keep the product away from drains and water courses.[2] |
| Spill Cleanup | For solid spills, sweep up and shovel the material, avoiding dust creation, and place it in a suitable, closed container for disposal.[5][6] For liquid solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[2] |
| Disposal | Dispose of the substance and contaminated materials in accordance with all applicable federal, state, and local regulations.[2][7] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1] |
Operational Workflow
To ensure a systematic and safe approach to handling this compound from receipt to disposal, the following workflow should be implemented.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
